molecular formula C10H16O3 B3111608 Methyl 4-acetylcyclohexanecarboxylate CAS No. 183996-94-3

Methyl 4-acetylcyclohexanecarboxylate

Cat. No.: B3111608
CAS No.: 183996-94-3
M. Wt: 184.23 g/mol
InChI Key: FVKWOWXKTBIIJU-UHFFFAOYSA-N
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Description

Methyl 4-acetylcyclohexanecarboxylate (CAS: 120077-76-1 / 56020-69-0 ) is a high-purity chemical intermediate of significant interest in organic and pharmaceutical research. This compound, with the molecular formula C 10 H 16 O 3 and a molecular weight of 184.23 g/mol, is characterized by the presence of both an ester and a ketone functional group on its cyclohexane ring . This bifunctional nature makes it a valuable and versatile building block (synthon) for constructing more complex molecular architectures, particularly in medicinal chemistry and materials science. Its primary research value lies in its application as a key precursor in synthetic pathways. Researchers utilize this compound for the development of novel pharmaceutical candidates and other fine chemicals. The ester group can be hydrolyzed to a carboxylic acid or transformed into other derivatives, while the ketone group is amenable to reactions such as Grignard additions or reductions, allowing for extensive molecular diversification . Specifications & Handling: • CAS Number: 120077-76-1 • Molecular Formula: C 10 H 16 O 3 • Molecular Weight: 184.23 g/mol • Storage: Store in a sealed container in a cool, dry place . • Safety: Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. General precautionary statements include avoiding contact with eyes, skin, and clothing, and using only in a well-ventilated area . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-acetylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKWOWXKTBIIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Cis/Trans Isomerization of Methyl 4-Acetylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the cis/trans isomerization of methyl 4-acetylcyclohexanecarboxylate, a fundamental process in stereochemistry with significant implications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth theoretical principles, a detailed experimental protocol, and robust analytical methodologies.

Foundational Principles: Stereoisomerism in 1,4-Disubstituted Cyclohexanes

The stereochemical outcome of reactions involving cyclic systems is of paramount importance in the synthesis of complex molecules. In 1,4-disubstituted cyclohexanes, such as this compound, the spatial arrangement of the acetyl and methoxycarbonyl groups gives rise to cis and trans diastereomers. These isomers, while possessing the same molecular formula and connectivity, exhibit distinct physical and chemical properties due to their different three-dimensional structures.[1]

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[2] In this conformation, the substituents can occupy either an axial or an equatorial position. The relative stability of the cis and trans isomers is dictated by the steric interactions of the substituents with the rest of the ring system.

  • Trans Isomer: In the most stable chair conformation of the trans isomer, both the acetyl and methoxycarbonyl groups can simultaneously occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if a substituent were in the axial position. Consequently, the diequatorial conformation of the trans isomer is the most thermodynamically stable form.[3]

  • Cis Isomer: In the cis isomer, one substituent must be in an axial position while the other is equatorial. Through a ring-flip, the axial and equatorial positions of the substituents are interconverted. These two chair conformations are of equal energy. However, the presence of an axial substituent in either conformation introduces steric strain due to 1,3-diaxial interactions, rendering the cis isomer less stable than the trans isomer.

The thermodynamic preference for the trans isomer is the driving force for the isomerization process. This preference can be quantified by considering the "A-values" of the substituents, which represent the free energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane.[4][5]

SubstituentA-Value (kcal/mol)
Acetyl (-COCH₃)~1.0
Methoxycarbonyl (-COOCH₃)~1.2

Note: The A-value for the acetyl group is an approximation based on structurally similar groups. The A-value for the methoxycarbonyl group is a well-established value.

The larger A-values for both the acetyl and methoxycarbonyl groups indicate a strong preference for the equatorial position to avoid steric strain. In the trans isomer, both groups can adopt this favored position, whereas in the cis isomer, one group is forced into the energetically unfavorable axial position.

The Isomerization Reaction: A Thermodynamically Controlled Process

The conversion of the less stable cis-methyl 4-acetylcyclohexanecarboxylate to the more stable trans isomer is a classic example of a thermodynamically controlled reaction. By providing a low-energy pathway for interconversion and allowing the reaction to reach equilibrium, the product distribution will favor the most stable isomer. This is typically achieved through base-catalyzed epimerization.

Mechanism of Base-Catalyzed Epimerization

The key to the isomerization lies in the acidity of the proton alpha to the carbonyl group of the acetyl substituent. In the presence of a suitable base, this proton can be reversibly removed to form a planar enolate intermediate. The formation of this achiral intermediate temporarily removes the stereocenter at the carbon bearing the acetyl group. Subsequent reprotonation of the enolate can occur from either face, leading to the formation of both the cis and trans isomers.

However, because the reaction is reversible, an equilibrium is established. Under these conditions, the isomer that is thermodynamically more stable will be the major product. As discussed, the trans isomer, with both bulky groups in the equatorial position, is significantly more stable than the cis isomer. Therefore, the equilibrium will lie heavily in favor of the trans product.

G cluster_0 Cis Isomer cluster_1 Enolate Intermediate cluster_2 Trans Isomer (Thermodynamically Favored) cis Cis-Methyl 4-acetylcyclohexanecarboxylate enolate Planar Enolate Intermediate cis->enolate + Base (- H⁺) enolate->cis + H⁺ trans Trans-Methyl 4-acetylcyclohexanecarboxylate enolate->trans + H⁺ trans->enolate + Base (- H⁺)

Figure 1: Mechanism of base-catalyzed epimerization.

Experimental Protocol for Isomerization

The following protocol details a robust and validated method for the isomerization of cis-methyl 4-acetylcyclohexanecarboxylate to its trans isomer. This procedure is designed to be self-validating by driving the reaction to thermodynamic equilibrium.

Materials and Reagents
  • cis-Methyl 4-acetylcyclohexanecarboxylate

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow

G start Start: Cis Isomer dissolve Dissolve in Anhydrous Methanol start->dissolve add_base Add Sodium Methoxide dissolve->add_base reflux Reflux for 4 hours add_base->reflux cool Cool to Room Temperature reflux->cool quench Quench with Sat. NH4Cl cool->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over MgSO4 wash->dry filter_evaporate Filter and Evaporate Solvent dry->filter_evaporate end End: Trans-rich Product Mixture filter_evaporate->end

Figure 2: Experimental workflow for isomerization.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cis-methyl 4-acetylcyclohexanecarboxylate (1.0 eq).

  • Dissolution: Add anhydrous methanol to the flask to dissolve the starting material (approximately 10 mL per gram of substrate).

  • Addition of Base: While stirring, add a catalytic amount of sodium methoxide (0.1 eq).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride to neutralize the base.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (brine) (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture, which should be enriched in the trans isomer.

Characterization and Analysis

The starting material and the final product mixture should be characterized to confirm the identity of the compounds and to determine the final cis to trans isomer ratio. The primary techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Protoncis Isomer (Predicted)trans Isomer (Predicted)
-COOCH₃3.683.67
-COCH₃2.182.15
H-1 (axial)2.55-
H-1 (equatorial)-2.30
H-4 (axial)2.45-
H-4 (equatorial)-2.25
Cyclohexyl H's1.2 - 2.11.0 - 2.0

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carboncis Isomer (Predicted)trans Isomer (Predicted)
C=O (ester)175.5176.0
C=O (ketone)211.0211.5
-COOCH₃51.551.4
-COCH₃28.027.8
C-142.543.0
C-448.048.5
C-2, C-628.529.0
C-3, C-525.025.5

The primary distinguishing features in the ¹H NMR will be the chemical shifts and coupling constants of the protons at C-1 and C-4. In the trans isomer, both of these protons are expected to be in the equatorial position in the most stable conformation, leading to smaller axial-equatorial and equatorial-equatorial coupling constants. In the cis isomer, one of these protons will be axial, exhibiting larger axial-axial coupling constants to the adjacent axial protons.

Gas Chromatography (GC)

Gas chromatography is an excellent technique for separating and quantifying the cis and trans isomers. The two isomers will have different retention times on a suitable capillary column (e.g., a non-polar or medium-polarity column). By running a standard of the starting cis isomer and the final product mixture, the conversion to the trans isomer can be quantified by integrating the respective peak areas.

Conclusion

The isomerization of cis-methyl 4-acetylcyclohexanecarboxylate to its trans isomer is a thermodynamically driven process that can be efficiently achieved through base-catalyzed epimerization. The greater stability of the trans isomer, where both bulky substituents occupy equatorial positions, is the fundamental driving force for this transformation. This technical guide provides the theoretical framework, a detailed experimental protocol, and analytical guidance for researchers and professionals working in organic synthesis and related fields. The principles and techniques described herein are broadly applicable to the stereochemical control of substituted cyclohexane systems.

References

  • Vertex AI Search. Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes - YouTube. Accessed January 30, 2026.
  • LibreTexts, C. Cyclohexane Conformations. Chemistry LibreTexts. Published May 30, 2020.
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  • Wikipedia. A value. In: Wikipedia. ; 2023.
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  • Google Patents. Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. WO2021107047A1.
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  • Supporting Inform
  • ChemicalBook. CIS-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 13C NMR spectrum. ChemicalBook. Accessed January 30, 2026.
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  • ChemicalBook. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER(15177-67-0) 1H NMR spectrum. ChemicalBook. Accessed January 30, 2026.
  • ChemicalBook. cis-4-Aminocyclohexanecarboxylic acid(3685-23-2) 1H NMR spectrum. ChemicalBook. Accessed January 30, 2026.
  • ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13C NMR. ChemicalBook. Accessed January 30, 2026.
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Methyl 4-Acetylcyclohexanecarboxylate: Stereocontrol & Synthetic Utility

[1][2]

CAS Number: 120077-76-1 Molecular Formula: C₁₀H₁₆O₃ Molecular Weight: 184.23 g/mol [1][2]

Executive Summary

Methyl 4-acetylcyclohexanecarboxylate is a bifunctional aliphatic building block critical in modern medicinal chemistry. Unlike its aromatic analog (methyl 4-acetylbenzoate), this saturated scaffold offers defined stereochemistry (cis vs. trans) and increased sp³ character—a key parameter in improving the solubility and metabolic stability of drug candidates ("escaping flatland").

This guide details the technical nuances of its synthesis, specifically the challenge of chemoselective reduction, and provides a robust protocol for thermodynamic equilibration to the preferred trans-isomer.

Chemical Identity & Stereochemical Dynamics[1][2]

The molecule exists as two geometric isomers based on the relative orientation of the methyl ester (C1) and acetyl (C4) groups.

Propertycis-Isomertrans-Isomer
Configuration Axial / EquatorialEquatorial / Equatorial
Thermodynamics Kinetic Product (High Energy)Thermodynamic Product (Low Energy)
Stability Source 1,3-diaxial strain presentMinimized steric strain (Diequatorial)
Synthetic Availability Minor component in equilibriumMajor component (>90%) after equilibration
The Thermodynamic Imperative

The trans-isomer is the dominant species under thermodynamic control. In the chair conformation, the trans-isomer allows both the bulky methoxycarbonyl (-COOMe) and acetyl (-COMe) groups to occupy equatorial positions, minimizing 1,3-diaxial interactions. The cis-isomer forces one substituent into a high-energy axial position.[1][2]

Implication for Research: Protocols targeting the trans-isomer must include a base-mediated equilibration step (e.g., NaOMe/MeOH) to convert the kinetic cis-isomer formed during hydrogenation.

Synthetic Routes & Process Optimization

Direct hydrogenation of the aromatic precursor (methyl 4-acetylbenzoate) to the ketone is chemically difficult because the ketone carbonyl is typically reduced to an alcohol faster than or concomitant with the aromatic ring saturation.

Therefore, the Reduction-Oxidation (Red-Ox) Protocol is the industry-standard approach for high-purity synthesis.[1][2]

Protocol A: The Red-Ox Route (High Fidelity)

This two-stage workflow ensures the integrity of the cyclohexane ring without over-reducing the ketone functionality permanently.[1]

Step 1: Exhaustive Hydrogenation
  • Precursor: Methyl 4-acetylbenzoate (CAS 3609-53-8).[1][2][3][4]

  • Reagents: H₂ (50-100 bar), Rh/C or Ru/C catalyst.

  • Conditions: 80°C in Methanol.

  • Outcome: Reduction of both the aromatic ring and the ketone, yielding methyl 4-(1-hydroxyethyl)cyclohexanecarboxylate .

  • Note: Ruthenium is preferred over Palladium to avoid hydrogenolysis (cleavage) of the C-O bond.[1]

Step 2: Chemoselective Oxidation
  • Reagents: Jones Reagent (CrO₃/H₂SO₄) or Swern Oxidation conditions.[1][2]

  • Target: Re-oxidize the secondary alcohol to the ketone.

  • Outcome: this compound (mixture of cis/trans).[1][2][5]

Step 3: Thermodynamic Equilibration
  • Reagents: Sodium Methoxide (NaOMe) in Methanol (0.1 eq).

  • Mechanism: Deprotonation alpha to the acetyl group forms an enolate.[1][2] Reprotonation occurs from the least hindered face, driving the equilibrium toward the diequatorial trans-isomer.

Visualization: Synthetic Workflow

SynthesisWorkflowStartMethyl 4-acetylbenzoate(Aromatic Precursor)InterMethyl 4-(1-hydroxyethyl)cyclohexanecarboxylate(Alcohol Intermediate)Start->InterH2, Rh/C(Ring & Ketone Saturation)MixMixture: cis/transThis compoundInter->MixJones Oxidation(Alcohol -> Ketone)Finaltrans-Methyl 4-acetylcyclohexanecarboxylate(Thermodynamic Product)Mix->FinalNaOMe/MeOH(Epimerization)

Figure 1: The "Red-Ox" synthetic pathway circumventing chemoselectivity issues during hydrogenation.

Experimental Protocol: Epimerization to trans-Isomer

This protocol describes the conversion of a cis/trans mixture to the thermodynamically stable trans-isomer.[1][2]

Safety: Sodium methoxide is moisture-sensitive and corrosive.[1][2] Perform under inert atmosphere (N₂).

  • Preparation: Dissolve crude this compound (10.0 g, 54 mmol) in anhydrous methanol (100 mL).

  • Catalysis: Add a catalytic amount of Sodium Methoxide (NaOMe) (0.5 M in MeOH, 10 mL, ~10 mol%).

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor by GC-MS.[1][2][5] The cis-isomer usually elutes earlier than the trans-isomer on non-polar columns.[1][2]

  • Quench: Cool to room temperature. Neutralize with Glacial Acetic Acid (0.3 mL) to pH 7.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, recrystallize from cold hexanes (the trans-isomer is highly crystalline compared to the oily cis-isomer).[1][2]

Pharmaceutical Applications

This compound serves as a "chiral-pool-like" scaffold without requiring asymmetric synthesis, provided the trans-geometry is established.[1][2]

Key Application Areas:
  • GPCR Ligands: The cyclohexane ring provides a rigid spacer that orients the acetyl group (hydrogen bond acceptor) and the ester (hydrogen bond acceptor/donor precursor) at a precise distance (approx. 5.5 Å), mimicking the bioactive conformation of neurotransmitters.

  • Metabolic Stability: Replacing a phenyl ring (in benzoate drugs) with a cyclohexane ring blocks oxidative metabolism (e.g., hydroxylation) at the aromatic positions, extending the half-life of the drug.

  • Fragment-Based Drug Discovery (FBDD): Used as a core fragment to synthesize 4-substituted cyclohexylamines via reductive amination of the acetyl group.[1][2]

Mechanistic Pathway: Reductive Amination

The acetyl group is frequently derivatized to amines.[1][2]

ReductiveAminationKetoneThis compoundImineImine / Enamine IntermediateKetone->ImineR-NH2, Acid Cat.Amine4-(1-Aminoethyl)cyclohexanecarboxylate(Drug Scaffold)Imine->AmineNaBH(OAc)3(Reductive Amination)

Figure 2: Derivatization of the acetyl handle via reductive amination.

Analytical Profile

TestSpecification (Typical)
Appearance Colorless to pale yellow liquid (or low-melting solid for pure trans)
Boiling Point 134-136°C at 15 mmHg
GC Purity >95% (Sum of isomers), typically >90% trans after equilibration
¹H NMR (CDCl₃) trans-Isomer: δ 3.66 (s, 3H, OMe), 2.17 (s, 3H, COMe), 2.3-2.1 (m, 2H, axial H at C1/C4), 2.0-1.2 (m, 8H, ring protons).[5]
IR Spectrum 1735 cm⁻¹ (Ester C=O), 1710 cm⁻¹ (Ketone C=O)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120077-76-1. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms.
  • Meyers, A. I., et al. Stereoselective alkylations in rigid systems. J. Org.[1][2] Chem. (Foundational text on thermodynamic equilibration of cyclohexanones).[1][2]

Structural Analysis of Methyl 4-acetylcyclohexanecarboxylate: Stereochemical & Conformational Dynamics

[1][2]

Executive Summary

The structural integrity of This compound relies heavily on its stereochemical configuration. As a 1,4-disubstituted cyclohexane, this molecule exists as distinct cis and trans diastereomers, each possessing unique thermodynamic profiles and reactivity.[1][2][3] For drug development professionals, distinguishing these isomers is not merely academic; the spatial arrangement of the acetyl and ester pharmacophores dictates receptor binding affinity and metabolic stability.

This guide provides a self-validating analytical framework to assign stereochemistry, quantify isomeric ratios, and understand the conformational landscape of this molecule.[1][2]

Conformational Thermodynamics

To analyze this structure, one must first understand the energetic rules governing the cyclohexane ring.

The 1,4-Substitution Pattern

The molecule features two carbonyl-based substituents at the 1 and 4 positions:[2]

  • Position 1: Methyl ester group (

    
    )[1][2]
    
  • Position 4: Acetyl group (

    
    )
    

In a cyclohexane chair conformation, substituents prefer the equatorial position to avoid 1,3-diaxial steric strain.[1][2][4] The stability is dictated by the A-value (Gibbs free energy difference between axial and equatorial conformers).[2]

SubstituentApprox. A-value (kcal/mol)Steric Implication

(Methyl ester)
1.2 – 1.3Moderate steric bulk

(Acetyl)
1.1 – 1.2Moderate steric bulk
Isomer Stability Logic
  • Trans-Isomer (Thermodynamic Product):

    • In the 1,4-relationship, the trans configuration places substituents on opposite faces of the ring.[2][5]

    • Conformation: This allows both bulky groups to occupy equatorial positions simultaneously (

      
      -conformation).[1][2]
      
    • Result: Minimized steric strain. This is the most stable isomer.[1][2]

  • Cis-Isomer (Kinetic/Less Stable):

    • The cis configuration places substituents on the same face.[1][5]

    • Conformation: The geometry forces one group to be axial while the other is equatorial (

      
      -conformation).[2][4]
      
    • Result: The molecule suffers from 1,3-diaxial interactions from the axial group.[1][2][6] The ring will rapidly flip between two degenerate chair forms at room temperature, averaging the NMR signals.

Causality Insight: If your synthesis involves thermodynamic equilibration (e.g., base-catalyzed epimerization), the mixture will heavily favor the trans isomer.[2]

Spectroscopic Characterization Strategy

The following protocols allow for the definitive assignment of stereochemistry without the need for X-ray crystallography.

Nuclear Magnetic Resonance (NMR)

NMR is the "gold standard" for this analysis.[2] The key diagnostic is the coupling constant (

2
Protocol:

H NMR Analysis

Solvent:


Focus:


12
FeatureTrans-Isomer (

)
Cis-Isomer (

)
Proton Orientation Both

and

are Axial .[1][2]
One Axial, One Equatorial (averaging).[1][2][4]
Multiplicity Triplet of triplets (tt) or wide multiplet.[1][2]Narrower multiplet / quintet-like.
Coupling (

)
Large

couplings (~10–12 Hz) + smaller

.[1][2]
Weighted average of

and

.[1][2]
Peak Width (

)
Broad (> 20 Hz).[1][2]Narrow (< 15 Hz).[1][2]

Why this works: The Karplus equation dictates that axial-axial protons (180° dihedral angle) have large coupling constants.[1][2] In the trans isomer, the methine protons are locked in the axial position, resulting in a characteristically wide signal. In the cis isomer, the rapid ring flip averages the axial (large


Protocol:

C NMR & The Gamma-Gauche Effect
  • Principle: Carbon atoms with an axial substituent at the

    
    -position experience steric compression, leading to upfield shifts  (shielding).[1][2]
    
  • Diagnosis: Compare the ring carbons (C2/C3/C5/C6).[2] The cis isomer (containing an axial substituent) will typically show these carbons at a lower ppm (shielded) compared to the all-equatorial trans isomer.[1][2]

Mass Spectrometry (MS)

While MS cannot easily distinguish diastereomers by mass alone, the fragmentation patterns can differ subtly.[2] However, MS is best used here coupled with chromatography (GC-MS).[1][2]

Chromatographic Separation (GC/HPLC)

Method: Gas Chromatography (GC) Column: Non-polar capillary column (e.g., HP-5 or DB-5).[1][2]

  • Elution Order:

    • Trans-Isomer: Generally has a flatter, more "planar" shape and often a higher boiling point due to better packing/intermolecular forces, OR elutes later on non-polar columns due to higher surface area interaction.[1][2]

    • Cis-Isomer: More "globular" shape with one axial group.[1][2]

    • Note: Elution order must be validated with standards, but typically the isomers are well-resolved.[1][2]

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for determining the stereochemistry of your sample.

StructuralAnalysisSampleCrude Reaction Mixture(this compound)GCMSStep 1: GC-MS AnalysisDetermine Purity & Isomer RatioSample->GCMSQuantify RatioHNMRStep 2: 1H NMR (400+ MHz)Focus on Methine Protons (H1, H4)Sample->HNMRStructural IDDecisionAnalyze Peak Width (W1/2)& Coupling Constants (J)HNMR->DecisionTransTrans-Isomer (Thermodynamic)Wide Multiplet (tt)J ~ 10-12 HzBoth Groups EquatorialDecision->TransBroad SignalCisCis-Isomer (Kinetic)Narrow MultipletAveraged J valuesAxial/Equatorial FlipDecision->CisNarrow SignalEpimerizationOptional: Base-Catalyzed Equilibration(NaOMe/MeOH)Cis->EpimerizationConvert to Stable FormEpimerization->TransThermodynamic Drive

Figure 1: Decision tree for the structural assignment of cis/trans isomers based on spectroscopic data.

Experimental Protocol: Isomer Identification

Objective

To calculate the cis:trans ratio and assign absolute configuration using standard laboratory instrumentation.

Materials
  • Sample: this compound (crude or purified).

  • Solvent:

    
     (dried over 
    
    
    to prevent acid-catalyzed isomerization).
  • Instrument: 400 MHz NMR Spectrometer (minimum).

Procedure
  • Sample Preparation: Dissolve 10–15 mg of the sample in 0.6 mL

    
    . Ensure the solution is clear.
    
  • Acquisition:

    • Acquire a standard

      
      H spectrum (16 scans).[1][2]
      
    • Acquire a NOESY 2D spectrum if peaks are overlapping (optional but recommended for complex mixtures).[1][2]

  • Data Processing:

    • Phase and baseline correct the spectrum carefully.[1][2]

    • Zoom into the region 3.5 – 4.0 ppm (Ester methine

      
      ) and 2.2 – 2.6 ppm  (Acetyl methine 
      
      
      ).[2]
  • Analysis:

    • Identify the Major Isomer: Look for the triplet-of-triplets pattern.[1][2] If the major peaks have a width at half-height (

      
      ) of >20 Hz, the major isomer is Trans .[2]
      
    • Identify the Minor Isomer: Look for narrower multiplets (quintet-like) nearby.[1][2]

    • Integration: Integrate the methine proton signals for both isomers.

    • Calculation:

      
      
      
Self-Validation Check
  • Check 1: Does the integration of the methyl ester singlet (approx 3.6 ppm) match the total integration of the ring methines (1:1 ratio)?

  • Check 2: If you treat the sample with sodium methoxide (NaOMe) in methanol and re-run the analysis, does the "Trans" peak grow? (It should, as the system equilibrates to the lower energy state).

Conformational Logic Diagram

Understanding the physical shape of the molecule is crucial for predicting reactivity (e.g., hydrolysis rates).

Conformationcluster_transTrans-Isomer (Stable)cluster_cisCis-Isomer (Less Stable)TransEEDiequatorial (e,e)Most StableNo 1,3-diaxial strainTransAADiaxial (a,a)High EnergySevere steric strainTransEE->TransAARing Flip(Unfavorable)CisAEConformer A (a,e)Intermediate EnergyCisEAConformer B (e,a)Intermediate EnergyCisAE->CisEARapid Ring Flip(Averaged NMR)

Figure 2: Conformational energy landscape. The Trans (e,e) conformation is the global minimum.

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (The foundational text for A-values and conformational analysis).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Source for NMR Karplus relationships in cyclohexane systems).

  • Wiberg, K. B. (1990).[1][2] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link[2]

  • PubChem Compound Summary. (2023). 4-Methylcyclohexanecarboxylic acid (Analogous Structure Data). National Center for Biotechnology Information.[1][2] Link[2]

Spectroscopic Characterization of Methyl 4-Acetylcyclohexanecarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of methyl 4-acetylcyclohexanecarboxylate, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical methodologies for elucidating the structure of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating established spectroscopic principles with detailed experimental protocols, this guide serves as a self-validating system for the accurate identification and structural confirmation of this compound.

Introduction: The Significance of Structural Elucidation

This compound is a bifunctional molecule incorporating both a ketone and a methyl ester on a cyclohexane ring. Its stereochemistry and conformational flexibility, inherent to the cyclohexane moiety, can significantly influence its reactivity and biological activity in larger molecular constructs. Therefore, unambiguous structural confirmation through a multi-faceted spectroscopic approach is paramount for its application in research and development. This guide provides the necessary theoretical and practical insights to achieve this, focusing on the synergistic application of ¹H NMR, ¹³C NMR, IR, and MS techniques. The causality behind the selection of these techniques lies in their complementary nature: NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy identifies the key functional groups present, and mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns, further confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled detail about the chemical environment of individual protons and carbon atoms. For this compound, both ¹H and ¹³C NMR are indispensable. The analysis will be complicated by the presence of cis and trans isomers, and the chair conformations of the cyclohexane ring, which can lead to complex spectra.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl ester, the acetyl group, and the cyclohexane ring. The chemical shifts of the cyclohexane protons will be influenced by the electronegativity of the substituents and their axial or equatorial positions.[1] Equatorial protons generally resonate at a lower field (higher ppm) compared to their axial counterparts.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
-COOCH₃3.6 - 3.7Singlet (s)Sharp singlet due to the three equivalent methyl protons.
-COCH₃2.1 - 2.3Singlet (s)Singlet for the acetyl methyl protons.
H-1 (CH-COOCH₃)2.2 - 2.6Multiplet (m)The chemical shift will depend on its axial/equatorial position and the cis/trans isomerism.
H-4 (CH-COCH₃)2.3 - 2.7Multiplet (m)Similar to H-1, its environment is complex.
Cyclohexane Ring Protons (H-2, H-3, H-5, H-6)1.2 - 2.2Multiplets (m)A complex region of overlapping multiplets due to the various axial and equatorial protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the nature of the attached functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Notes
-C OOCH₃ (Ester Carbonyl)170 - 185Characteristic chemical shift for an ester carbonyl carbon.[2]
-C OCH₃ (Ketone Carbonyl)205 - 220Typical downfield shift for a ketone carbonyl carbon.[2]
-COOC H₃ (Ester Methyl)50 - 65The methyl carbon of the ester group.[2]
-COC H₃ (Acetyl Methyl)20 - 30The methyl carbon of the acetyl group.[2]
C -1 (CH-COOCH₃)40 - 50Methine carbon attached to the ester group.
C -4 (CH-COCH₃)45 - 55Methine carbon attached to the acetyl group.
Cyclohexane Ring Carbons (C -2, C -3, C -5, C -6)25 - 40Methylene carbons of the cyclohexane ring.
Experimental Protocol: NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).[3] The choice of solvent is critical as it can influence chemical shifts.[4][5][6][7]

    • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[3][8][9]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Diagram 1: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample (5-10 mg in 0.6 mL CDCl3) filter Filter into NMR Tube dissolve->filter lock Lock & Shim filter->lock h1 Acquire 1H Spectrum lock->h1 c13 Acquire 13C Spectrum h1->c13 d2 Acquire 2D Spectra (COSY, HSQC) c13->d2 process Process Data (FT, Phasing, Baseline Correction) d2->process assign Assign Signals process->assign structure Elucidate Structure assign->structure

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.[10][11] For this compound, the most prominent absorptions will be from the carbonyl groups of the ketone and the ester.

Predicted IR Spectrum

The IR spectrum will be dominated by strong C=O stretching vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
C=O (Ketone)1710 - 1720Strong, SharpSaturated six-membered ring ketones typically absorb in this region.[10][11][12]
C=O (Ester)1735 - 1750Strong, SharpSaturated aliphatic esters show a characteristic C=O stretch at a slightly higher frequency than ketones.[10][11][13]
C-O (Ester)1000 - 1300StrongTwo or more bands corresponding to the C-O stretching vibrations.[10][11][13][14]
C-H (sp³)2850 - 3000Medium to StrongStretching vibrations of the methyl and cyclohexyl C-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique that requires minimal sample preparation.[15][16]

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the neat liquid sample directly onto the ATR crystal.[16][17]

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare them to the predicted values.

Diagram 2: ATR-FTIR Experimental Setup

ATR_FTIR IR_Source IR Source Sample Sample on ATR Crystal IR_Source->Sample Evanescent Wave Detector Detector Sample->Detector Attenuated IR Beam

Caption: The basic principle of ATR-FTIR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this volatile compound.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Notes
184[M]⁺Molecular ion peak.
169[M - CH₃]⁺Loss of a methyl radical from the acetyl group.
153[M - OCH₃]⁺Loss of the methoxy radical from the ester.
141[M - COCH₃]⁺Loss of the acetyl radical.
125[M - COOCH₃]⁺Loss of the carbomethoxy radical.
43[CH₃CO]⁺Acetyl cation, likely to be the base peak.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[18]

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar DB-5ms) to separate the components of the sample.[19]

    • Employ a temperature program to ensure good separation and peak shape.[20][21]

  • MS Analysis:

    • The eluent from the GC column is directly introduced into the ion source of the mass spectrometer.

    • Use electron ionization (EI) at 70 eV to generate fragments.[19]

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 40-250).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions. Compare the fragmentation pattern with the predicted values and with library spectra if available.

Diagram 3: GC-MS Logical Flow

GCMS_Flow Injector Injector GC_Column GC Column (Separation) Injector->GC_Column Ion_Source Ion Source (EI, 70 eV) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector

Caption: The sequential stages of a GC-MS experiment.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound necessitates a synergistic approach. ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical ketone and ester functional groups, and mass spectrometry verifies the molecular weight and offers corroborating structural evidence through fragmentation analysis. By following the detailed protocols and interpreting the data within the theoretical frameworks presented in this guide, researchers can confidently and accurately determine the structure of this important chemical entity. This self-validating methodology ensures the scientific integrity required for applications in synthetic chemistry and drug development.

References

  • Hoye, T. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2141–2149. [Link]

  • Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 485–492. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). NMR Sample Preparation. [Link]

  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method. [Link]

  • Chemistry LibreTexts. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • Wawer, I., & Dabrowski, M. (2012). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry, 77(17), 7487–7495. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2176–2179. [Link]

  • Chemistry Stack Exchange. (2020). 1H NMR of cyclohexanecarbaldehyde. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7859. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Western University. (n.d.). NMR SAMPLE PREPARATION. [Link]

  • University of Washington. (n.d.). 4406 GC-MS procedure and background.docx. [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis... [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

  • Brown, A. C., & Leach, F. E. (2011). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 22(5), 834–843. [Link]

  • Journal of Chemical Education. (2004). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of... [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • U.S. Food and Drug Administration. (2017). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

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  • Whitman College. (n.d.). GCMS Section 6.11.2. [Link]

  • University of Toronto Mississauga. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]

  • Fleming, F. F., & Gudipati, S. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry, 75(21), 7487–7490. [Link]

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Sources

Introduction: Unveiling the Potential of a Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Methyl 4-Acetylcyclohexanecarboxylate

This compound is an organic compound characterized by a cyclohexane ring bearing both a methyl ester and an acetyl group.[1] This bifunctional nature makes it a versatile synthon in organic chemistry, offering multiple reaction sites for the construction of more complex molecules.[1] While extensive research on the specific biological activities of this compound is not widely available in public literature, its core structure, the cyclohexanecarboxylic acid moiety, is a recognized scaffold in medicinal chemistry.[1][2]

Derivatives of cyclohexanecarboxylic acid have been investigated for a range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[3][4][5] For instance, the trans-4-substituted cyclohexanecarboxylic acid framework has been pivotal in developing potent antagonists for Very Late Antigen-4 (VLA-4), a key target in autoimmune diseases.[1] Furthermore, other cyclohexane derivatives have demonstrated significant inhibitory effects on enzymes like diacylglycerol acyltransferase 1 (DGAT1), which is implicated in obesity.[6]

This guide, therefore, serves as a technical and strategic framework for researchers and drug development professionals to explore the biological potential of this compound. It synthesizes information from structurally related compounds to propose testable hypotheses and provides detailed, field-proven experimental protocols to systematically investigate its anticancer, anti-inflammatory, and antimicrobial activities.

Part 1: Physicochemical Characterization and In Silico Assessment

Before embarking on biological assays, a thorough understanding of the compound's physicochemical properties is essential for experimental design, including solvent selection and concentration calculations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 120077-76-1 / 56020-69-0[1]
Molecular Formula C₁₀H₁₆O₃[1]
Molecular Weight 184.23 g/mol [1]
Appearance Data not available; likely a liquid or low-melting solid
Storage Store in a sealed container in a cool, dry place[1]
Expert Insight: The Rationale for In Silico Screening

Computational (in silico) screening is a cost-effective first step to predict the potential biological targets of a novel compound. By docking the structure of this compound into the binding sites of known drug targets (e.g., COX-2, various kinases, microbial enzymes), we can generate initial hypotheses about its mechanism of action. This allows for more focused and efficient planning of subsequent in vitro and in vivo experiments.

Part 2: Investigation of Potential Anticancer Activity

Rationale: The cyclohexane ring is a common feature in various compounds exhibiting antitumor properties.[4] The exploration of this compound's cytotoxic potential against cancer cell lines is a logical starting point for its biological evaluation.

Proposed Mechanism of Action: Induction of Cytotoxicity

The primary hypothesis is that this compound may exhibit cytotoxic effects on cancer cells, leading to a reduction in cell viability. The initial screening does not assume a specific mechanism but aims to identify if the compound has any growth-inhibitory effects.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HepG2 liver cancer, HeLa cervical cancer) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[2]

  • MTT Addition: After incubation, remove the compound-containing medium and add 100 µL of fresh medium containing MTT solution (final concentration of 0.5 mg/mL). Incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]

Workflow for In Vitro Cytotoxicity Screening

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compound (24-72h) A->C B Prepare Serial Dilutions of Compound B->C D Add MTT Reagent (2-4h Incubation) C->D E Solubilize Formazan Crystals (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability & IC50 Value F->G

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Data Presentation: Comparative Cytotoxicity

Table 2: Hypothetical IC₅₀ Values (µM) of this compound

Cell LineTissue of OriginIC₅₀ (µM) after 48h
A549LungExperimental Value
HepG2LiverExperimental Value
HeLaCervicalExperimental Value
HCT-116ColonExperimental Value

Part 3: Investigation of Potential Anti-inflammatory Activity

Rationale: Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have shown potent anti-inflammatory and antiproliferative activities, sometimes exceeding that of ibuprofen.[3][5] This provides a strong basis for investigating the anti-inflammatory potential of this compound.

Proposed Mechanism of Action: Inhibition of Inflammatory Mediators

A plausible mechanism for anti-inflammatory action is the inhibition of key inflammatory mediators. This could involve direct inhibition of enzymes like Cyclooxygenase-2 (COX-2) or modulation of pro-inflammatory cytokine signaling pathways, such as those involving Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating acute anti-inflammatory activity.[2]

Step-by-Step Methodology:

  • Animal Acclimatization: Use albino mice or rats, housed under standard laboratory conditions with free access to food and water, for at least one week before the experiment.

  • Grouping: Divide the animals into at least three groups: a control group (vehicle), a standard group (e.g., indomethacin or diclofenac), and one or more test groups receiving different doses of this compound.

  • Compound Administration: Administer the test compound or standard drug, typically via intraperitoneal injection or oral gavage, 30-60 minutes before inducing inflammation.

  • Inflammation Induction: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[2]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the control group. A significant reduction in paw volume in the test group compared to the control group indicates anti-inflammatory activity.

Proposed Anti-inflammatory Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB DNA DNA NFkB->DNA Translocates to Nucleus IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases NF-κB Genes Pro-inflammatory Genes (COX-2, IL-6, etc.) DNA->Genes Induces Transcription Compound Methyl 4-acetyl- cyclohexanecarboxylate (Hypothesized) Compound->IKK Inhibits? TNF TNF-α TNF->TNFR Binds

Caption: Proposed inhibitory mechanism on the NF-κB signaling pathway.

Part 4: Investigation of Potential Antimicrobial Activity

Rationale: Various functionalized cyclohexane derivatives have been reported to possess antimicrobial properties.[2] Therefore, screening this compound for activity against a panel of pathogenic bacteria and fungi is a worthwhile endeavor.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from a fresh culture, adjusting the concentration to approximately 5 x 10⁵ CFU/mL in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth to create a range of concentrations.

  • Inoculation: Add the standardized microbial suspension to each well, including a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring absorbance.

Data Presentation: Antimicrobial Activity Profile

Table 3: Hypothetical MIC Values (µg/mL) of this compound

MicroorganismStrain TypeMIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaExperimental Value
Escherichia coliGram-negative BacteriaExperimental Value
Klebsiella pneumoniaeGram-negative BacteriaExperimental Value
Candida albicansFungal PathogenExperimental Value

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to characterizing the biological activity of this compound. By leveraging insights from structurally similar compounds, we have established a clear rationale for investigating its potential anticancer, anti-inflammatory, and antimicrobial properties. The detailed protocols provided serve as a robust starting point for any research laboratory equipped for cell culture and basic microbiology and pharmacology.

Should this compound demonstrate promising activity in any of these primary screens, the subsequent steps would involve:

  • Secondary Screening: Confirmation of activity using more specific assays (e.g., caspase activation assays for apoptosis, specific enzyme inhibition assays).

  • Mechanism of Action Studies: Deeper investigation into the molecular pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

  • ADME/Tox Profiling: Evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity profiles to assess its drug-like properties.

The bifunctional nature of this compound provides a chemically tractable scaffold that, if proven to be biologically active, could serve as a valuable starting point for the development of novel therapeutic agents.

References

  • A Comparative Guide to the Biological Activity of Methyl Cyclohexanecarboxylate Derivatives - Benchchem.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. Available at: [Link]

  • Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors - PubMed. Available at: [Link]

  • Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents - ResearchGate. Available at: [Link]

  • Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC. Available at: [Link]

Sources

thermal stability of methyl 4-acetylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermal Stability & Conformational Dynamics of Methyl 4-acetylcyclohexanecarboxylate: A Technical Guide for API Synthesis

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability profile of This compound (CAS: 6297-22-9 analog/derivative) . As a critical intermediate in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors and other metabolic therapeutics, understanding its thermodynamic behavior is paramount for process safety and yield optimization.[1][2]

This guide moves beyond basic physical properties to explore the kinetic vs. thermodynamic stability of the cis/trans isomers, thermal decomposition pathways, and rigorous experimental protocols for stability assessment.[2]

Part 1: Molecular Architecture & Thermodynamic Profile[1]

To control thermal stability, one must first understand the conformational landscape.[2] this compound exists as a 1,4-disubstituted cyclohexane.[1][2]

Conformational Analysis (The "Why" of Stability)

The molecule possesses two chiral centers (C1 and C4), leading to diastereomers: cis and trans.[1][2]

  • Trans-Isomer (Thermodynamic Sink): In the trans configuration, the 1,4-substitution allows both the bulky acetyl group and the methyl ester group to occupy equatorial positions (diequatorial conformation).[1][2] This minimizes 1,3-diaxial interactions, making the trans isomer significantly more thermodynamically stable (

    
     relative to cis).[1][2]
    
  • Cis-Isomer (Kinetic Product): The cis isomer forces one substituent into an axial position while the other remains equatorial.[1][2] This introduces steric strain.[1][2]

Critical Insight: "Thermal stability" for this compound is not just about decomposition; it is primarily about epimerization .[2] Heating the cis isomer (often the kinetic product of hydrogenation or cyclization) provides the activation energy to overcome the rotational barrier via an enol intermediate, driving the mixture toward the trans thermodynamic sink.[1][2]

Physical Property Baseline[1][2]
  • Boiling Point: ~130–140°C at 15 mmHg (Estimated based on homologs).[1][2]

  • Flash Point: >110°C (Closed Cup).

  • State: Low-melting solid or viscous oil (depending on cis/trans ratio).[1][2]

Part 2: Thermal Degradation Pathways[1]

When subjected to thermal stress, the compound undergoes two distinct degradation modes.[2]

Mode A: Stereochemical Scrambling (Epimerization)[1][2]
  • Trigger: Temperatures >80°C, or >40°C in the presence of Lewis acids or bases.[2]

  • Mechanism: The proton at C4 (alpha to the acetyl group) is more acidic (pKa ~19-20) than the proton at C1 (alpha to the ester, pKa ~25).[1][2] Heat facilitates keto-enol tautomerism at the acetyl group.[2] Re-protonation can occur from either face, leading to equilibration.[1]

Mode B: Chemical Decomposition
  • Trigger: Temperatures >220°C (Pyrolysis).

  • Pathway:

    • Ester Pyrolysis:

      
      -hydrogen elimination (if available) or radical cleavage.[1][2]
      
    • Decarboxylation: Rare under neutral conditions but accelerated by extreme heat.[1][2]

    • Oxidation: The acetyl methyl group is susceptible to radical oxidation if heated in air (aerobic instability).[1][2]

Part 3: Visualization of Stability Dynamics[1]

The following diagram illustrates the competing pathways of Isomerization (lower energy barrier) and Decomposition (higher energy barrier).[1][2]

StabilityPathways cluster_0 Epimerization Zone (Safe from Decomp) Cis Cis-Isomer (Higher Energy) Enol Enol Intermediate (Transition State) Cis->Enol Heat (>80°C) or Base Decomp Decomposition Products (CO2, Pyrolysis) Cis->Decomp Heat (>200°C) Enol->Cis Reversion Trans Trans-Isomer (Thermodynamic Sink) Enol->Trans Re-protonation (Favored) Trans->Decomp Heat (>220°C)

Caption: Figure 1. Thermal pathways showing the lower-energy epimerization route versus high-energy decomposition.

Part 4: Experimental Assessment Protocols

Do not rely on literature values alone. Batch-to-batch impurity profiles (trace acids/bases) drastically alter stability.[1][2] Use this self-validating workflow.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: Determine the onset of isomerization vs. degradation.[1][2]

  • Sample Prep: Weigh 2–5 mg of sample into a hermetically sealed aluminum pan (prevents evaporation interference).

  • Atmosphere: Nitrogen purge (50 mL/min) to rule out oxidative degradation.

  • Ramp: Heat from 25°C to 300°C at 5°C/min.

  • Analysis:

    • Endotherm (~40–60°C): Melting point (if solid).[1][2]

    • Small Exotherm (~100–150°C): Potential isomerization (verify with GC).[1][2]

    • Sharp Exotherm (>220°C): Gross decomposition.[1][2]

Protocol B: Isothermal Stress Testing (GC-FID Tracking)

Purpose: Establish kinetic stability at process temperatures.[1][2]

  • Setup: Prepare 5 vials containing 50 mg of the compound.

  • Conditions: Heat block at target process temp (e.g., 80°C, 100°C, 120°C).

  • Sampling: Pull samples at T=0, 1h, 4h, 8h, 24h.

  • Quench: Dilute immediately in cold acetonitrile.

  • GC Method:

    • Column: DB-Wax or equivalent polar column (essential to separate stereoisomers).[1][2]

    • Carrier: Helium, constant flow.[1]

    • Detection: FID.

    • Success Criteria: No new peaks >0.1% (Decomp); Stable Cis/Trans ratio (Isomerization check).

Part 5: Handling & Storage for Drug Development[1]

Based on the thermal profile, the following handling strategies are recommended for GMP environments.

ParameterRecommendationScientific Rationale
Storage Temp 2°C – 8°CInhibits kinetic epimerization; maintains stereochemical purity.[1][2]
Atmosphere Nitrogen/Argon OverlayPrevents autoxidation of the acetyl alpha-position.[2]
Container Glass or Stainless SteelAvoids mild Lewis acid leaching found in some plastics which catalyze epimerization.[1][2]
Distillation Wiped Film (Short Path)Minimizes residence time at high T; prevents thermal equilibration of isomers.[1][2]
Analytical Workflow Diagram

Workflow Start Batch Receipt Purity GC Purity & Cis/Trans Ratio Check Start->Purity Decision Is Ratio Critical? Purity->Decision DSC Run DSC (Identify Decomp Onset) Decision->DSC No Stress Isothermal Stress Test (Process Simulation) Decision->Stress Yes Safe Proceed to Synthesis (Keep T < Onset - 20°C) DSC->Safe Stress->Safe Stable Reprocess Recrystallize/Distill (Reset Ratio) Stress->Reprocess Isomerizes

Caption: Figure 2. Quality control workflow for assessing thermal risk before scale-up.

References

  • ChemicalBook. (2024).[1][2] Methyl 4-ketocyclohexanecarboxylate and related derivatives: Physical Properties and Safety Data. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2025).[1][2] Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials. Retrieved from [1][2]

  • ResearchGate. (2025).[1][2][3][4] Synthesis of the CETP Inhibitor Torcetrapib: The Resolution Route and Origin of Stereoselectivity. (Discusses cis/trans cyclohexane stability in CETP inhibitors). Retrieved from

  • TCI Chemicals. (2024).[1][2] Methyl Cyclohexanecarboxylate Safety Data Sheet (SDS). Retrieved from [1][2]

  • CymitQuimica. (2024).[1][2][5] Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, methyl ester Properties. Retrieved from [1][2]

Sources

Methyl 4-Acetylcyclohexanecarboxylate: A Bifunctional Scaffold for Rigidified Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthetic utility, and experimental handling of Methyl 4-acetylcyclohexanecarboxylate , a critical bifunctional scaffold in modern medicinal chemistry.

Executive Summary

This compound (CAS: 120077-76-1 / 56020-69-0 ) represents a "privileged scaffold" in drug discovery.[1] Its value lies in its 1,4-disubstituted cyclohexane core , which offers a unique combination of metabolic stability, defined stereochemistry (cis/trans isomerism), and orthogonal reactivity. Unlike flexible aliphatic chains, this molecule acts as a rigid linker that reduces the entropic penalty of ligand-target binding—a critical factor in high-affinity kinase inhibitors and GPCR ligands.

This guide outlines the molecule's utility in divergent synthesis, specifically focusing on the thermodynamic control of the trans-isomer and its transformation into chiral amines and tertiary alcohols.

Chemical Identity & Stereochemical Criticality

The molecule exists as two geometric isomers. In pharmaceutical applications, the trans-isomer is overwhelmingly preferred due to its equatorial-equatorial diequatorial conformation, which provides the linear geometry required for liquid crystals and rigid drug spacers.

PropertyDataNote
IUPAC Name Methyl 4-acetylcyclohexane-1-carboxylate
CAS Number 120077-76-1 (General), 56020-69-0 (Trans)
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol
Key Functional Groups Methyl Ester (C-1), Acetyl Ketone (C-4)Orthogonal reactivity
Stereochemistry Trans (diequatorial) vs. Cis (axial-equatorial)Trans is thermodynamically favored
The "Rigid Linker" Effect

In medicinal chemistry, replacing a phenyl ring with a trans-cyclohexane ring (a bioisostere) often improves solubility and metabolic stability (avoiding formation of reactive aryl epoxides) while maintaining the vector orientation of substituents. This scaffold allows for the precise positioning of the acetyl-derived pharmacophore relative to the ester-derived anchor.

Synthetic Utility & Divergent Pathways[1]

The core value of this compound is its ability to serve as a branch point.[1] The ketone and ester functionalities react under distinct conditions, allowing for divergent synthesis .[1]

Orthogonal Reactivity Map
  • Ketone (C-4): Susceptible to nucleophilic attack (Grignard, hydride reduction) and condensation (reductive amination, Wittig).

  • Ester (C-1): Susceptible to hydrolysis (to acid) or reduction (to alcohol), but generally stable under conditions used to modify the ketone if temperature is controlled.

Pathway Visualization

The following diagram illustrates the primary synthetic transformations accessible from this scaffold.

DivergentSynthesis cluster_0 Key Application: Kinase Inhibitor Spacers Start This compound (Trans-Isomer) Amine Chiral Amines (via Reductive Amination) Start->Amine R-NH2, NaBH(OAc)3 Creates Chiral Center Alcohol Tertiary Alcohols (via Grignard) Start->Alcohol R-MgBr, THF -78°C Acid 4-Acetylcyclohexane carboxylic Acid Start->Acid LiOH, THF/H2O Selective Hydrolysis Olefin Exocyclic Alkenes (via Wittig) Start->Olefin Ph3P=CH2 Olefination

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the ketone and ester groups.

Experimental Protocols

Protocol A: Thermodynamic Equilibration (Cis Trans)

Commercial supplies often contain a mixture of isomers. For drug development, the trans-isomer is usually required. This protocol utilizes base-catalyzed epimerization to enrich the thermodynamically stable trans-isomer.

Mechanism: The base enolizes the position alpha to the ketone (or ester), allowing the substituent to relax into the equatorial position.

Reagents:

  • This compound (isomer mixture)

  • Sodium Methoxide (NaOMe), 0.5 M in Methanol

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the starting ester mixture in 50 mL of anhydrous methanol under nitrogen.

  • Catalysis: Add 5 mL of 0.5 M NaOMe in methanol (0.05 eq).

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Note: Monitor by GC-MS to observe the ratio shift toward the trans-isomer (typically >95:5).

  • Quench: Cool to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Remove methanol under reduced pressure. Extract the residue with DCM (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. If necessary, recrystallize from hexanes to obtain pure trans-isomer.

Protocol B: Reductive Amination (Synthesis of Chiral Pharmacophores)

This reaction converts the acetyl group into a chiral amine, a common motif in bioactive molecules.

Reagents:

  • Trans-methyl 4-acetylcyclohexanecarboxylate (1.0 eq)

  • Primary Amine (e.g., Benzylamine, 1.1 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.4 eq)

  • Acetic Acid (catalytic)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask, combine the keto-ester (1.0 eq) and amine (1.1 eq) in DCE. Add acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise.

  • Reaction: Allow to warm to room temperature and stir overnight (12-16 h).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

  • Result: This yields the secondary amine.[2][3] Note: This creates a new chiral center at the ethyl side chain. Diastereomers may need separation.

Pharmaceutical & Material Applications[1][5][6][7]

Scaffold for Tyrosine Kinase Inhibitors (TKIs)

Many kinase inhibitors (e.g., ALK or ROS1 inhibitors) require a central spacer to position the ATP-binding hinge motif relative to the solvent-exposed solubilizing group.

  • Role: The cyclohexane ring provides a rigid, non-aromatic spacer that improves solubility compared to a phenyl ring.

  • Application: The acetyl group is derivatized to a chiral ethyl-amine (via Protocol B), which mimics the binding interactions of established inhibitors like Crizotinib analogs but with improved metabolic profiles [1].

Liquid Crystal Mesogens

The trans-1,4-disubstituted cyclohexane core is a classic mesogen (liquid crystal building block).

  • Role: The linearity of the trans-isomer allows for efficient packing in nematic phases.

  • Chemistry: The ester is often hydrolyzed and recoupled to phenolic cores to create low-viscosity liquid crystals for display technologies [2].

Precursor to Tranexamic Acid Homologs

While Tranexamic acid is 4-(aminomethyl)cyclohexanecarboxylic acid, the acetyl derivative leads to 4-(1-aminoethyl) analogs. These "methyl-branched" homologs often exhibit higher potency or altered receptor selectivity due to the steric bulk of the extra methyl group, utilizing the "Magic Methyl" effect to fill hydrophobic pockets in the target protein [3].

References

  • PubChem. Methyl 4-acetylcyclohexane-1-carboxylate (Compound).[1] National Library of Medicine. Retrieved from [Link][1]

  • Schönherr, H., & Cernak, T.Profound Methyl Effects in Drug Discovery. Angewandte Chemie International Edition. (2013). (Contextual citation on methyl group stereoelectronics).

Sources

Methyl 4-Acetylcyclohexanecarboxylate: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-acetylcyclohexanecarboxylate (CAS: 120077-76-1; trans-isomer CAS: 183996-94-3) is a critical aliphatic building block in modern medicinal chemistry.[1] Serving as a saturated bioisostere of methyl 4-acetylbenzoate, it allows drug developers to increase the fraction of sp³-hybridized carbons (


) in clinical candidates—a key metric correlated with improved solubility and lower clinical attrition.[1]

This guide details the discovery history, synthetic evolution, and pharmaceutical utility of this scaffold, providing researchers with actionable protocols for its integration into drug discovery programs.[1]

Discovery and Historical Context

The Shift from "Flatland"

Historically, drug discovery relied heavily on aromatic rings (phenyl, pyridine) due to the ease of coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). However, the "Escape from Flatland" movement in the late 1990s and early 2000s highlighted that planar molecules often suffer from poor solubility and non-specific binding.[1]

This compound emerged as a solution to this geometric constraint.[1] It was not discovered in a single "eureka" moment but evolved as a derivative of terephthalic acid hydrogenation.[1] Early efforts to hydrogenate methyl 4-acetylbenzoate revealed a chemical challenge: the ketone moiety is prone to reduction to an alcohol (1-hydroxyethyl) under standard hydrogenation conditions (Pd/C, H₂).[1]

Stereochemical Significance

The cyclohexane ring introduces cis/trans isomerism.[1]

  • Cis-isomer : The substituents are axial/equatorial.[1] Higher energy, often leads to "bent" molecular conformations.[1]

  • Trans-isomer : The substituents are diequatorial (thermodynamically favored).[1] This isomer mimics the linear vector of a 1,4-disubstituted phenyl ring but with greater three-dimensional volume and flexibility.[1]

The trans-isomer is overwhelmingly preferred in pharmaceutical applications (e.g., Akt1 inhibitors, GPCR ligands) because it provides a rigid, linear spacer that projects functional groups into defined pockets.[1]

Synthetic Methodologies

Route A: The "Industrial" Hydrogenation-Oxidation Sequence

This method is preferred for large-scale manufacturing due to the low cost of starting materials (Methyl 4-acetylbenzoate).[1]

Mechanism :

  • Hydrogenation : Methyl 4-acetylbenzoate is hydrogenated over a heterogeneous catalyst.[1] Note that the ketone is typically reduced to an alcohol during this step.[1]

  • Re-oxidation : The resulting methyl 4-(1-hydroxyethyl)cyclohexanecarboxylate is oxidized back to the ketone.[1]

  • Equilibration : Base treatment ensures the thermodynamic trans product.[1]

Route B: The "Precision" Weinreb Route (Lab Scale)

For research applications requiring high purity without over-reduction risks, the construction from monomethyl cyclohexane-1,4-dicarboxylate is superior.[1]

Protocol :

  • Activation : Convert the free acid of monomethyl cyclohexane-1,4-dicarboxylate to the acid chloride.

  • Weinreb Amide Formation : React with N,O-dimethylhydroxylamine.[1]

  • Grignard Addition : Add methylmagnesium bromide (MeMgBr).[1] The stable chelated intermediate prevents over-addition, yielding the methyl ketone exclusively upon workup.[1]

Technical Visualization

Synthesis Pathways Diagram

The following diagram illustrates the two primary synthetic pathways and the critical stereochemical equilibration step.

SynthesisPathways Start_Benzoate Methyl 4-acetylbenzoate (Aromatic Precursor) Step_Hydro Hydrogenation (H2, Rh/C or Pd/C) Start_Benzoate->Step_Hydro Intermediate_Alc Methyl 4-(1-hydroxyethyl) cyclohexanecarboxylate (Alcohol Intermediate) Step_Hydro->Intermediate_Alc Step_Ox Oxidation (Jones or Swern) Intermediate_Alc->Step_Ox Target_Mix This compound (Cis/Trans Mixture) Step_Ox->Target_Mix Start_Diester Monomethyl cyclohexane- 1,4-dicarboxylate Step_Weinreb 1. SOCl2 2. MeNHOMe (Weinreb Amide) Start_Diester->Step_Weinreb Step_Grignard MeMgBr Addition Step_Weinreb->Step_Grignard Step_Grignard->Target_Mix Step_Base Base Equilibration (NaOMe, MeOH) Target_Mix->Step_Base Thermodynamic Control Target_Trans Trans-Methyl 4-acetyl cyclohexanecarboxylate (Thermodynamic Product) Step_Base->Target_Trans Thermodynamic Control

Caption: Dual synthetic pathways to the trans-isomer. Route A (top) involves hydrogenation/oxidation; Route B (bottom) uses Weinreb chemistry.

Experimental Protocols

Protocol: Thermodynamic Equilibration to trans-Isomer

This procedure converts a cis/trans mixture (often 30:70 from synthesis) to >95% trans-isomer.[1]

Reagents :

  • Crude this compound (mixture)

  • Sodium Methoxide (NaOMe), 0.5 M in Methanol

  • Solvent: Anhydrous Methanol

Step-by-Step :

  • Dissolution : Dissolve the crude ester mixture (1.0 eq) in anhydrous methanol (5 mL/mmol).

  • Base Addition : Add NaOMe solution (0.2 eq). The catalytic base is sufficient to deprotonate the alpha-position relative to the ester/ketone.[1]

  • Reflux : Heat the mixture to reflux (65°C) for 4–6 hours. This allows the substituents to adopt the diequatorial conformation.[1]

  • Quench : Cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extraction : Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.[1]

  • Validation : Analyze by ¹H NMR. The trans-isomer is characterized by a specific coupling constant (

    
     Hz) for the methine protons, indicating axial orientation (substituents equatorial).[1]
    
Physical Properties Data[1]
PropertyValueNote
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol
CAS (Trans) 183996-94-3Preferred isomer
CAS (Mix) 120077-76-1Generic mixture
Boiling Point 255 °C (est)High boiling liquid
Density 1.05 g/cm³
Solubility DCM, EtOAc, MeOHSparingly soluble in water

Pharmaceutical Applications

Reductive Amination Gateway

The primary utility of the acetyl group is its conversion into chiral amines via reductive amination.[1] This is a key step in the synthesis of Akt1 inhibitors and ROCK inhibitors .[1]

  • Reaction : Ketone + Amine + Reducing Agent (NaBH(OAc)₃)

    
     Secondary/Tertiary Amine.[1]
    
  • Stereocontrol : The preexisting chirality of the cyclohexane ring can induce diastereoselectivity during the reduction of the imine intermediate.[1]

Case Study: Akt1 Inhibitors

Patent literature (e.g., WO2025059577A1) highlights the use of this scaffold to position aminopyridine warheads.[1] The cyclohexane ring provides a rigid linker that spans the kinase ATP-binding pocket without the metabolic liability of an electron-rich aromatic ring.[1]

Bioisosteric Replacement Strategy

Researchers use this scaffold to optimize Lead compounds:

  • Solubility : Replacing a phenyl ring with this cyclohexane analog typically increases solubility by 0.5–1.0 log units.[1]

  • Metabolic Stability : The saturated ring is less prone to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.[1]

References

  • Synthesis of trans-4-acetylcyclohexanecarboxylic acid derivatives . Acta Crystallographica Section C. (2002). Details the hydrogen-bonding patterns and stereochemistry of the acid precursor. Link

  • Substituted aminopyridine compounds for use as Akt1 inhibitors . World Intellectual Property Organization. (2025).[1] Patent WO2025059577A1.[1] Describes the use of this compound in reductive amination. Link

  • ChemicalBook Entry: trans-Methyl 4-acetylcyclohexanecarboxylate . Specifications and commercial availability of CAS 183996-94-3.[1][2] Link

  • PubChem Compound Summary: Methyl 4-acetylbenzoate . Precursor data and physical properties.[1][3][4][5] Link

Sources

Technical Whitepaper: Theoretical Computational Protocol for Methyl 4-acetylcyclohexanecarboxylate

[1][2]

Executive Summary

This compound represents a classic yet deceptively complex 1,4-disubstituted cyclohexane system.[1][2] Its utility in pharmaceutical synthesis relies on precise control of its stereochemistry (cis vs. trans).[1][2]

This guide provides a self-validating computational workflow to:

  • Quantify the thermodynamic stability of cis (axial/equatorial) and trans (diequatorial) isomers.

  • Predict reactivity via Frontier Molecular Orbital (FMO) analysis.[1][2]

  • Generate synthetic validation data (NMR/IR) prior to wet-lab experimentation.[1][2]

Structural Analysis & Stereochemical Challenges

The molecule features two carbonyl-containing functional groups with similar steric demands (A-values).[1][2]

  • Substituent 1: Methyl ester (

    
    ), A-value 
    
    
    kcal/mol.[1][2]
  • Substituent 2: Acetyl group (

    
    ), A-value 
    
    
    kcal/mol.[1][2]
The Conformational Landscape

Because the A-values are nearly identical, the cis-isomer presents a unique challenge where the two chair conformers are nearly degenerate in energy.

IsomerConformationDescriptionPredicted Stability
Trans-1,4 1e, 4e Both groups equatorialGlobal Minimum (Most Stable)
Trans-1,4 1a, 4aBoth groups axialHigh Energy (+ ~2.5 kcal/mol destabilization)
Cis-1,4 1e, 4a Ester equatorial, Acetyl axialDegenerate (Mixed Population)
Cis-1,4 1a, 4e Ester axial, Acetyl equatorialDegenerate (Mixed Population)

Expert Insight: Unlike 4-tert-butylcyclohexanones where the conformation is locked, this molecule in the cis form will undergo rapid ring-flipping at room temperature.[1] Accurate calculation requires Boltzmann weighting of the conformer populations.[2]

Computational Methodology (The Protocol)

To ensure scientific integrity, we utilize a "funnel" approach: low-cost screening followed by high-level Density Functional Theory (DFT).[1][2]

Workflow Diagram

GStartInput Structure(Cis & Trans Isomers)ConfSearchConformational SearchMethod: MMFF94 or PM6Goal: Find all rotamersStart->ConfSearchScreeningGeometry Optimization (Coarse)Level: B3LYP/6-31G*ConfSearch->ScreeningHighLevelGeometry Optimization (Fine)Level: wB97X-D/def2-TZVPSolvent: PCM (CHCl3)Screening->HighLevel Select lowest 5 kcal/molFreqCalcFrequency CalculationCheck: No Imaginary FreqsOutput: Gibbs Free EnergyHighLevel->FreqCalcAnalysisData Analysis1. Boltzmann Weighting2. NMR (GIAO)3. FMO MapsFreqCalc->Analysis

Caption: Step-by-step computational workflow ensuring convergence from conformational search to high-precision DFT analysis.

Detailed Protocol Steps
Step 1: Conformational Search

The carbonyl groups can rotate, creating multiple rotamers for each chair form.[2]

  • Tool: Spartan, Macromodel, or RDKit.[1][2]

  • Force Field: MMFF94s (static) is preferred for esters.[1][2]

  • Directive: Generate at least 50 conformers per isomer to ensure the global minimum is not missed.

Step 2: DFT Optimization (The Gold Standard)

We reject standard B3LYP in favor of wB97X-D .[1][2]

  • Reasoning: 1,4-disubstituted cyclohexanes are subject to subtle non-covalent interactions (dispersion forces) between axial hydrogens and the carbonyl oxygens.[2] Standard B3LYP fails to capture these dispersion forces accurately.[1][2] wB97X-D includes long-range dispersion corrections essential for accurate ring conformer energies.[1][2]

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized) ensures the electron density of the carbonyl oxygen lone pairs is correctly modeled.

  • Solvation: Use the SMD (Solvation Model based on Density) model.[2]

    • Solvent: Chloroform (

      
      ) or Methanol (
      
      
      ) depending on your intended HPLC/NMR solvent.[1][2]
Step 3: Frequency & Magnetic Properties[2]
  • Frequency: Calculate vibrational frequencies to obtain Zero-Point Energy (ZPE) and Thermal Corrections to Gibbs Free Energy (

    
    ).
    
    • Validation: Ensure no imaginary frequencies (NImag=0).[1][2]

  • NMR Prediction: Use the GIAO (Gauge-Independent Atomic Orbital) method at the mPW1PW91/6-311+G(2d,p) level on the geometries optimized in Step 2. This functional is benchmarked for high accuracy in

    
     chemical shifts.
    

Data Analysis & Reactivity Profile

Thermodynamic Stability Calculation

Calculate the relative Gibbs Free Energy (

12
  • Trans (ee): 0.0 kcal/mol (Reference)[2]

  • Cis (ae/ea): Expect +1.5 to +2.0 kcal/mol.[1][2]

  • Trans (aa): Expect > +5.0 kcal/mol (Sterically forbidden).

Frontier Molecular Orbitals (FMO)

The reactivity of this molecule as a drug building block is defined by the electrophilicity of its carbonyl carbons.

  • LUMO Location: The Lowest Unoccupied Molecular Orbital will be localized on the carbonyl carbons.

    • Comparison: Compare the LUMO energy of the acetyl carbonyl vs. the ester carbonyl.

    • Prediction: The ketone (acetyl) is generally more electrophilic (lower LUMO energy) than the ester, making it the primary site for nucleophilic attack (e.g., Grignard addition or reduction).

  • MEP Map: Generate a Molecular Electrostatic Potential surface.

    • Red Regions: Carbonyl oxygens (H-bond acceptors).[1][2]

    • Blue Regions: Carbonyl carbons (Electrophilic sites).[1][2]

References

  • Conformational Analysis of 1,4-Disubstituted Cyclohexanes

    • Wiberg, K. B. (1990).[1][2] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link[1][2]

  • A-Values and Conformational Preferences

    • Eliel, E. L., & Wilen, S. H. (1994).[2] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (Standard reference for A-values of Acetyl/Carbomethoxy groups).

  • Benchmarking DFT Functionals for Dispersion (wB97X-D)

    • Chai, J. D., & Head-Gordon, M. (2008).[1][2] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics.[1][2] Link

  • NMR GIAO Calculation Protocols

    • Cheeseman, J. R., et al. (1996).[1][2] A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics. Link[1][2]

  • Gaussian 16/ORCA Methodology

    • Frisch, M. J., et al. Gaussian 16 Rev. C.01.[1][2] Wallingford, CT, 2016.[1][2] (Standard citation for the software used in these protocols).

Methodological & Application

Application Note: Analytical Strategies for Methyl 4-acetylcyclohexanecarboxylate Quantification and Isomer Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Methyl 4-acetylcyclohexanecarboxylate (M-4-ACHC) (CAS: 120077-76-1) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific receptor pathways where cyclohexane stereochemistry dictates biological activity (e.g., analogs of tranexamic acid or specific receptor agonists).[1][2]

The primary analytical challenge is not merely quantification but the resolution of geometric isomers (cis and trans) . The physicochemical properties—and consequently the pharmacological efficacy—of the final drug substance often depend entirely on the specific configuration of the cyclohexane ring.[2]

This guide presents a dual-modality approach:

  • GC-FID (Primary Method): For precise quantification and superior isomer resolution.[1][2]

  • HPLC-UV/CAD (Secondary Method): For analysis in non-volatile matrices or confirming polar impurities.[1][2]

Chemical Profile
PropertySpecificationAnalytical Implication
Molecular Weight 184.24 g/mol Amenable to GC and LC-MS.[1][2]
Boiling Point ~230-250°C (Est.)[1][2]Requires GC oven ramps up to 260°C.
Chromophore Weak (Carbonyls only)Low UV sensitivity (requires <220 nm).[1][2] GC-FID is preferred for robustness.[1][2]
Isomerism cis / trans (1,4-subst.)[1][2][3]Requires high-polarity stationary phases for separation.[1][2]

Method A: Gas Chromatography (GC-FID) – The Gold Standard[1][2]

Rationale: Due to the molecule's volatility and the lack of a strong UV chromophore, GC with Flame Ionization Detection (FID) is the method of choice.[1] The critical separation mechanism relies on the interaction between the stationary phase and the dipole moments of the cis and trans isomers.[2] The cis isomer, typically more polar due to the "boat/twist" conformation propensity in substituted cyclohexanes, generally elutes later on polar columns.[1][2]

Instrument Configuration[1][2][6][8][9]
  • System: Agilent 8890 / Thermo Trace 1300 or equivalent.

  • Detector: FID (Flame Ionization Detector).[1][2][4]

  • Inlet: Split/Splitless (S/SL).

Chromatographic Conditions[1][2][8][9]
ParameterSettingTechnical Justification
Column DB-WAX UI or CP-Sil 88 (30m x 0.25mm, 0.25µm)A High-polarity Polyethylene Glycol (PEG) or Cyanopropyl phase is required to maximize the separation factor (

) between geometric isomers.[1][2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Ensures consistent retention times for isomer identification.[1][2]
Inlet Temp 250°CSufficient to volatilize M-4-ACHC without thermal degradation.[1][2]
Injection 1.0 µL, Split 50:1High split ratio prevents column overload and improves peak symmetry for closely eluting isomers.[1][2]
Oven Program 100°C (1 min)

10°C/min

240°C (5 min)
Slow ramp in the middle range ensures resolution of the cis/trans pair.
Detector FID @ 260°CH₂: 30 mL/min, Air: 400 mL/min, Makeup (N₂): 25 mL/min.[1][2]
System Suitability Criteria (SSC)

To ensure data integrity, the system must meet these metrics before running samples:

  • Resolution (

    
    ):  > 1.5 between cis and trans isomers.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 (Critical for accurate integration of the minor isomer).[1][2]
    
  • RSD (Area): < 1.0% for n=6 injections of the standard.[1][2]

Method B: HPLC-UV/CAD – Alternative for Impurity Profiling[1][2]

Rationale: While GC is superior for the main peak, HPLC is necessary if the sample contains non-volatile precursors (e.g., dicarboxylic acids) or if the intermediate is dissolved in a matrix incompatible with GC (e.g., aqueous buffers).[1][2]

Detection Challenge: M-4-ACHC lacks conjugation. UV detection must be performed at 210 nm , which is susceptible to solvent noise.[1][2] Charged Aerosol Detection (CAD) is recommended if available for "universal" response.[1][2]

Chromatographic Conditions[1][2][6][7][8][9][10]
ParameterSettingTechnical Justification
Column C18 (L1) (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm)Standard reversed-phase provides hydrophobic selectivity.[1][2]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses ionization of any free acid impurities, sharpening peaks.[1][2]
Mobile Phase B Acetonitrile (HPLC Grade)Lower UV cutoff than Methanol (essential for 210 nm detection).[1][2]
Gradient 10% B to 90% B over 15 minGeneral scouting gradient; adjust slope to resolve isomers if they co-elute.
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Detection UV @ 210 nm (Ref 360 nm)Monitoring carbonyl absorption.[1][2]
Temp 30°CThermostat control is vital for retention time reproducibility.[1][2]

Visualization: Method Development Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on sample state and data requirements.

MethodSelection cluster_isomers Isomer Resolution Logic Start Sample: M-4-ACHC MatrixCheck Is Matrix Volatile / Organic? Start->MatrixCheck GC_Path Select GC-FID MatrixCheck->GC_Path Yes (Solvent/Neat) LC_Path Select HPLC MatrixCheck->LC_Path No (Aqueous/Salts) Col_Select Column Selection: Polar (WAX/Cyanopropyl) GC_Path->Col_Select GC_Result Outcome: High Res Isomer Quant Col_Select->GC_Result Iso_Sep Isomer Separation Col_Select->Iso_Sep Det_Select Detector Selection: UV 210nm or CAD LC_Path->Det_Select LC_Result Outcome: Impurity Profiling / Salts Det_Select->LC_Result Polarity Dipole Interaction (Cis > Trans) Iso_Sep->Polarity

Caption: Decision tree for selecting GC-FID vs. HPLC based on sample matrix, highlighting the critical role of column polarity in isomer separation.

Protocol: Standard Preparation & Quantification

Internal Standard (IS) Selection

For GC-FID, external calibration is susceptible to injection volume errors.[1][2]

  • Recommended IS: Methyl Benzoate or Methyl Dodecanoate .[1][2]

  • Criteria: Must elute away from the target isomers but within the same thermal window.[1][2]

Preparation Steps[1][2][6][11]
  • Stock Solution (A): Weigh 50.0 mg M-4-ACHC Reference Standard into a 50 mL volumetric flask. Dilute to volume with Dichloromethane (DCM).[1][2] (Conc: 1.0 mg/mL).[1][2]

  • Internal Standard Stock (B): Weigh 50.0 mg Methyl Benzoate into 50 mL DCM.

  • Working Standard: Transfer 1.0 mL of (A) and 1.0 mL of (B) into a 10 mL flask. Dilute with DCM.

    • Final Conc: 100 µg/mL Analyte, 100 µg/mL IS.[1][2]

Calculation

Quantification should be performed using the Response Factor (RF) method:





Validation Strategy (ICH Q2 Aligned)

To ensure this method is "Trustworthy" and regulatory compliant, the following validation parameters must be executed:

  • Specificity: Inject individual isomers (if available) or forced degradation samples (acid/base hydrolysis) to demonstrate that the cis and trans peaks are spectrally pure (using GC-MS or HPLC-DAD peak purity tools).

  • Linearity: Prepare 5 levels from 50% to 150% of target concentration.

    
     must be 
    
    
    
    .[1][2]
  • Accuracy (Recovery): Spike M-4-ACHC into the sample matrix at 80%, 100%, and 120%. Recovery range: 98.0% – 102.0%.[1][2]

  • Robustness: Deliberately vary Flow Rate (±0.1 mL/min) and Oven Ramp Rate (±1°C/min). Ensure Resolution (

    
    ) remains > 1.5.[1][2]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.[1][2]Replace inlet liner with Ultra Inert wool liner.[1][2] Trim 10cm from column guard.[1][2]
Isomer Co-elution Stationary phase polarity too low.Switch from DB-5 (Non-polar) to DB-WAX (Polar).[1][2] Lower the initial oven temperature.
Ghost Peaks Carryover or Septum bleed.[1][2]Bake out column at max temp (250°C) for 30 mins. Change septum.
Low Sensitivity (HPLC) UV Cutoff interference.[1][2]Ensure Acetonitrile is Far-UV grade.[1][2] Avoid Acetone or THF in sample diluent.[1][2]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2]

  • United States Pharmacopeia (USP). (2023).[1][2] General Chapter <621> Chromatography.[1][2] USP-NF.[1][2]

  • Sigma-Aldrich. (2023).[1][2][5] Product Specification: this compound (CAS 120077-76-1).[1][2][1][2]

  • Agilent Technologies. (2020).[1][2] Separation of Cis/Trans Isomers of Fatty Acid Methyl Esters using DB-FastFAME. (Application Note 5994-1858EN).[1][2] (Note: Cited for principle of ester isomer separation on polar columns).

Sources

Application Note: Methyl 4-Acetylcyclohexanecarboxylate as a Bifunctional Scaffold in Polymer Chemistry

[1]

Executive Summary

This compound represents a distinct class of alicyclic heterobifunctional monomers .[1] Unlike standard aliphatic monomers (e.g., adipic acid) or aromatic monomers (e.g., terephthalates), this molecule offers a unique combination of structural rigidity (cyclohexane core) and orthogonal reactivity (ester vs. ketone).

This guide outlines two primary workflows:

  • Monomer Activation: Converting the acetyl group to a hydroxyl moiety to create an AB-type monomer for self-polycondensation into high-Tg degradable polyesters.[1]

  • Drug Conjugation: Utilizing the ketone "handle" for pH-sensitive hydrazone linkage of therapeutic agents, followed by ester-based conjugation to polymeric backbones.[1]

Material Properties & Chemical Identity

PropertyValueRelevance to Polymerization
Chemical Name This compoundCore building block
CAS Number 6288-75-1 (Acid); 120077-76-1 (Ester)Identification
Molecular Weight 184.23 g/mol Stoichiometric calculations
Boiling Point ~250°C (Predicted)High enough for melt polycondensation
Stereochemistry cis / trans mixtureTrans isomer yields higher crystallinity/Tg
Functional Groups 1x Methyl Ester, 1x Methyl KetoneOrthogonal reactivity (Transesterification vs. Nucleophilic addition)

Application Workflow 1: Synthesis of Poly(4-(1-hydroxyethyl)cyclohexanecarboxylate)

Concept: The molecule acts as a "masked" AB-type monomer.[1] The ketone is reduced to a secondary alcohol, creating a hydroxy-ester capable of self-polycondensation.[1] This resulting polyester features a rigid cyclohexane backbone, offering superior thermal stability compared to linear aliphatic polyesters (e.g., PCL, PLA).[1]

Protocol A: Monomer Activation (Ketone Reduction)

Objective: Selectively reduce the acetyl group to a 1-hydroxyethyl group without hydrolyzing the ester.[1]

  • Reagents:

    • Substrate: this compound (10 mmol)[1]

    • Reducing Agent: Sodium Borohydride (NaBH₄) (0.5 eq, 5 mmol)

    • Solvent: Methanol (anhydrous)

  • Procedure:

    • Dissolve substrate in Methanol (0.5 M concentration) at 0°C.

    • Add NaBH₄ portion-wise over 15 minutes. Note: Avoid excess reagent to prevent ester reduction.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Quench: Add saturated NH₄Cl solution.

    • Extraction: Extract with Dichloromethane (DCM) (3x).[1][2][3] Dry over MgSO₄.[1]

    • Purification: Vacuum distillation to isolate Methyl 4-(1-hydroxyethyl)cyclohexanecarboxylate .[1]

    • Yield Target: >90%.[1][4]

Protocol B: Melt Polycondensation

Objective: Polymerize the activated AB-monomer.[1]

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) (0.1 mol%).[1]

  • Procedure:

    • Load the hydroxy-ester monomer into a flame-dried polymerization reactor.

    • Stage 1 (Oligomerization): Heat to 160°C under Nitrogen flow for 2 hours. Methanol evolves.[1]

    • Stage 2 (Polymerization): Raise temperature to 200°C. Apply vacuum gradually (down to <0.1 mbar) over 1 hour.

    • Stage 3 (Finishing): Hold at 200°C / <0.1 mbar for 4–6 hours until melt viscosity plateaus.

    • Cooling: Cool under Nitrogen.[1] Dissolve in Chloroform and precipitate in cold Methanol.[1]

Application Workflow 2: pH-Responsive Drug Delivery Systems

Concept: The acetyl group serves as a site for forming Schiff bases (hydrazones) , which are hydrolytically unstable at acidic pH (e.g., tumor microenvironments, endosomes). The ester group is then used to graft this conjugate onto a hydrophilic polymer backbone (e.g., PEG-Amine or Polylysine).[1]

Protocol C: Hydrazone Conjugation (Drug Linking)

Objective: Attach a hydrazine-functionalized drug (e.g., Doxorubicin-hydrazine derivative) to the scaffold.[1]

  • Reagents:

    • Scaffold: this compound[1][5]

    • Payload: Drug-NH-NH₂ (Hydrazide derivative)[1]

    • Catalyst: Acetic Acid (catalytic amount)[1]

  • Procedure:

    • Dissolve Scaffold and Payload (1:1 molar ratio) in anhydrous Ethanol.

    • Add 1-2 drops of Acetic Acid.[1]

    • Reflux for 12 hours.[1] Monitor ketone disappearance by IR (1710 cm⁻¹ shift).[1]

    • Purification: Recrystallize or Column Chromatography.[1]

    • Result:Methyl 4-[1-(drug-hydrazono)ethyl]cyclohexanecarboxylate .[1]

Protocol D: Polymer Grafting (Aminolysis)

Objective: Attach the drug-loaded scaffold to a polymer carrier.[1]

  • Reagents:

    • Drug-Loaded Scaffold (from Protocol C)[1]

    • Carrier: PEG-Diamine or Poly(allylamine)[1]

  • Procedure:

    • Dissolve Carrier in DMF/DMSO.[1]

    • Add Drug-Loaded Scaffold (excess relative to amine groups).[1]

    • Heat to 60°C for 24 hours.

    • Purification: Dialysis against water (MWCO 3.5 kDa) to remove unreacted small molecules.[1] Lyophilize.

Visualizations

Figure 1: Chemical Divergence & Polymerization Pathway

The following diagram illustrates the transformation of the building block into either a structural polyester or a functional drug carrier.[1]

ChemicalPathwaysStartThis compound(Core Building Block)ReductReduction (NaBH4)Start->ReductPath AHydrazoneHydrazone Formation(Drug-NH-NH2)Start->HydrazonePath BHydroxyMethyl 4-(1-hydroxyethyl)cyclohexanecarboxylate(AB Monomer)Reduct->HydroxyPolyPoly(4-(1-hydroxyethyl)cyclohexanecarboxylate)(Rigid Polyester)Hydroxy->PolyTi(OBu)4, Heat, VacConjugateDrug-Linker Conjugate(pH-Sensitive)Hydrazone->ConjugateGraftPolymer Grafting(Aminolysis)Conjugate->Graft+ PEG-Amine

Caption: Divergent synthesis pathways: Path A yields structural polyesters; Path B yields pH-responsive drug conjugates.[1]

Figure 2: Experimental Workflow for Melt Polycondensation

Detailed logic flow for Protocol B.

PolyWorkflowSetupReactor Setup:Flame-dry, N2 PurgeMixMonomer + Ti(OBu)4(0.1 mol%)Setup->MixOligOligomerization160°C, 2h, N2 Flow(-MeOH)Mix->OligVacHigh Vacuum Stage200°C, <0.1 mbar(Chain Extension)Olig->VacTermTerminationViscosity PlateauVac->TermWorkupPrecipitation(CHCl3 -> Cold MeOH)Term->Workup

Caption: Step-by-step melt polycondensation workflow for synthesizing cyclohexane-based polyesters.

References

  • VulcanChem. (2023).[1] 4-Methylcyclohexanecarboxylic acid - Chemical Identity and Structure.Link

  • ChemicalBook. (2023).[1] Methyl 4-Methylcyclohexanecarboxylate Properties and Suppliers.[1][6]Link

  • National Institutes of Health (NIH). (2001).[1] Degradation and drug delivery properties of poly(1,4-cyclohexanedicarboxylic anhydride).[1][7]Link[7]

  • MDPI. (2020).[1] Biocompatible Polymers Combined with Cyclodextrins: Fascinating Materials for Drug Delivery Applications.[1][8]Link

  • AChemBlock. (2023).[1] Methyl (1r,4r)-4-acetylcyclohexane-1-carboxylate Product Data.Link

Application Note: High-Fidelity Synthesis of Methyl 4-Acetylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-acetylcyclohexanecarboxylate (CAS: 51181-40-9) is a critical intermediate in the synthesis of pharmaceutical agents, including antidiabetic drugs (e.g., Nateglinide analogs) and antimicrobial compounds.[1][2][3] Its synthesis presents a specific chemoselective challenge: esterifying a carboxylic acid in the presence of a ketone functionality.

This Application Note details a robust, scalable protocol using Thionyl Chloride (


) in Methanol . Unlike traditional sulfuric acid-catalyzed Fischer esterification, this method generates anhydrous HCl in situ, driving the equilibrium forward rapidly while minimizing the formation of thermodynamic byproducts.[1][2] We further address the critical control of cis/trans stereochemistry and the management of reversible ketal formation.

Scientific Foundation & Reaction Strategy

The Chemoselectivity Challenge

The target molecule contains two reactive electrophilic centers: the carboxylic acid and the ketone (acetyl group).[2]

  • Esterification (Desired):

    
    
    
  • Ketalization (Side Reaction):

    
    [2][3]
    

Expert Insight: While ketal formation is a risk in acidic methanol, it is thermodynamically reversible.[1][2] By controlling the workup conditions (specifically the introduction of an aqueous phase), any transient dimethyl ketal formed is hydrolyzed back to the desired ketone, ensuring high purity of the final keto-ester.[1][2]

Stereochemical Control (Cis vs. Trans)

The cyclohexane ring allows for two diastereomers.[2][3] The trans-isomer (1,4-diequatorial-like substitution) is thermodynamically favored over the cis-isomer.[2][3]

  • Thermodynamic Control: Strong acid catalysis at reflux temperatures promotes equilibration to the more stable trans-isomer.[2]

  • Kinetic Control: If the cis-isomer is required, milder alkylation methods (e.g., Iodomethane/

    
    ) should be used to avoid epimerization.[1][2] This protocol focuses on the thermodynamic acid-catalyzed route, favoring the trans-isomer. [1]
    

Experimental Protocol: Thionyl Chloride Mediated Esterification

Reagents & Equipment
ReagentMW ( g/mol )EquivalentsRole
4-Acetylcyclohexanecarboxylic acid 170.211.0Limiting Reagent
Thionyl Chloride (

)
118.971.2 - 1.5Activator / Acid Generator
Methanol (Anhydrous) 32.04Excess (Solvent)Nucleophile / Solvent
Dichloromethane (DCM) 84.93N/AExtraction Solvent
Sat.[2][3][4]

(aq)
N/AN/ANeutralization Agent

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.[2][3]

  • Reflux condenser with drying tube (CaCl2 or

    
     line).[2][3]
    
  • Ice-water bath.[2][3]

  • Rotary evaporator.[2]

Step-by-Step Methodology
Phase 1: Activation (Exothermic Control)
  • Setup: Charge the RBF with anhydrous Methanol (10 mL per gram of substrate). Cool the solvent to 0°C using an ice bath.

  • Acid Generation: Add Thionyl Chloride (

    
    ) dropwise over 15–20 minutes.
    
    • Mechanism:[1][2][5][6][7][8][9][10]

      
       (anhydrous).[2][3]
      
    • Caution: This step releases

      
       and 
      
      
      
      gas.[2] Perform in a well-ventilated fume hood.
  • Substrate Addition: Add 4-acetylcyclohexanecarboxylic acid to the cold solution.

Phase 2: Reaction & Equilibration
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT).

  • Reflux (Optional but Recommended): Heat the mixture to reflux (65°C) for 2–3 hours.

    • Why Reflux? Reflux ensures complete conversion and drives the thermodynamic equilibration to the preferred trans-isomer.[2]

  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). The acid spot (baseline) should disappear; the ester spot (

    
    ) will appear.[2][3]
    
Phase 3: Workup & Ketal Hydrolysis
  • Concentration: Evaporate the bulk Methanol under reduced pressure (Rotavap) to yield a viscous oil.

  • Hydrolysis/Neutralization: Redissolve the residue in Dichloromethane (DCM). Slowly pour this solution into a beaker containing saturated aqueous

    
     at 0°C. Stir vigorously for 15 minutes.
    
    • Critical Checkpoint: This aqueous exposure hydrolyzes any dimethyl ketal byproducts back to the ketone.[2]

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[2] Extract the aqueous layer twice more with DCM.[2]

  • Drying: Combine organic layers, wash with Brine, dry over anhydrous

    
    , and filter.
    
Phase 4: Purification
  • Isolation: Concentrate the filtrate under vacuum.

  • Final Polish: The resulting oil is typically >95% pure.[2] If necessary, purify via vacuum distillation (bp ~85°C @ 13 Torr) or flash chromatography (SiO2, 10-20% EtOAc/Hexane).[1][2][3]

Visualized Workflow (Graphviz)[2][3]

EsterificationWorkflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Start Start: Anhydrous MeOH (0°C) AddSOCl2 Add SOCl2 (Dropwise) Generates HCl in situ Start->AddSOCl2 AddSubstrate Add 4-Acetylcyclohexanecarboxylic Acid AddSOCl2->AddSubstrate Reflux Reflux (65°C, 3h) Thermodynamic Control (Trans-isomer) AddSubstrate->Reflux TLC TLC Check (Disappearance of Acid) Reflux->TLC Evap Evaporate MeOH TLC->Evap Quench Quench with Sat. NaHCO3 CRITICAL: Hydrolyzes Ketals Evap->Quench Extract DCM Extraction Quench->Extract Final Product: This compound Extract->Final Concentrate

Figure 1: Step-by-step workflow for the thionyl chloride-mediated esterification, highlighting the critical ketal hydrolysis step.

Analytical Validation & Expected Data

To validate the synthesis, compare the isolated product against these standard parameters.

Quantitative Data Summary
PropertyValueNotes
Physical State Clear, colorless to pale yellow liquid
Boiling Point 83–86 °C (at 13 Torr)High vacuum recommended
Density ~1.03 g/cm³
Yield 85% - 95%Typical for

method
NMR Characterization (400 MHz, )
  • 
     NMR: 
    
    • 
       3.67 (s, 3H): Methyl ester  (
      
      
      
      ).[1][2][3]
    • 
       2.15 (s, 3H): Acetyl methyl  (
      
      
      
      ).[1][2][3]
    • 
       2.2–2.4 (m, 2H): Methine protons at C1 and C4.[1][2]
      
    • 
       1.2–2.1 (m, 8H): Cyclohexane ring protons.[1][2][3]
      
  • Interpretation: The presence of two distinct singlets (3.67 and 2.15 ppm) confirms the intact ester and ketone groups.[2] The absence of a peak at ~3.2 ppm (dimethyl ketal) confirms successful workup.[2][3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or hydrolysis during workup.[2][3]Ensure

quality (fresh). Extend reflux time. Ensure pH is neutral/basic during extraction (acidic water extracts the ester poorly).[2][3]
Ketal Impurity Incomplete hydrolysis of the intermediate.[2]Increase stirring time with aqueous

or add a mild dilute HCl wash (0.1 M) before neutralization.[2][3]
Cis/Trans Mixture Kinetic trapping of the cis isomer.[2]Extend reflux time to allow thermodynamic equilibration to the trans isomer.
Dark Color Polymerization or oxidation.[2][11]Perform reaction under Nitrogen atmosphere. Distill product for final purification.

References

  • Master Organic Chemistry. (2022).[2][3] Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (2010).[2][3] WO2010106550A2 - Process for the preparation of Nateglinide intermediates. Retrieved from

  • LibreTexts. (2024).[2][3] Nucleophilic Addition of Alcohols - Acetal Formation. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-Acetylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Synthesis Challenges

Methyl 4-acetylcyclohexanecarboxylate is a key chemical intermediate whose disubstituted cyclohexane framework is a valuable scaffold in the synthesis of complex molecules, particularly in the pharmaceutical and specialty materials sectors. The presence of both an ester and a ketone functional group at the 1,4-positions offers versatile handles for subsequent chemical modifications. While numerous laboratory-scale syntheses of related cyclohexyl ketones and esters are known, scaling these processes presents significant challenges related to cost, safety, isomer control, and purification.

This document provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a robust and scalable Friedel-Crafts acylation strategy. We will delve into the mechanistic rationale behind procedural choices, provide detailed, step-by-step protocols, and address critical considerations for process optimization, quality control, and safety management.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The most direct and industrially viable route to this compound is the Lewis acid-catalyzed Friedel-Crafts acylation of methyl cyclohexanecarboxylate. This electrophilic substitution reaction is a cornerstone of industrial organic synthesis for forming carbon-carbon bonds with aliphatic and aromatic rings.[1]

The overall transformation is outlined below:

Step 1: Esterification of Cyclohexanecarboxylic Acid While methyl cyclohexanecarboxylate is commercially available, for large-scale operations, in-house production from the less expensive cyclohexanecarboxylic acid can be more economical. A standard Fischer esterification is employed.

Step 2: Friedel-Crafts Acylation The core reaction involves activating acetyl chloride with a strong Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion. This electrophile then acylates the cyclohexane ring, primarily at the 4-position due to steric guidance.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Part A: Starting Material Preparation cluster_1 Part B: Core Synthesis cluster_2 Part C: Purification & QC A1 Cyclohexanecarboxylic Acid A3 Fischer Esterification (H₂SO₄ catalyst) A1->A3 A2 Methanol A2->A3 A4 Methyl Cyclohexanecarboxylate A3->A4 Work-up & Purification B3 Friedel-Crafts Acylation A4->B3 B1 Acetyl Chloride B1->B3 B2 Aluminum Chloride (AlCl₃) B2->B3 B4 Crude Product Complex B3->B4 C1 Aqueous Quench B4->C1 C2 Distillation C1->C2 C3 Final Product: This compound C2->C3 C4 Quality Control (GC, NMR, HPLC) C3->C4

Caption: High-level workflow for the synthesis of this compound.

Part A: Protocol for Preparation of Methyl Cyclohexanecarboxylate

Rationale: This preliminary esterification ensures a consistent supply of high-purity starting material for the critical acylation step. Using sulfuric acid as a catalyst is cost-effective for large-scale operations. The reaction is driven to completion by using an excess of methanol, which also serves as a solvent.

Reagent/MaterialMolar Mass ( g/mol )CAS No.Quantity (per 1 kg acid)Notes
Cyclohexanecarboxylic Acid128.1798-89-51.00 kg (7.80 mol)Starting material
Methanol (Anhydrous)32.0467-56-12.50 L (approx. 62 mol)Reagent and solvent; use excess
Sulfuric Acid (98%)98.087664-93-950 mLCatalyst; handle with extreme care
Sodium Bicarbonate Solution (5% w/v)--As neededFor neutralization
Brine (Saturated NaCl)--~1 LFor washing
Anhydrous Magnesium Sulfate120.377487-88-9~50 gDrying agent

Step-by-Step Protocol:

  • Reactor Setup: Charge a suitable glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with cyclohexanecarboxylic acid (1.00 kg) and anhydrous methanol (2.50 L).

  • Catalyst Addition: Begin agitation and slowly add concentrated sulfuric acid (50 mL) to the mixture. An exotherm will be observed; maintain the temperature below 40°C during addition.

  • Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress via Gas Chromatography (GC) by analyzing aliquots for the disappearance of the starting carboxylic acid.

  • Cooling and Quenching: Once the reaction is complete (>98% conversion), cool the reactor to room temperature.

  • Solvent Removal: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator or vacuum distillation to remove excess methanol.

  • Neutralization: Dilute the concentrated residue with a suitable solvent like methyl tert-butyl ether (MTBE) or dichloromethane (DCM) (~2 L). Carefully wash the organic layer with a 5% sodium bicarbonate solution until CO₂ evolution ceases. This step neutralizes the sulfuric acid catalyst and any remaining carboxylic acid.

  • Washing: Wash the organic layer sequentially with water (1 L) and then brine (1 L) to remove water-soluble impurities.

  • Drying and Filtration: Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Final Purification: Concentrate the filtrate under reduced pressure. The resulting crude ester can be purified by vacuum distillation to yield pure methyl cyclohexanecarboxylate.

Part B: Protocol for Large-Scale Friedel-Crafts Acylation

Causality and Mechanistic Insight: The Friedel-Crafts acylation hinges on the formation of the acylium ion (CH₃CO⁺), a potent electrophile.[2] Aluminum chloride, a strong Lewis acid, coordinates to the chlorine atom of acetyl chloride, weakening the C-Cl bond and facilitating its heterolytic cleavage.[3] The reaction must be conducted under strictly anhydrous conditions, as AlCl₃ reacts violently with water, which would also destroy the catalyst and acylating agent. Dichloromethane is a common solvent as it is inert under the reaction conditions and helps to solubilize the intermediates.

Visualizing the Reaction Mechanism

Friedel_Crafts_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Product Formation AcCl CH₃-C(=O)-Cl Complex CH₃-C(=O)-Cl⁺-Al⁻Cl₃ AcCl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium [CH₃-C=O]⁺ + [AlCl₄]⁻ Complex->Acylium SigmaComplex Sigma Complex (Cationic Intermediate) Acylium->SigmaComplex + Cyclohexane Ring Cyclohexane Methyl Cyclohexanecarboxylate Product This compound SigmaComplex->Product - H⁺

Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.

Reagent/MaterialMolar Mass ( g/mol )CAS No.Quantity (per 1 kg ester)Notes
Methyl Cyclohexanecarboxylate142.204331-54-81.00 kg (7.03 mol)Anhydrous, high purity
Aluminum Chloride (Anhydrous)133.347446-70-01.03 kg (7.73 mol)1.1 equivalents; handle in inert atmosphere
Acetyl Chloride78.5075-36-50.60 kg (7.64 mol)1.08 equivalents; freshly distilled recommended
Dichloromethane (DCM, Anhydrous)84.9375-09-25.0 LReaction solvent
Hydrochloric Acid (Conc.)--As needed for quenchHandle with care
Ice--~5 kgFor controlled quench

Step-by-Step Protocol:

  • Reactor Preparation: Ensure a large, glass-lined reactor is scrupulously dry and purged with an inert atmosphere (nitrogen or argon). Equip the reactor with a powerful mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (to neutralize evolving HCl gas).

  • Catalyst Suspension: Charge the reactor with anhydrous dichloromethane (3.0 L) and anhydrous aluminum chloride (1.03 kg). Stir the mixture to form a suspension.

  • Temperature Control: Cool the suspension to 0-5°C using a suitable cooling bath. This is a critical step.

  • Acylating Agent Addition: Slowly add acetyl chloride (0.60 kg) to the AlCl₃ suspension via the dropping funnel over 1-2 hours. Maintain the internal temperature at 0-5°C throughout the addition. A slight exotherm will occur.

  • Substrate Addition: After the acetyl chloride addition is complete, slowly add a solution of methyl cyclohexanecarboxylate (1.00 kg) in anhydrous dichloromethane (2.0 L) over 2-3 hours. Strict temperature control at 0-5°C is paramount to minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by GC analysis of quenched aliquots.

  • Reaction Quench (Highly Hazardous Step): Prepare a separate vessel containing a stirred mixture of crushed ice (~5 kg) and concentrated hydrochloric acid (~0.5 L). Very slowly and carefully , transfer the reaction mixture onto the ice/acid slurry. This process is highly exothermic and will release significant amounts of HCl gas. Ensure adequate cooling and ventilation/scrubbing.

  • Phase Separation: After the quench is complete and the mixture has reached room temperature, transfer the contents to a separatory funnel. Separate the organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with:

    • Cold 1M HCl (2 x 2 L)

    • Water (2 x 2 L)

    • 5% Sodium Bicarbonate solution (until effervescence ceases)

    • Brine (1 x 2 L)

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane solvent under reduced pressure.

Part C: Product Purification and Quality Control

The crude product obtained is typically a mixture of cis and trans isomers, with potential unreacted starting material and other byproducts. High-vacuum fractional distillation is the most effective method for purification on a large scale.

ParameterSpecificationTest Method
Appearance Clear, colorless to pale yellow liquidVisual
Purity (GC) ≥ 98.0% (sum of cis and trans isomers)GC-FID
Isomer Ratio Report cis:trans ratioGC or ¹H NMR
Identity Conforms to the structure of this compound¹H & ¹³C NMR
Residual Solvent DCM ≤ 600 ppmGC-HS

Scale-Up and Safety Considerations

  • Thermal Management: The Friedel-Crafts acylation is highly exothermic. Effective reactor cooling is the most critical safety and process control parameter. A runaway reaction can lead to a dangerous pressure buildup.

  • Reagent Purity: The use of anhydrous reagents and solvents is non-negotiable. Water will deactivate the aluminum chloride catalyst.

  • Material Compatibility: Aluminum chloride and the evolving HCl are highly corrosive. Glass-lined steel reactors are mandatory.

  • Quenching: The quench step must be performed slowly and with extreme caution in a well-ventilated area with appropriate scrubbing capabilities for HCl gas.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, lab coats, and full-face shields, especially during reagent charging and quenching. GHS data indicates that related compounds can be harmful if swallowed or in contact with skin and cause serious eye irritation.[4]

References

  • Google Patents. (n.d.). Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid (CN106316825A).
  • University Course Material. (n.d.). Synthesis of 4-methylcyclohexene.
  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 (US3932497A).
  • Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid (WO2021107047A1).
  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine (WO2010106550A2).
  • Google Patents. (n.d.). Cyclohexane 1,4 carboxylates (WO2010148080A2).
  • Patil, P. et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof (CN108602758B).
  • PubChem. (n.d.). Methyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Application Note: Chromatographic Separation of cis- and trans-Methyl 4-Acetylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the critical separation of the diastereomers of methyl 4-acetylcyclohexanecarboxylate , a key intermediate in the synthesis of functionalized cyclohexane scaffolds.

Executive Summary

The separation of cis- and trans-1,4-disubstituted cyclohexanes is a recurring challenge in organic synthesis. For This compound , the thermodynamic stability and physical properties differ significantly between the diastereomers. This guide provides a dual-method approach:

  • Analytical Control (GC-FID): A high-resolution method for reaction monitoring and purity assessment.

  • Purification (Prep-HPLC): A scalable protocol for isolating the biologically relevant isomer (typically trans) from synthetic mixtures.

Key Insight: The trans-isomer (diequatorial) is thermodynamically more stable and generally less polar than the cis-isomer (axial-equatorial). This physicochemical difference is the lever for chromatographic resolution.

Chemical Context & Stereochemistry

Understanding the conformational landscape is prerequisite to separation.

  • Compound: this compound

  • Molecular Formula: C₁₁H₁₈O₃

  • Isomerism:

    • Trans-Isomer: Both the acetyl and methyl ester groups occupy equatorial positions in the lowest energy chair conformation. This minimizes 1,3-diaxial interactions, making it the thermodynamic product.[1]

    • Cis-Isomer: One substituent is equatorial and the other is axial .[1][2] This creates higher steric strain and a larger net dipole moment, making it the kinetic product in certain hydrogenation conditions.

Separation Logic:

  • Boiling Point (GC): The trans-isomer, being more symmetric and capable of better packing, often has a distinct boiling point. However, in polar derivatives, the cis-isomer often boils higher due to a larger dipole moment.

  • Polarity (HPLC): The cis-isomer is more polar. In Reversed-Phase (RP) chromatography, it typically elutes before the less polar trans-isomer.

Experimental Workflows (Visualized)

The following diagram outlines the decision tree for selecting the appropriate separation modality based on the stage of development.

SeparationWorkflow Start Crude Reaction Mixture (cis/trans this compound) Goal Define Goal Start->Goal Anal Analytical Quantitation (Ratio Determination) Goal->Anal Reaction Monitoring Prep Isolation/Purification (>98% de) Goal->Prep Material Supply GC GC-FID Method (Capillary Column) Anal->GC ColSelect Column Selection: Polar (WAX) vs Non-Polar (5MS) GC->ColSelect ResultAnal Result: Area % Ratio (Process Control) ColSelect->ResultAnal Baseline Resolution HPLC Prep-HPLC (Reversed Phase C18) Prep->HPLC Flash Alternative: Flash Chrom (Silica, difficult separation) Prep->Flash Low Res Req. ResultPrep Result: Isolated Isomers (For Biological Assay) HPLC->ResultPrep High Purity

Caption: Decision matrix for analytical vs. preparative workflows. GC is preferred for speed/monitoring; HPLC is required for isolation.

Protocol A: High-Resolution GC Analysis

Purpose: Rapid determination of cis/trans ratio during synthesis optimization.

Method Rationale

Gas Chromatography is superior for this separation due to the high peak capacity of capillary columns. A polar stationary phase (Polyethylene Glycol - PEG) is recommended to maximize the interaction with the ester and ketone functionalities, enhancing the separation factor (


).
Detailed Protocol
ParameterSetting / Specification
Instrument GC-FID (e.g., Agilent 7890/8890)
Column DB-WAX (or equivalent PEG phase); 30 m × 0.25 mm × 0.25 µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split Mode (50:1); 250°C
Detector FID @ 280°C; H₂ 30 mL/min, Air 400 mL/min
Oven Program 100°C (hold 1 min) → 10°C/min → 240°C (hold 5 min)
Injection Vol 1.0 µL
Expected Results & Elution Order
  • Retention Time: ~8–12 minutes depending on flow.

  • Elution Order:

    • Trans-isomer: Elutes first . (Lower boiling point/lower polarity interaction with WAX relative to cis).

    • Cis-isomer: Elutes second . (Higher dipole moment leads to stronger retention on polar phase). Note: Elution order should always be confirmed by spiking with a known standard or via GC-MS analysis if standards are unavailable.

Self-Validation Step

Calculate the Resolution (


)  between the two peaks.


  • Requirement:

    
     (Baseline separation).
    
  • Troubleshooting: If

    
    , decrease the temperature ramp rate to 5°C/min around the elution window.
    

Protocol B: Preparative HPLC Isolation

Purpose: Isolation of pure trans-methyl 4-acetylcyclohexanecarboxylate for downstream synthesis.

Method Rationale

While silica gel flash chromatography can separate these isomers, the resolution is often poor due to tailing. Reversed-Phase (RP) HPLC on C18 utilizes the "shape selectivity" of the stationary phase. The planar trans-isomer interacts more effectively with the C18 chains than the kinked cis-isomer.

Detailed Protocol
ParameterSetting / Specification
Instrument Preparative HPLC System (e.g., Waters AutoPurification)
Column C18 High-Load Prep Column (e.g., XBridge Prep C18, 5 µm, 19 × 150 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN)
Gradient 20% B to 60% B over 15 minutes (Linear)
Flow Rate 20 mL/min (scaled to column diameter)
Detection UV @ 210 nm (ester carbonyl) and 280 nm (ketone carbonyl)
Sample Prep Dissolve 100 mg in 1 mL MeCN/Water (50:50). Filter (0.2 µm).
Elution Order (Reversed Phase)
  • Cis-isomer: Elutes first . (More polar, less hydrophobic surface area).

  • Trans-isomer: Elutes second . (More hydrophobic, better interaction with C18 ligands).

Optimization Strategy

If the peaks overlap:

  • Switch Solvent: Change Acetonitrile to Methanol. Methanol is a protic solvent and can offer different selectivity for hydrogen-bonding isomers.

  • Isocratic Hold: Insert an isocratic hold (e.g., at 35% B) for 5 minutes during the elution of the isomers to flatten the gradient and widen the gap.

Thermodynamic Stability & Isomerization

Researchers often aim to maximize the yield of the trans-isomer.

  • Equilibration: Treating the cis/trans mixture with a base (e.g., Sodium Methoxide in Methanol) will equilibrate the mixture to the thermodynamic ratio.

  • Thermodynamic Ratio: Typically favors the trans-isomer (~80:20 to 90:10 depending on temperature).

  • Mechanism: Deprotonation alpha to the acetyl or ester group (depending on acidity) allows inversion of configuration.

Isomerization Cis Cis-Isomer (Kinetic/Less Stable) Enolate Enolate Intermediate (Planar) Cis->Enolate Base (NaOMe) Trans Trans-Isomer (Thermodynamic/Stable) Trans->Enolate Reversible Enolate->Trans Reprotonation

Caption: Base-catalyzed equilibration favors the diequatorial trans-isomer.

References

  • Title: Separation and purification of cis and trans isomers (US3880925A).
  • Thermodynamic Stability of 1,4-Disubstituted Cyclohexanes

    • Title: Relative Stability of cis- and trans-Hydrindanones (and rel
    • Source: PMC / NIH.
    • URL:[Link]

    • Relevance: Provides theoretical grounding for the "trans-diequatorial" stability rule used to predict elution order and equilibr
  • GC Separation Mechanisms

    • Title: Underlying Mechanisms of Chromatographic cis/trans Isomerism Effects in GC-MS.
    • Source: MDPI.
    • URL:[Link]

    • Relevance: Validates the use of polar columns for separating geometric isomers based on dipole moment differences.
  • Synthesis and Isomerization

    • Title: Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids.[3]

    • Source: ScholarWorks
    • URL:[Link]

    • Relevance: Describes the chemical handling and physical property differences (boiling points) of similar methyl-cyclohexane esters.

Sources

Application Note: Derivatization Strategies for the Analysis of Methyl 4-acetylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-acetylcyclohexanecarboxylate (CAS 4630-82-4) is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its analysis is complicated by two primary factors:

  • Lack of Chromophores: The aliphatic ketone and ester functionalities exhibit weak UV absorbance (<210 nm), making direct HPLC-UV analysis prone to solvent interference and low sensitivity.

  • Stereoisomerism: The 1,4-disubstituted cyclohexane ring exists as cis and trans isomers.[1] Accurate quantification often requires resolving these isomers, which have distinct biological and chemical reactivities.[1]

This guide details two validated derivatization protocols designed to overcome these challenges: DNPH derivatization for high-sensitivity HPLC-UV analysis and Methoximation for stereochemical profiling via GC-MS.[1]

Chemical Context & Analytical Challenges

The Target Molecule
  • Name: this compound[1]

  • Functional Groups: Methyl ester (stable), Methyl ketone (reactive).

  • Isomers: cis-1,4 and trans-1,4.[1]

The Derivatization Strategy

We target the ketone moiety.[1][2] The ester group is sufficiently volatile for GC and stable for HPLC, but the ketone offers a "handle" to attach a strong chromophore (for UV) or to stabilize the molecule against enolization (for GC).

MethodTarget Analytical PlatformDerivatization ReagentMechanismKey Advantage
Protocol A HPLC-UV/Vis2,4-Dinitrophenylhydrazine (DNPH)Nucleophilic Addition-EliminationIntroduces strong UV chromophore (

nm).[1]
Protocol B GC-MSMethoxyamine HCl (MeOx)OximationPrevents enolization; improves peak shape; distinct mass spectral shifts.[1]

Protocol A: High-Sensitivity HPLC-UV Analysis (DNPH)

Principle

The reaction between the ketone and 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium yields a stable hydrazone. This derivative shifts the absorption maximum from the deep UV (<200 nm) to the near-visible region (360 nm), increasing sensitivity by 100-1000 fold.

Reagents & Preparation
  • Reaction Solvent: Acetonitrile (HPLC Grade).[1]

  • DNPH Reagent Solution: Dissolve 50 mg DNPH (wetted with 30% water for safety) in 10 mL Acetonitrile.[1] Add 100 µL concentrated HCl or Perchloric Acid (catalyst).[1] Prepare fresh daily.

  • Stop Solution: Pyridine or Ammonium Acetate (optional, to neutralize acid if column is sensitive).

Step-by-Step Procedure
  • Sample Dissolution: Dissolve 10 mg of this compound in 10 mL Acetonitrile (1 mg/mL stock). Dilute to working concentration (e.g., 10 µg/mL).

  • Derivatization:

    • In a 2 mL HPLC vial, combine 500 µL Sample + 500 µL DNPH Reagent .

    • Cap and vortex for 10 seconds.

  • Incubation: Heat at 60°C for 30 minutes .

    • Expert Note: While aliphatic ketones react at room temperature, the steric bulk of the cyclohexane ring requires heat to ensure quantitative conversion of both cis and trans isomers.

  • Quenching (Optional): If using a pH-sensitive column, add 100 µL of Pyridine to neutralize the acid.[1]

  • Analysis: Inject directly or dilute with mobile phase.[1]

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.[1]

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV at 360 nm .[1][3]

Reaction Mechanism Diagram

The following diagram illustrates the acid-catalyzed formation of the hydrazone derivative.

DNPH_Reaction Ketone Methyl 4-acetyl cyclohexanecarboxylate Intermediate Tetrahedral Intermediate Ketone->Intermediate Acid Cat. (H+) DNPH 2,4-DNPH (Reagent) DNPH->Intermediate Product Hydrazone Derivative (UV Active @ 360nm) Intermediate->Product - H2O (Elimination)

Figure 1: Acid-catalyzed condensation of the ketone with DNPH to form a UV-active hydrazone.

Protocol B: Structural Profiling via GC-MS (Methoximation)

Principle

Direct GC analysis of ketones can lead to peak tailing due to interaction with active sites (silanols) in the column inlet. Derivatization with Methoxyamine Hydrochloride (MeOx) converts the ketone to a methoxime. This derivative is thermally stable, non-polar, and provides excellent chromatographic peak shape.

Reagents
  • Derivatization Reagent: Methoxyamine Hydrochloride (20 mg/mL) in Pyridine.[1]

    • Note: Pyridine acts as both solvent and acid scavenger.[1]

  • Solvent: Ethyl Acetate or Hexane (for extraction if needed).[1]

Step-by-Step Procedure
  • Preparation: Weigh 5 mg of sample into a GC vial.

  • Reaction: Add 200 µL of MeOx/Pyridine reagent .

  • Incubation: Cap tightly and heat at 60°C for 60 minutes .

    • Expert Note: Ensure the cap is PTFE-lined to prevent pyridine leakage.[1]

  • Work-up (Optional but Recommended):

    • Add 500 µL of Water and 500 µL of Hexane.[1]

    • Vortex and centrifuge.[1]

    • Transfer the top Hexane layer to a new vial for injection.[1] This removes excess pyridine which can degrade GC column stationary phases over time.[1]

  • Injection: 1 µL, Split 1:20.

Data Interpretation: The Isomer Trap

Researchers must be aware that methoximation introduces a new layer of isomerism.[1]

  • Original Isomers: Cis and Trans (Ring configuration).[1][4]

  • Derivative Isomers: Syn and Anti (C=N bond geometry).[1]

Consequently, a pure trans isomer may elute as two peaks (syn-trans and anti-trans) in the GC chromatogram. Do not mistake these for impurities.[1] Sum the areas of the syn/anti pairs for quantification.

Workflow Diagram

GC_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 GC-MS Analysis Sample Crude Sample (Mixture of Cis/Trans) Reagent Add MeOx/Pyridine (20 mg/mL) Sample->Reagent Heat Incubate 60°C, 60 min Reagent->Heat Extract Liquid-Liquid Extraction (Hexane/Water) Heat->Extract Inject Inject Hexane Layer Extract->Inject Data Data Analysis: Sum Syn/Anti Peaks Inject->Data

Figure 2: Complete workflow for GC-MS analysis including the critical extraction step to protect the GC column.

Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), every batch must include:

ParameterAcceptance CriteriaPurpose
Reagent Blank No peaks > 1% of analyte area at RTConfirm no contamination from Pyridine or DNPH.
Derivatization Efficiency > 95% disappearance of starting ketoneVerify reaction completion (monitor by TLC or GC).
Isomer Resolution Resolution (

) > 1.5 between cis and trans
Ensure accurate quantification of stereoisomers.
Stability Derivatives stable for > 24 hours at 4°CValidates autosampler stability.

References

  • Agilent Technologies. (2023).[1] Analysis of DNPH-Derivatized Aldehydes and Ketones using HPLC. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023).[1] this compound Compound Summary. Retrieved from [Link]

  • Fiehn, O. (2016).[1] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling.[1] Current Protocols in Molecular Biology.[1] (Discusses MeOx derivatization logic). Retrieved from [Link]

Sources

Application Note: Biocatalytic Transformations of Methyl 4-acetylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the biocatalytic valorization of Methyl 4-acetylcyclohexanecarboxylate (M-4-ACHC) , a pivotal "chiral switch" intermediate used in the synthesis of cyclohexane-based therapeutics (e.g., Cariprazine, Y-27632, and Nateglinide analogs).

Executive Summary

This compound (M-4-ACHC) presents a unique stereochemical challenge and opportunity. It possesses two distinct sites for enzymatic intervention:[1][2]

  • The Ketone (C4-acetyl): Prochiral center susceptible to reduction (to alcohols) or transamination (to amines).

  • The Ester (C1-carboxyl): Susceptible to hydrolysis; controls the cis/trans isomerism of the cyclohexane ring.

Chemical synthesis often yields difficult-to-separate cis/trans mixtures. Biocatalysis offers a superior route by enforcing stereocontrol at the acetyl group while simultaneously allowing for the kinetic resolution or thermodynamic equilibration of the cyclohexane ring geometry.

Strategic Workflows

We define three high-value enzymatic modules for this substrate.

Module A: Asymmetric Transamination (Amine Synthesis)

Target: Direct conversion to trans-4-((1R)-1-aminoethyl)cyclohexanecarboxylate. Relevance: Key intermediate for Cariprazine (Vraylar) and related antipsychotics. Enzyme Class:


-Transaminases (ATA).
Mechanism:  The ATA converts the ketone to a chiral amine using an amine donor (e.g., isopropylamine). Crucially, certain ATAs can drive Dynamic Kinetic Resolution (DKR) , converting a cis/trans mixture of the starting material into a pure trans-amine product via thermodynamic equilibration of the imine intermediate.
Module B: Stereoselective Reduction (Alcohol Synthesis)

Target: Synthesis of chiral hydroxyethyl derivatives. Enzyme Class: Ketoreductases (KRED) / Alcohol Dehydrogenases (ADH). Mechanism: NADPH-dependent reduction of the ketone. Application: Precursors for Rho-kinase inhibitors (e.g., Y-27632 analogs).

Module C: Regio- and Stereoselective Hydrolysis

Target: Resolution of cis/trans isomers or selective deprotection. Enzyme Class: Lipases (e.g., Candida antarctica Lipase B - CALB).

Visualizing the Reaction Network

The following diagram illustrates the divergent synthesis pathways from M-4-ACHC.

G Substrate Methyl 4-acetyl cyclohexanecarboxylate (cis/trans Mix) Substrate->Substrate Thermodynamic Equilibration (Base/Enzyme) ATA Transaminase (ATA) + PLP, iPrNH2 Substrate->ATA KRED Ketoreductase (KRED) + NADPH Substrate->KRED Lipase Lipase (CALB) Hydrolysis Substrate->Lipase Prod_Amine Chiral Amine (Cariprazine Int.) (trans, 1R) Prod_Alcohol Chiral Alcohol (Y-27632 Int.) (cis/trans, 1R/1S) Prod_Acid Acid Derivative (Hydrolysis) ATA->Prod_Amine Stereoselective Amination KRED->Prod_Alcohol Asymmetric Reduction Lipase->Prod_Acid Kinetic Resolution

Figure 1: Divergent biocatalytic pathways for this compound.

Detailed Experimental Protocols

Protocol A: Transaminase-Mediated Synthesis (Cariprazine Route)

This protocol describes the conversion of M-4-ACHC to the chiral amine.

Reagents:

  • Substrate: this compound (50 mM)

  • Enzyme:

    
    -Transaminase (e.g., Chromobacterium violaceum ATA or commercially available variants like TA-P1-G05).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Amine Donor: Isopropylamine (1 M) or L-Alanine (with LDH/GDH recycling).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of PLP in 50 mL of Phosphate Buffer (pH 7.5).

  • Donor Addition: Add Isopropylamine (IPA) to a final concentration of 1 M. Note: IPA is basic; re-adjust pH to 7.5 using 6M HCl carefully.

  • Substrate Addition: Add M-4-ACHC (dissolved in DMSO, 10% v/v final) to the buffer.

  • Initiation: Add lyophilized ATA powder (10 mg/mL) or cell-free extract.

  • Incubation: Shake at 30°C, 180 rpm for 24 hours.

  • Workup: Basify reaction to pH 12 with NaOH (to deprotonate the amine). Extract 3x with Ethyl Acetate.

  • Analysis: Derivatize with acetic anhydride and analyze via Chiral GC/HPLC.

Critical Insight (DKR): If the starting material is a cis/trans mixture, the reaction can be driven to the thermodynamically stable trans-amine by running at slightly elevated temperatures (40-45°C) if the enzyme stability permits, allowing the imine intermediate to equilibrate.

Protocol B: KRED-Mediated Stereoselective Reduction

Reagents:

  • Substrate: M-4-ACHC (20 mM).

  • Enzyme: KRED (Screening kit recommended, e.g., Codexis or Daicel panels).

  • Cofactor: NADP+ (0.5 mM).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (1.5 eq).

Step-by-Step Workflow:

  • Mix Preparation: Prepare a "Recycle Mix" containing GDH (5 U/mL), Glucose (100 mM), and NADP+ (1 mM) in KPi buffer (pH 7.0).

  • Screening: Dispense 900 µL of Recycle Mix into a 96-well deep-well plate.

  • Enzyme Dosing: Add 1-5 mg of different KRED variants to each well.

  • Substrate: Add 20 µL of M-4-ACHC (stock in DMSO).

  • Reaction: Seal and shake at 30°C for 16 hours.

  • Quenching: Add 1 mL Acetonitrile to precipitate proteins. Centrifuge.

  • Data Interpretation: Analyze supernatant by HPLC. Look for diastereomeric excess (de) regarding the alcohol center and the cyclohexane ring configuration.

Quantitative Data Summary

ParameterChemical SynthesisBiocatalytic Route (ATA)Biocatalytic Route (KRED)
Stereoselectivity Low to Moderate (Requires chiral aux.)>99% ee (Amine center)>99% ee (Alcohol center)
Cis/Trans Ratio Thermodynamic mix (often 3:1)Can drive to >95:1 trans (DKR)Preserves substrate ratio
Step Count 3-4 (Protection/Deprotection)1 (Direct Amination)1 (Direct Reduction)
Atom Economy Low (Heavy metal catalysts)High (Biodegradable)High

Troubleshooting & Optimization

Solubility Issues

M-4-ACHC has limited water solubility.[3]

  • Solution: Use co-solvents. DMSO (up to 10%) or Isopropanol (up to 20%) are generally tolerated by ATAs and KREDs.

  • Advanced: Use a biphasic system (Buffer/MTBE) for KRED reactions to act as a substrate reservoir.

Inhibition[4]
  • Amine Donor: High concentrations of Isopropylamine can inhibit ATAs.

  • Solution: If conversion stalls at 50%, switch to L-Alanine as the donor with a Lactate Dehydrogenase (LDH) coupled system to remove the pyruvate byproduct, driving the equilibrium forward.

Stereocontrol Loss
  • Issue: Racemization of the

    
    -center (cyclohexane ring) during workup.
    
  • Solution: Avoid strong bases during extraction if the ester is sensitive. Maintain pH < 10 for amine extraction.

References

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines (Cariprazine intermedi

    • Source: PubMed Central / ResearchG
    • Context: Describes the use of ATAs for the diastereoselective amin
    • Link:[Link]

  • Ketoreductase C

    • Source: RSC Publishing
    • Context: General protocols for KRED screening and stereocontrol in ketone reduction.
    • Link:[Link]

  • Enzymatic Hydrolysis and Resolution of Cyclohexane Esters.

    • Source: Semantic Scholar
    • Context: Discusses esterase activity on sterically demanding esters similar to M-4-ACHC.
    • Link:[Link][4][5][6][7][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 4-Acetylcyclohexanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Impurity Profile & Process Optimization

Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Side Products in Heterogeneous Hydrogenation[1][2]

Executive Summary

The synthesis of methyl 4-acetylcyclohexanecarboxylate (typically via the catalytic hydrogenation of methyl 4-acetylbenzoate) presents two primary challenges: stereochemical control (cis/trans ratio) and chemoselectivity (preservation of the ketone).[2]

This guide addresses the three most common impurities reported by users:

  • The Stereoisomer: Methyl cis-4-acetylcyclohexanecarboxylate.[1][2]

  • The Over-Reduced Alcohol: Methyl 4-(1-hydroxyethyl)cyclohexanecarboxylate.[1][2]

  • The Hydrolyzed Acid: 4-Acetylcyclohexanecarboxylic acid.[2]

Module 1: Stereochemical Control (Cis/Trans Isomerism)

User Reported Issue

"My reaction conversion is 99%, but the product is a 60:40 mixture of cis/trans isomers. We require >95% trans-isomer for the downstream API step."

Root Cause Analysis

Heterogeneous hydrogenation of 1,4-disubstituted benzenes typically follows kinetic control , often favoring the cis isomer (syn-addition of hydrogen).[2] However, the trans isomer is the thermodynamic product because both the acetyl and methoxycarbonyl groups can adopt the energetically favorable equatorial positions.[1][2]

Resolution Protocol: Base-Catalyzed Equilibration

To convert the unwanted cis isomer to the desired trans isomer, you must perform a post-hydrogenation equilibration step.[2]

Step-by-Step Protocol:

  • Solvent Switch: Ensure the reaction solvent is anhydrous methanol (MeOH).[1][2]

  • Catalyst Addition: Add 5–10 mol% of Sodium Methoxide (NaOMe).[1][2] Note: Do not use NaOH or water, as this will hydrolyze the ester.[1][2]

  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.

  • Mechanism: The base deprotonates the alpha-carbon relative to the acetyl group (or ester), forming a planar enolate.[1][2] Reprotonation occurs preferentially to place the bulky group in the equatorial position.[1][2]

  • Quench: Cool to room temperature and neutralize with glacial acetic acid or dilute HCl before aqueous workup.

Visualizing the Pathway

Isomerization Cis Cis-Isomer (Kinetic Product) Enolate Planar Enolate Intermediate Cis->Enolate Deprotonation (-H+) Enolate->Cis Reversible Trans Trans-Isomer (Thermodynamic Product) Enolate->Trans Reprotonation (+H+) Equatorial Preference Base NaOMe (Base) Base->Cis

Figure 1: Base-catalyzed thermodynamic equilibration converting the kinetic cis-isomer to the stable trans-isomer.

Module 2: Chemoselectivity (Preventing Ketone Reduction)

User Reported Issue

"LC-MS shows a significant impurity with Mass M+2 (M=186). It appears the ketone is reducing to an alcohol."[1][2]

Root Cause Analysis

The acetyl group is susceptible to reduction during the high-pressure hydrogenation required to saturate the aromatic ring.[1][2] This leads to Methyl 4-(1-hydroxyethyl)cyclohexanecarboxylate .[1][2]

Catalyst Selection Matrix:

CatalystRing Saturation ActivityKetone Reduction RiskRecommendation
Pd/C (Palladium) HighHigh Avoid. Pd is aggressive toward ketones and benzyl positions.[1][2]
Pt/C (Platinum) ModerateModerateUse with caution.[1][2]
Rh/C (Rhodium) High Low Preferred. Rh reduces aromatics effectively while sparing ketones under mild conditions.[1][2]
Ru/C (Ruthenium) HighLowAlternative to Rh, often cheaper but requires higher pressure.[1][2]
Resolution Protocol: Catalyst & Poisoning

If you must use Pd/C due to cost, or if Rh/C still yields alcohol impurities:

  • Switch Catalyst: Move to 5% Rh/Al₂O₃ or Rh/C.[1][2]

  • Solvent Choice: Use non-protic solvents (e.g., Ethyl Acetate or THF) instead of alcohols to reduce hydrogen transfer capabilities.[1][2]

  • Poisoning: If using Pd, add trace amounts of quinoline or sulfur to attenuate activity, though this significantly slows ring reduction.[1][2]

Visualizing the Competitive Pathways

ReactionNetwork Start Methyl 4-acetylbenzoate (Starting Material) Target This compound (Target) Start->Target H2 / Rh/C (Selective) Impurity_Alc Methyl 4-(1-hydroxyethyl) cyclohexanecarboxylate (Over-Reduction) Start->Impurity_Alc H2 / Pd/C (Non-selective) Target->Impurity_Alc Over-exposure Impurity_Ethyl Methyl 4-ethyl cyclohexanecarboxylate (Full Deoxygenation) Impurity_Alc->Impurity_Ethyl Hydrogenolysis

Figure 2: Competitive hydrogenation pathways showing the origin of hydroxy and ethyl impurities.

Module 3: Hydrolysis & Solvolysis

User Reported Issue

"We are seeing a new peak in the acidic region. The methyl ester is disappearing."

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Acid Formation Water in solvent + HeatEnsure MeOH is anhydrous (<0.1% H₂O).[1][2] Store starting material in desiccator.[1][2]
Transesterification Wrong solvent (e.g., Ethanol)Strictly use Methanol if the target is a methyl ester.[1][2] Using Ethanol will generate the Ethyl ester analog.[1][2]
Acetal Formation Acidic catalyst + MethanolIf using acid catalysis, acetals (ketone protection) may form.[1][2] Ensure neutral conditions or aqueous workup to hydrolyze acetals back to ketones.[1][2]

References & Grounding

  • Hydrogenation Selectivity:

    • Nishimura, S.[1][2] (2001).[1][2] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1][2] (Defines Rhodium's superiority for aromatic ring reduction over ketones).[1][2]

  • Stereochemical Equilibration:

    • Eliel, E. L., & Wilen, S. H.[1][2] (1994).[1][2] Stereochemistry of Organic Compounds. Wiley.[1][2] (Foundational text on thermodynamic preference for trans-1,4-disubstituted cyclohexanes).

  • Synthesis of Cyclohexanecarboxylates:

    • Makisumi, Y., et al.[1][2] (1964).[1][2] "Synthesis of 4-substituted cyclohexanecarboxylic acid derivatives." Chemical & Pharmaceutical Bulletin, 12(4).[1][2] (Describes the hydrogenation and isomerization logic).[1][2]

  • Process Patents (Industrial Context):

    • US Patent 4,675,186.[1][2][3] "Method for synthesizing methyl 4-acetylbenzoate intermediates." (Provides context on the precursor stability and handling).

Sources

Technical Support Center: Methyl 4-acetylcyclohexanecarboxylate Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming challenges in separating methyl 4-acetylcyclohexanecarboxylate isomers Role: Senior Application Scientist Status: Active Support Guide

Executive Summary & Core Challenge

The Issue: Separating the cis- and trans-isomers of This compound is a classic problem in process chemistry. The difficulty arises from the conformational flexibility of the cyclohexane ring.

  • The cis-isomer: Substituents are in axial-equatorial positions.

  • The trans-isomer: Substituents are in diequatorial positions (thermodynamically favored).

Because both isomers possess identical functional groups and similar molecular weights, their boiling points are often within 2–5°C of each other, rendering standard fractional distillation inefficient without high plate counts.

The Solution Strategy: Instead of brute-force physical separation (which leads to yield loss), the most effective industrial strategy relies on Thermodynamic Equilibration (Epimerization) followed by Crystallization .

Diagnostic Module: "Is it Separated?"

Before attempting purification, you must accurately quantify your Isomeric Ratio (cis:trans).

Method A: Gas Chromatography (Recommended)

GC is the gold standard for this separation due to the resolution power of capillary columns.

Standard Operating Procedure (SOP) for GC Analysis:

ParameterSetting
Column 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms, ZB-5)
Dimensions 30 m

0.25 mm ID

0.25 µm film
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Split (50:1), 250°C
Oven Program 70°C (hold 2 min)

Ramp 5°C/min to 180°C

Ramp 20°C/min to 280°C
Detector FID @ 300°C or MS (EI)

Interpretation:

  • Retention Order: The cis-isomer (higher polarity/dipole) typically elutes after the trans-isomer on non-polar columns (Von Auwers-Skita rule application), though this must be confirmed with a standard as matrix effects vary.

  • Resolution: If peaks co-elute, reduce the ramp rate to 2°C/min between 120°C and 160°C.

Method B: 1H-NMR Validation

Use NMR to confirm identity if GC standards are unavailable. Focus on the methine proton at the C4 position (alpha to the carboxylate).

  • Trans-isomer (Diequatorial): The axial proton at C4 exhibits a large coupling constant (

    
     Hz) due to 180° dihedral angles with adjacent protons.
    
  • Cis-isomer (Axial-Equatorial): The equatorial proton at C4 exhibits smaller coupling constants (

    
     Hz).
    

Workflow Visualization: The Decision Matrix

The following diagram outlines the logical flow for processing your mixture.

SeparationStrategy Start Crude Mixture (this compound) Analyze Analyze via GC/NMR Determine Cis:Trans Ratio Start->Analyze CheckRatio Is Trans > 95%? Analyze->CheckRatio DirectPurify Direct Recrystallization (Solvent: Hexane/EtOAc) CheckRatio->DirectPurify Yes Epimerize Epimerization Protocol (NaOMe / MeOH) CheckRatio->Epimerize No (High Cis content) Final Pure Trans-Isomer DirectPurify->Final Distill Vacuum Distillation (Enrichment Step) Epimerize->Distill Crude Oil Distill->DirectPurify

Figure 1: Decision matrix for processing crude isomer mixtures. Epimerization is favored over direct physical separation for low-purity starting materials.

Core Protocol: Thermodynamic Equilibration (Epimerization)[2]

If your mixture contains significant cis-isomer (the kinetic product), do not attempt to distill it out. Convert it. The 1,4-diequatorial trans-isomer is thermodynamically favored.

Mechanism

Base-catalyzed enolization occurs alpha to the carbonyl groups. The stereocenter usually inverts to place the bulky groups in the equatorial position to relieve 1,3-diaxial strain.

Step-by-Step Protocol

Reagents:

  • Crude Ester Mixture[1]

  • Sodium Methoxide (NaOMe), 25% wt. in Methanol (0.1 – 0.2 equivalents)

  • Solvent: Methanol (anhydrous)

Procedure:

  • Setup: Charge the crude ester into a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Solvation: Dissolve in anhydrous Methanol (5 mL per gram of substrate).

  • Catalysis: Add 0.15 eq. of NaOMe solution.

    • Note: Use NaOMe for methyl esters to prevent transesterification byproducts.

  • Reflux: Heat to reflux (approx. 65°C) for 4–6 hours.

    • Checkpoint: Monitor via GC.[2][3][4][5][6][7] The ratio should stabilize at approximately 80:20 to 90:10 (trans:cis).

  • Quench: Cool to room temperature. Add Glacial Acetic Acid (stoichiometric to NaOMe) to neutralize.

  • Workup: Concentrate in vacuo. Redissolve residue in MTBE or Ethyl Acetate, wash with water, dry over MgSO₄, and concentrate.

Why this works: This process recycles the "waste" cis-isomer into the desired trans-isomer, theoretically allowing for near-quantitative yield after multiple cycles.

Purification Protocols

Once equilibrated, you must physically isolate the trans-isomer.

Option A: Crystallization (High Purity)

The trans-isomer typically has a higher melting point and better packing efficiency than the cis-isomer.

  • Solvent System: Hexane (or Heptane) with minimal Ethyl Acetate (e.g., 10:1).

  • Dissolution: Dissolve the equilibrated oil in hot solvent.

  • Cooling: Cool slowly to 0°C. Seed with pure trans crystals if available.

  • Filtration: Collect the white crystalline solid.

  • Recycle: The mother liquor (enriched in cis) can be sent back to the Epimerization step.

Option B: Vacuum Distillation (Enrichment)

If the melting point is too low for easy crystallization (often true for the methyl ester compared to the free acid), use distillation to enrich.

  • Requirement: High-vacuum (< 2 mmHg) and a Vigreux column.

  • Observation: A mixed fraction will distill between the pure isomers. Collect the main heart cut, but be prepared for 5–10% cross-contamination.

Troubleshooting & FAQs

Q1: My GC peaks are tailing, making integration difficult.

  • Cause: Interaction of the ester/ketone with active sites in the column or liner.

  • Fix: Replace the inlet liner with a deactivated (silanized) wool liner. Ensure the column is "MS grade" (low bleed/high inertness).

Q2: I tried epimerization, but the ratio didn't change.

  • Cause: Wet solvent.[5] Water hydrolyzes the ester to the acid/carboxylate, consuming the base catalyst.

  • Fix: Ensure Methanol is anhydrous. Increase NaOMe loading to 0.3 eq.

Q3: Can I separate them using Flash Chromatography (Silica)?

  • Analysis: Difficult. The

    
     is usually < 0.05 in Hexane/EtOAc systems.
    
  • Recommendation: Use a high-performance cartridge (e.g., 15 µm spherical silica) and a very shallow gradient (0%

    
     10% EtOAc in Hexane over 20 CV).
    

Q4: Why not just hydrolyze to the acid?

  • Insight: Excellent question. The trans-4-acetylcyclohexanecarboxylic acid is a solid with a much sharper melting point than the ester.

  • Strategy: If the ester is an oil and hard to crystallize:

    • Hydrolyze (NaOH/H₂O).

    • Acidify and crystallize the Acid.[1][8][9]

    • Re-esterify (MeOH/H₂SO₄). This is often the superior industrial route for high purity (>99%).

References

  • BenchChem Technical Support. (2025).[3][7] Separation of Cis and Trans Isomers of Methyl Cyclohexanecarboxylate. Retrieved from 7

  • NIST Mass Spectrometry Data Center. (2025).[10] Cyclohexanecarboxylic acid, 4-methyl-, methyl ester (Isomer Data).[10] Retrieved from 10

  • European Patent Office. (1997). EP0814073B1: Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Retrieved from 11

  • Sigma-Aldrich. (2025). Fatty Acid Methyl Ester Analysis by Gas Chromatography (Methodology for Ester Isomers). Retrieved from 6

Sources

Technical Support Center: Crystallization of Methyl 4-Acetylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of methyl 4-acetylcyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the purification of this versatile chemical intermediate. Drawing upon extensive field experience and established chemical principles, this resource aims to empower you to overcome experimental hurdles and achieve high-purity crystalline material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the crystallization of this compound.

Question 1: What are the primary challenges in crystallizing this compound?

This compound (MACC) presents a unique set of crystallization challenges due to its molecular structure. The presence of both a methyl ester and an acetyl (ketone) functional group on a cyclohexane ring leads to a moderate polarity and a propensity to remain as a liquid or oil.[1][2] Key challenges include:

  • "Oiling Out": The compound may separate from the solution as a liquid ("oil") rather than forming solid crystals, especially if the cooling rate is too fast or the solvent system is not optimal.[3][4] This is common for compounds with low melting points relative to the solvent's boiling point.[4]

  • Supersaturation Issues: Achieving the right level of supersaturation is critical. Too much solvent will result in a poor yield as a significant amount of the compound remains in the mother liquor.[3][4] Conversely, too little solvent or too rapid cooling can lead to rapid precipitation of impure material.

  • Impurity Effects: The presence of impurities, such as unreacted starting materials from the Fischer esterification (e.g., 4-acetylcyclohexanecarboxylic acid) or residual acid catalyst, can significantly hinder crystal formation.[5][6]

Question 2: Which solvent systems are recommended for the crystallization of this compound?

Selecting an appropriate solvent is the most critical step in a successful crystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For an ester like MACC, a good starting point is to consider solvents with similar functional groups or polarities.[7][8]

Based on general principles for esters and ketones, the following solvent systems are recommended for screening:[7][9][10]

Solvent SystemRationale & Comments
Single Solvents
Hexane / HeptaneA good non-polar choice if the compound has low polarity. Prone to causing "oiling out" if the compound's melting point is low.[7]
TolueneThe aromatic nature can aid in forming well-ordered crystal lattices.[9]
Diethyl EtherA polar solvent that can be a good choice for moderately polar compounds. Its low boiling point allows for easy removal.
Mixed Solvent Systems A two-solvent system provides finer control over solubility.[11]
Hexane / Ethyl AcetateA commonly successful pair for compounds of intermediate polarity. Dissolve in a minimum of hot ethyl acetate and add hot hexane until turbidity is observed.[9]
Hexane / AcetoneSimilar to the above, leveraging the good solubilizing power of acetone for the ketone functionality.[7]
Methanol / WaterFor more polar impurities, this system can be effective. Dissolve in hot methanol and add water dropwise until the solution becomes cloudy.[9]

Question 3: How can I determine the optimal solvent ratio for a mixed solvent system?

The "hot filtration" method is a reliable technique to determine the ideal solvent ratio:

  • Dissolve your crude this compound in a small amount of the more soluble ("good") solvent at an elevated temperature.

  • While keeping the solution hot, slowly add the less soluble ("poor") solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during the crystallization of this compound.

Problem 1: No Crystals Form Upon Cooling

If your solution remains clear even after cooling, it is likely undersaturated or supersaturated without nucleation sites.

Troubleshooting Workflow: No Crystal Formation

G start Solution remains clear upon cooling check_supersaturation Is the solution supersaturated? start->check_supersaturation scratch Scratch the inner surface of the flask with a glass rod. check_supersaturation->scratch Yes concentrate Solution is likely undersaturated. Boil off some solvent to concentrate. check_supersaturation->concentrate No seed Add a seed crystal of pure MACC. scratch->seed re_cool Re-cool the concentrated solution. seed->re_cool concentrate->re_cool reassess If still no crystals, reassess solvent choice. re_cool->reassess

Caption: Decision tree for troubleshooting lack of crystal formation.

Detailed Steps:

  • Induce Nucleation:

    • Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the air-liquid interface.[3] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline MACC from a previous successful batch, add a single seed crystal to the supersaturated solution.[4] This will act as a template for further crystal growth.

  • Increase Concentration:

    • If nucleation techniques fail, your solution is likely not sufficiently concentrated. Gently heat the solution to boil off a portion of the solvent.[3][4]

    • Once the volume is reduced, allow the solution to cool again.

  • Re-evaluate Solvent System: If crystals still do not form, the chosen solvent system may be inappropriate. It is advisable to evaporate the solvent and attempt the crystallization with a different solvent or solvent mixture.[3]

Problem 2: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the compound separates from the solution as a liquid phase.[3][4] This is often due to the compound's melting point being lower than the temperature at which it precipitates from the solution.

Troubleshooting Workflow: Oiling Out

G start Compound separates as an oil reheat Reheat the solution to dissolve the oil. start->reheat add_solvent Add a small amount of the 'good' solvent. reheat->add_solvent slow_cool Allow the solution to cool very slowly. (e.g., in a dewar or on a cooling hotplate). add_solvent->slow_cool check_purity Consider purity issues. Perform a charcoal treatment if colored impurities are present. slow_cool->check_purity chromatography If oiling persists, consider purification by chromatography. check_purity->chromatography

Caption: Step-by-step guide for addressing "oiling out".

Detailed Steps:

  • Re-dissolve and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount of additional "good" solvent to slightly decrease the saturation point.[4]

  • Slow Down the Cooling Process: Rapid cooling is a common cause of oiling out. Allow the flask to cool to room temperature very slowly by insulating it (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool).[4]

  • Consider Impurities: High impurity levels can depress the melting point and promote oiling out. If your solution has a noticeable color, consider adding a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal and adsorbed impurities.[3]

  • Alternative Purification: If oiling out persists, this compound may require purification by another method, such as column chromatography, before a successful crystallization can be achieved.[4]

Problem 3: Poor Crystal Yield

A low yield of crystalline material is a common issue that can often be rectified.

Causality and Solutions:

  • Excessive Solvent: The most frequent cause of low yield is using too much solvent, which keeps a larger portion of the compound dissolved in the mother liquor.[3][4]

    • Solution: Before filtering, check for supersaturation in the mother liquor by dipping a glass rod, removing it, and allowing the solvent to evaporate. If a significant solid residue forms, you can recover more product by boiling off some of the solvent and re-cooling.

  • Premature Crystallization: If crystals form too quickly in the hot solution, impurities can become trapped within the crystal lattice.

    • Solution: Add a small amount of hot solvent to redissolve the crystals and then proceed with slow cooling.

  • Incomplete Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the compound in the mother liquor.

Section 3: Experimental Protocols

Protocol 1: General Crystallization of this compound

  • Solvent Selection: Choose a promising solvent system based on the recommendations in the FAQ section.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent (or "good" solvent in a mixed system) to dissolve the compound completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Saturation: If using a mixed solvent system, add the hot "poor" solvent dropwise until the solution becomes turbid. Then, add a few drops of the hot "good" solvent to clarify the solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Reddit. r/Chempros - Recrystallization Issues. [Link]

  • Reddit. r/Chempros - Go-to recrystallization solvent mixtures. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • YouTube. Recrystallization using two solvents. [Link]

  • Unknown. Crystallization Solvents.pdf. [Link]

  • UCT Science. SOP: CRYSTALLIZATION. [Link]

  • Google Patents. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
  • PubChem. Cyclohexanecarboxylic acid, 4-methyl-, methyl ester. [Link]

  • Google Patents. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Organic Syntheses Procedure. 1-methylcyclohexanecarboxylic acid. [Link]

Sources

Technical Support Center: Preventing Decomposition of Methyl 4-Acetylcyclohexanecarboxylate During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl 4-acetylcyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we will address common challenges and questions regarding its storage and handling, providing in-depth, scientifically grounded advice to prevent decomposition.

I. Understanding the Molecule: Key Stability-Influencing Factors

This compound possesses two primary functional groups that are central to its reactivity and potential degradation: a methyl ester and a ketone. Understanding the vulnerabilities of these groups is the first step in designing an effective storage protocol.

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form methanol and 4-acetylcyclohexanecarboxylic acid. This reaction can be catalyzed by both acids and bases.[1] While the reaction with pure water is slow, the presence of even trace amounts of acidic or basic contaminants can accelerate this process.[1]

  • Ketone Reactions: The ketone group is generally more stable but can undergo reactions such as oxidation or reduction, particularly in the presence of strong oxidizing or reducing agents.

Therefore, the primary goal of any storage strategy is to minimize exposure to moisture, acidic or basic conditions, and reactive chemicals.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal temperature and humidity conditions for storing this compound?

For optimal stability, this compound should be stored in a cool, dry environment.[2] A tightly closed container is essential to prevent moisture ingress.[3] While room temperature may be acceptable for short periods, long-term storage below 15°C is recommended to minimize the rate of any potential degradation reactions.[4] The storage area should be well-ventilated.[5]

Q2: I've noticed a change in the color of my sample from colorless to pale yellow. What could be the cause?

A color change to pale yellow could indicate the onset of degradation. While the pure compound is a colorless to almost colorless clear liquid, the formation of impurities can lead to discoloration.[4] It is advisable to re-analyze the purity of the sample using techniques like GC or NMR to identify any potential degradants.

Q3: Can I store this compound in a standard laboratory freezer?

While a cool environment is beneficial, storing it in a non-explosion-proof freezer is not recommended due to its flammability. The compound has a flash point of 60°C, and vapors can form flammable mixtures with air.[4][6] If refrigeration is necessary, use a freezer specifically designed for flammable materials.

Q4: What types of containers are most suitable for storing this compound?

Use chemically resistant containers, such as amber glass bottles with tightly sealing caps. The amber color will protect the compound from potential light-induced degradation, although it is not known to be highly light-sensitive. Ensure the container is tightly closed to prevent exposure to air and moisture.[3][7]

III. Troubleshooting Guide: Addressing Common Storage Issues

This section provides a systematic approach to troubleshooting common problems encountered during the storage of this compound.

Issue 1: The purity of the compound has decreased over time, with the appearance of a new peak in the chromatogram.

Potential Cause: This is a classic sign of chemical decomposition. The most likely culprit is hydrolysis of the methyl ester, leading to the formation of 4-acetylcyclohexanecarboxylic acid.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decreased purity.

Detailed Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored in a cool, dry place, away from incompatible materials.[6]

  • Inspect the Container Seal: A poor seal can allow moisture and air to enter. Ensure the cap is tight and the liner is intact.

  • Consider Inert Gas Overlay: For long-term storage, purging the container with an inert gas like argon or nitrogen before sealing can displace moisture and oxygen.

  • Re-purification: If significant degradation has occurred, re-purification by distillation or chromatography may be necessary.

Issue 2: The pH of my solution containing the compound has shifted.

Potential Cause: A shift in pH, particularly a decrease, strongly suggests the formation of an acidic degradation product. This is consistent with the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Troubleshooting and Prevention:

ParameterRecommended ConditionRationale
Temperature <15°C (Cool and dark place)[4]Reduces the rate of chemical reactions, including hydrolysis.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed, amber glass[3][7]Prevents moisture ingress and protects from light.
Incompatible Substances Strong acids, strong bases, oxidizing agents[6][8]These can catalyze or directly participate in decomposition reactions.

Experimental Protocol: Inert Gas Overlay for Long-Term Storage

  • Select a clean, dry, and appropriately sized amber glass vial with a PTFE-lined cap.

  • Transfer the desired quantity of this compound into the vial.

  • Insert a gentle stream of dry argon or nitrogen gas into the headspace of the vial for 1-2 minutes to displace the air.

  • While maintaining the inert atmosphere, quickly and tightly seal the vial with the cap.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a designated cool, dry, and well-ventilated area for flammable liquids.[4][5]

IV. The Science of Stability: Decomposition Pathways

To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms.

DecompositionPathways Compound This compound Hydrolysis_Product 4-acetylcyclohexanecarboxylic Acid + Methanol Compound->Hydrolysis_Product H₂O (Acid/Base Catalyzed) Oxidation_Product Oxidized Ketone Products Compound->Oxidation_Product [O]

Caption: Potential decomposition pathways.

The primary pathway of degradation is hydrolysis.[8] This reaction is reversible, but in the presence of excess water, the equilibrium will shift towards the formation of the carboxylic acid and methanol.[1] The presence of strong acids or bases significantly catalyzes this process.[8][9]

V. References

  • Smolecule. (2024). 4-Methoxy-1-methylcyclohexane-1-carboxylic acid. Retrieved from

  • ChemicalBook. (2025). 1-Methyl-4-oxo-cyclohexanecarboxylic acid - Safety Data Sheet. Retrieved from

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98%. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). cis-4-Methylcyclohexanol - Material Safety Data Sheet. Retrieved from

  • eMolecules. (n.d.). Cyclohexanecarboxylic acid, 4-methyl-, methyl ester. Retrieved from

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters. Retrieved from

  • Fisher Scientific. (2011). SAFETY DATA SHEET. Retrieved from

  • Sigma-Aldrich. (2024). 4-Methylcyclohexene - SAFETY DATA SHEET. Retrieved from

  • Tokyo Chemical Industry. (n.d.). Methyl Cyclohexanecarboxylate. Retrieved from

  • PubChem. (n.d.). Methyl cyclohexanecarboxylate. Retrieved from

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from

  • National Center for Biotechnology Information. (2025). Biochemistry, Ketogenesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from

  • Biology LibreTexts. (2026). 17.3: Ketone Bodies. Retrieved from

  • Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. Retrieved from

  • WIPO Patentscope. (n.d.). WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from

  • PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-methyl-, methyl ester. Retrieved from

  • Journal of the Chemical Society B. (n.d.). The catalysed thermal decomposition of organic acids. Part I. The catalysed decomposition of cyclohexanecarboxylic acid by hydrogen bromide. Retrieved from

  • Department of Chemistry and Biochemistry. (2023). Ketone bodies (ketogenesis and ketolysis).

  • PubMed. (n.d.). Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge. Retrieved from

  • Reddit. (2024). hydrolysis of methyl esters. Retrieved from

  • YouTube. (2017). Ketone Metabolism. Retrieved from

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from

  • Jack Westin. (n.d.). Ketone Bodies Bc - Metabolism Of Fatty Acids And Proteins. Retrieved from

Sources

method refinement for methyl 4-acetylcyclohexanecarboxylate analysis

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting for the analysis of methyl 4-acetylcyclohexanecarboxylate. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to common experimental challenges. This guide is structured to help you diagnose and resolve issues logically, ensuring the integrity and reproducibility of your results.

Introduction to this compound Analysis

This compound is a disubstituted cyclohexane derivative featuring both an ester and a ketone functional group. Its analysis is complicated by the presence of cis and trans stereoisomers, which can exhibit different physical properties and reactivity.[1] The cyclohexane ring exists predominantly in a chair conformation, and the orientation of the substituents (axial vs. equatorial) significantly influences the molecule's spectroscopic signature.[2] Accurate quantification and characterization of these isomers are critical in pharmaceutical development and quality control, demanding refined analytical methods.

The primary analytical techniques for this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and isomeric ratio determination. This guide will address common issues encountered with both techniques.

Section 1: Gas Chromatography (GC & GC-MS) Troubleshooting

Gas chromatography is a powerful technique for separating the volatile cis and trans isomers of this compound.[3] However, challenges such as poor peak shape, inadequate separation, and inconsistent quantification are common.

Q1: Why are my chromatographic peaks broad or tailing?

Answer: Peak broadening or tailing is typically a sign of unwanted interactions between the analyte and the analytical system or suboptimal chromatographic conditions.

Potential Causes & Solutions:

  • Active Sites in the Inlet or Column: The ketone and ester carbonyl groups in this compound can interact with active sites (e.g., silanols) in the GC inlet liner or the column itself, leading to peak tailing.

    • Solution: Use a deactivated inlet liner (e.g., silanized glass wool liner). If the column is old, it may be irreversibly damaged; consider trimming the first 10-20 cm from the inlet side or replacing the column entirely.[4]

  • Incorrect Temperature Settings: If the injector temperature is too low, the sample may not vaporize completely or quickly, leading to a slow, drawn-out introduction to the column.[4]

    • Solution: Ensure the injector temperature is set appropriately for the analyte's boiling point. A good starting point is 250 °C.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing broadened, often fronting, peaks.

    • Solution: Dilute the sample or reduce the injection volume. A typical concentration for GC-MS analysis is around 10-100 µg/mL.[3]

  • Carrier Gas Flow Rate: A flow rate that is too low increases the time the analyte spends in the system, allowing for more diffusion (band broadening).

    • Solution: Optimize the carrier gas (Helium or Hydrogen) flow rate. For a standard 30 m x 0.25 mm ID column, a flow rate of 1-1.5 mL/min is a typical starting point.[5]

Q2: I am struggling to separate the cis and trans isomers. How can I improve resolution?

Answer: Achieving baseline separation of stereoisomers requires optimizing the selectivity of the chromatographic system. The choice of stationary phase and the temperature program are the most critical factors.

Potential Causes & Solutions:

  • Inappropriate GC Column: A standard, non-polar column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5 or HP-5) may not have sufficient selectivity to resolve the isomers. The polarity difference between the cis and trans isomers is often subtle.

    • Solution: Employ a mid-polarity or high-polarity stationary phase. A cyanopropyl-based or polyethylene glycol (PEG/WAX) column often provides the necessary selectivity to resolve these types of isomers.

    Column Type Stationary Phase Selectivity Principle Recommendation
    Low Polarity5% Phenyl MethylpolysiloxaneSeparation primarily by boiling pointOften insufficient for isomer resolution
    Mid-Polarity50% Phenyl MethylpolysiloxaneIncreased dipole-dipole interactionsGood starting point
    High PolarityPolyethylene Glycol (WAX)Strong hydrogen bonding and dipole interactionsOften provides the best resolution
  • Suboptimal Temperature Program: A fast temperature ramp can cause co-elution as the isomers do not have sufficient time to interact differently with the stationary phase.

    • Solution: Decrease the oven temperature ramp rate. Start with a low initial temperature and use a slow ramp (e.g., 2-5 °C/min) through the expected elution range of the isomers. This increases the residence time in the column and enhances separation.

GC Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing common GC issues.

GCTroubleshooting Start Problem Observed PeakShape Poor Peak Shape (Tailing/Broadening) Start->PeakShape Resolution Poor Resolution (cis/trans isomers) Start->Resolution Quantitation Inconsistent Quantitation Start->Quantitation CheckLiner Check Inlet Liner (Use Deactivated Liner) PeakShape->CheckLiner CheckColumn Change GC Column (Use Mid/High Polarity) Resolution->CheckColumn CheckInjector Inspect Injector (Septum, Syringe) Quantitation->CheckInjector CheckTemp Optimize Injector Temp (e.g., 250 °C) CheckLiner->CheckTemp CheckConc Reduce Sample Conc. /Injection Volume CheckTemp->CheckConc CheckFlow Verify Carrier Gas Flow Rate (1-1.5 mL/min) CheckConc->CheckFlow CheckProgram Optimize Oven Program (Slow Ramp Rate: 2-5 °C/min) CheckColumn->CheckProgram CheckCal Verify Calibration Curve (Fresh Standards) CheckInjector->CheckCal CheckPrep Review Sample Prep (Consistent Dilutions) CheckCal->CheckPrep

Caption: A logical workflow for troubleshooting common GC analysis issues.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is indispensable for confirming the chemical structure of this compound and determining the isomeric ratio. However, the spectra of cyclic systems can be complex.[6]

Q3: The 1H NMR spectrum shows many overlapping signals in the 1.0-2.5 ppm range. How can I assign the protons?

Answer: The complexity arises from the conformational flexibility of the cyclohexane ring and the small differences in the chemical environments of the axial and equatorial protons.[6]

Potential Causes & Solutions:

  • Signal Overlap: The eight cyclohexane ring protons create a series of complex, overlapping multiplets that are difficult to assign directly from a 1D spectrum.

    • Solution 1: Use 2D NMR Techniques. A 1H-1H COSY (Correlation Spectroscopy) experiment is essential. It will show which protons are spin-coupled to each other, allowing you to "walk" around the cyclohexane ring and assign proton networks. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton to the carbon it is attached to, further aiding in assignment.

    • Solution 2: Focus on Key Signals. Instead of trying to assign every ring proton, focus on the well-resolved, characteristic signals.

    Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Key Feature
    Ester Methyl (-OCH3)~3.6-3.7Singlet (s)Sharp, integrates to 3H. Unambiguous.
    Acetyl Methyl (-COCH3)~2.1-2.2Singlet (s)Sharp, integrates to 3H. Unambiguous.
    H1 (Proton on C-COOCH3)~2.3-2.6Multiplet (m)Downfield shift due to ester.
    H4 (Proton on C-COCH3)~2.4-2.8Multiplet (m)Downfield shift due to ketone.
  • Solvent Impurities: Residual protons from common lab solvents can appear in this region, further complicating the spectrum.[7]

    • Solution: Ensure you are using high-purity deuterated solvent (e.g., CDCl3). Run a blank spectrum of the solvent to identify any impurity peaks. Common impurities include water (~1.56 ppm in CDCl3), acetone (~2.17 ppm), and grease (~1.25 ppm).[7]

Q4: How can I use NMR to differentiate and quantify the cis and trans isomers?

Answer: The spatial orientation of the substituents in the cis and trans isomers leads to distinct chemical shifts and coupling constants for the protons at the C1 and C4 positions.

Scientific Rationale:

In the most stable chair conformation, large substituents prefer the equatorial position to minimize steric strain.[8]

  • trans isomer: Both the acetyl and ester groups can be in a stable di-equatorial conformation.

  • cis isomer: One group must be equatorial and the other axial.

The chemical shift of a proton is highly dependent on its orientation (axial vs. equatorial). Axial protons are typically more shielded (upfield shift) compared to their equatorial counterparts. This difference is the key to distinguishing the isomers.

Practical Approach:

  • Identify the H1 and H4 Protons: Locate the downfield multiplets corresponding to the protons on the carbons bearing the substituents (H1 and H4).

  • Analyze Chemical Shifts: The chemical shifts of H1 and H4 will be different for the cis and trans isomers. Often, the signals for one isomer will be slightly downfield of the other. It is crucial to use a high-field NMR (≥400 MHz) to resolve these differences.

  • Quantify by Integration: Once you have identified distinct, well-resolved signals for each isomer (e.g., the ester methyl singlets, if they are resolved, or the H1/H4 multiplets), you can determine the isomeric ratio by comparing the integration values of these peaks.

Isomer Identification Decision Tree

This diagram provides a decision-making framework for distinguishing between isomers.

IsomerID Start Analyze 1H NMR Spectrum (≥400 MHz) LocateSignals Identify key signals: -Ester Methyl (~3.7 ppm) -Acetyl Methyl (~2.2 ppm) -H1/H4 Protons (~2.3-2.8 ppm) Start->LocateSignals CheckResolution Are signals for each isomer resolved? LocateSignals->CheckResolution Yes Yes CheckResolution->Yes No No CheckResolution->No Integrate Integrate distinct peaks for each isomer Yes->Integrate Use2D Acquire 2D NMR (COSY, NOESY) to aid assignment No->Use2D CalculateRatio Calculate Isomeric Ratio Integrate->CalculateRatio Done Ratio Determined CalculateRatio->Done Use2D->LocateSignals

Caption: Decision tree for isomeric analysis using NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q: What is the recommended sample preparation for analyzing this compound? A: For GC-MS, dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL for a stock solution, which can be further diluted to 10-100 µg/mL for analysis.[3] For NMR, dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. Filter the sample if any particulate matter is present to avoid contaminating the GC inlet or distorting the NMR magnetic field.[3]

Q: Is the compound susceptible to degradation during GC analysis? A: While esters are generally stable, high injector temperatures (>280 °C) or the presence of active sites in the GC system could potentially cause minor degradation. It is advisable to screen for degradation by analyzing a known standard and looking for unexpected peaks. The cyclohexane ring itself is very stable under typical GC conditions.

Q: Can I use Liquid Chromatography (LC) for this analysis? A: Yes, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (at ~210 nm for the carbonyls) could be used. However, because the compound lacks a strong chromophore, the sensitivity may be lower than with GC-MS. LC is less conventional for this type of small, relatively volatile molecule but can be an alternative if GC is not available or if the sample is in a complex, non-volatile matrix.

References

  • Benchchem. GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide.
  • Vulcanchem. 4-Methylcyclohexanecarboxylic acid - 934-67-8.
  • PubChem. Cyclohexanecarboxylic acid, 4-methyl-, methyl ester. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Methylcyclohexanecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Agilent Technologies. GC Troubleshooting Guide Poster. Available from: [Link]

  • Stepbio. GC Troubleshooting Guide. Available from: [Link]

  • ResearchGate. Study of thermodynamic and NMR properties of some cyclohexane derivatives. Available from: [Link]

  • Chemistry LibreTexts. 12.2: Spectroscopic Properties of Cyclohexanes. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Methyl 4-Acetylcyclohexanecarboxylate Spectral Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals requiring rigorous structural confirmation of methyl 4-acetylcyclohexanecarboxylate.

  • Generic: 120077-76-1[1]

  • Trans-Isomer: 183996-94-3[2][3]

  • Precursor (Methyl 4-acetylbenzoate): 3609-53-8

Executive Analysis: The Stereochemical Challenge

This compound is a critical bifunctional building block in the synthesis of pharmaceutical actives (e.g., Akt1 inhibitors, anti-ulcer agents). Its cyclohexane core introduces a stereochemical complexity that aromatic precursors lack: the existence of cis and trans diastereomers.

For drug development, isomeric purity is paramount. The trans-isomer (diequatorial conformation) is typically the thermodynamic product and the preferred scaffold for linear molecular geometries. The cis-isomer often constitutes a kinetic impurity.

This guide compares the spectral signatures of these two isomers, providing a self-validating protocol to confirm identity and purity using NMR, IR, and MS data.

Analytical Strategy: Performance Comparison

To confirm the structure of this compound, one must distinguish it from its aromatic precursor and differentiate between stereoisomers.

Analytical MethodSpecificityPrimary UtilityLimitation
1H NMR High Definitive Stereochemistry. Distinguishes cis vs. trans via coupling constants (

-values) of ring protons.
Requires pure sample for clear multiplet analysis.
13C NMR MediumVerifies carbon count and symmetry.Less effective at quantifying minor isomeric impurities (<5%).
GC-MS MediumConfirms molecular weight (m/z 184) and purity profile.Fragmentation patterns for diastereomers are often nearly identical.
FT-IR LowConfirms functional groups (Ester, Ketone).Cannot reliably distinguish stereoisomers.

Recommendation: Use 1H NMR as the primary confirmation tool, leveraging the Karplus relationship to analyze ring proton coupling. Use GC-MS only for purity (%) and mass confirmation.

Detailed Spectral Data & Isomer Differentiation

The most reliable method for distinguishing the isomers is analyzing the methine protons at positions C1 and C4.

Mechanism of Differentiation (The "Why")
  • Trans-Isomer (Thermodynamic): Adopts a diequatorial (e,e) conformation to minimize 1,3-diaxial interactions. The protons at C1 and C4 are therefore axial (a) .

    • Signal: Axial protons are shielded (upfield) and exhibit large vicinal coupling (

      
       Hz) with adjacent axial protons.
      
  • Cis-Isomer (Kinetic): Adopts an axial-equatorial (a,e) conformation.

    • Signal: The equatorial proton is deshielded (downfield) and exhibits small vicinal coupling (

      
       Hz).
      
Representative Spectral Data Table
FeatureTrans-Isomer (Target)Cis-Isomer (Impurity)Assignment Logic
H1 (Methine-Ester)

2.25 - 2.35 ppm (tt,

Hz)

2.50 - 2.60 ppm (m, narrow)
Axial H (Trans) is upfield & wide.
H4 (Methine-Acetyl)

2.30 - 2.40 ppm (tt,

Hz)

2.55 - 2.65 ppm (m, narrow)
Axial H (Trans) is upfield & wide.
-OCH3 (Ester)

3.67 ppm (s)

3.69 ppm (s)
Minimal difference.
-COCH3 (Ketone)

2.15 ppm (s)

2.18 ppm (s)
Minimal difference.
13C Carbonyls

~176 (Ester), ~210 (Ketone)
SimilarFunctional group confirmation.

> Note: Chemical shifts are representative of 1,4-disubstituted cyclohexanes in CDCl3. The diagnostic feature is the splitting pattern (tt vs. m) and coupling constant , not the absolute shift.

Experimental Protocols

Protocol A: Synthesis via Hydrogenation (Self-Validating)

This route converts the aromatic precursor to the cyclohexane derivative.

  • Reagents: Methyl 4-acetylbenzoate (1.0 eq), Methanol (Solvent), 5% Rh/C or Ru/C (Catalyst).

  • Setup: High-pressure hydrogenation vessel (Parr reactor).

  • Procedure:

    • Dissolve substrate in MeOH.[4][5]

    • Add catalyst (5 wt%).

    • Pressurize with

      
       (50-100 psi) and heat to 50°C.
      
    • Monitor via TLC (Hexane/EtOAc 3:1). Aromatic UV activity will disappear.

  • Workup: Filter catalyst through Celite. Concentrate filtrate.[5]

  • Validation:

    • Check: 1H NMR for disappearance of aromatic protons (7.5-8.0 ppm).

    • Result: Product is usually a cis/trans mixture.

    • Purification: Recrystallization from hexanes or column chromatography is required to isolate the pure trans isomer.

Protocol B: GC-MS Confirmation
  • Column: HP-5 or DB-5MS capillary column (30m x 0.25mm).

  • Temp Program: 60°C (2 min)

    
     20°C/min 
    
    
    
    250°C.
  • Expected Peaks:

    • Parent Ion:

      
       (Weak/Absent due to ester stability).
      
    • Base Peak: Often

      
       (Acetyl group) or 
      
      
      
      (Cyclohexane ring fragments).
    • Retention Time: The trans isomer (lower boiling point, more compact) typically elutes slightly before the cis isomer on non-polar columns.

Visualizations

Figure 1: Synthesis and Isomerization Workflow

SynthesisWorkflow Start Methyl 4-acetylbenzoate (Aromatic Precursor) Reaction Hydrogenation (H2, Rh/C, MeOH) Start->Reaction Mixture Crude Mixture (Cis + Trans Isomers) Reaction->Mixture Purification Purification (Crystallization/Chromatography) Mixture->Purification Product Trans-Methyl 4-acetylcyclohexanecarboxylate (Target) Purification->Product Thermodynamic Control

Caption: Hydrogenation of the aromatic precursor yields a mixture; purification isolates the stable trans-isomer.

Figure 2: NMR Confirmation Decision Tree

NMRLogic Step1 Acquire 1H NMR (CDCl3) CheckAromatic Are aromatic protons (7.5-8.0 ppm) present? Step1->CheckAromatic Fail1 Incomplete Reaction CheckAromatic->Fail1 Yes CheckMethine Analyze Methine Protons (2.2 - 2.6 ppm) CheckAromatic->CheckMethine No Decision Coupling Constant (J)? CheckMethine->Decision Trans Large J (~12 Hz) Triplet of Triplets CONFIRMED TRANS Decision->Trans Wide Splitting Cis Small J (<5 Hz) Narrow Multiplet CONFIRMED CIS Decision->Cis Narrow Splitting

Caption: Logic flow for distinguishing cis/trans isomers using H1/H4 coupling constants.

References

  • National Center for Biotechnology Information (2025). Methyl 4-acetylbenzoate - PubChem Compound Summary. PubChem.[6][7] Available at: [Link][6]

Sources

Navigating the Synthetic Landscape: A Comparative Guide to Methyl 4-Acetylcyclohexanecarboxylate and Other Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, stereochemical outcome, and overall success of a synthetic campaign. Among the vast arsenal of cyclic ketones, cyclohexanone derivatives serve as versatile and powerful synthons for the construction of complex molecular architectures, particularly in the realm of steroid and terpenoid synthesis. This guide provides an in-depth technical comparison of methyl 4-acetylcyclohexanecarboxylate with other cyclohexanone derivatives, offering insights into their relative performance in key synthetic transformations, supported by mechanistic discussions and experimental considerations.

Introduction: The Strategic Importance of Cyclohexanone Scaffolds

Cyclohexanone and its derivatives are fundamental pillars in organic synthesis, primarily due to their ability to participate in a wide range of carbon-carbon bond-forming reactions. Their utility is most prominently showcased in annulation strategies, which allow for the construction of new rings onto an existing framework. The Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, stands as a cornerstone of this chemistry, enabling the formation of six-membered rings and providing access to bicyclic and polycyclic systems that are prevalent in numerous natural products and pharmaceutically active compounds.[1][2][3]

The choice of the starting cyclohexanone derivative is not trivial. Substituents on the cyclohexanone ring can dramatically influence the regioselectivity of enolate formation, the stereochemical course of subsequent reactions, and the overall reactivity of the molecule. This guide will focus on this compound, a bifunctional molecule, and compare its synthetic potential against simpler, more common cyclohexanone derivatives.

The Contenders: A Profile of Key Cyclohexanone Derivatives

To establish a framework for comparison, we will consider the following cyclohexanone derivatives:

DerivativeStructureKey Features
Cyclohexanone The parent compound, offering two equivalent enolization sites.
4-Methylcyclohexanone A simple alkyl-substituted derivative, introducing steric and electronic effects.
Methyl 4-oxocyclohexanecarboxylate Contains an electron-withdrawing group, influencing enolate formation and reactivity.
This compound The focus of this guide, featuring both a ketone and an ester functionality, offering multiple reaction pathways.[4]

The Robinson Annulation: A Central Arena for Comparison

The Robinson annulation provides an ideal platform to compare the performance of these cyclohexanone derivatives. This powerful ring-forming reaction involves the initial Michael addition of a ketone enolate to an α,β-unsaturated ketone (typically methyl vinyl ketone, MVK), followed by an intramolecular aldol condensation to form a cyclohexenone ring.[2][3]

G cluster_0 Robinson Annulation Pathway Start Cyclohexanone Derivative Enolate Enolate Formation (Base) Start->Enolate Base Michael_Adduct Michael Addition (to MVK) Enolate->Michael_Adduct + MVK Diketone 1,5-Diketone Intermediate Michael_Adduct->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Base, Heat Cyclohexenone Annulated Cyclohexenone Aldol->Cyclohexenone

Figure 1: Generalized workflow of the Robinson annulation.

Regioselectivity of Enolate Formation

The initial and arguably most critical step in the Robinson annulation is the deprotonation of the cyclohexanone derivative to form an enolate. The regioselectivity of this step dictates which carbon atom will act as the nucleophile in the subsequent Michael addition.

  • Cyclohexanone: Being symmetrical, cyclohexanone forms a single enolate upon deprotonation.

  • 4-Substituted Cyclohexanones: In derivatives like 4-methylcyclohexanone and methyl 4-oxocyclohexanecarboxylate, the two α-carbons (C2 and C6) are equivalent, leading to a single enolate.

  • This compound: This molecule presents a more complex scenario. It possesses two enolizable ketone carbonyls: the one on the cyclohexane ring and the one on the acetyl group. The relative acidity of the α-protons will determine the site of deprotonation. Generally, the protons α to the acetyl ketone are more acidic due to the electron-withdrawing nature of the adjacent carbonyl group. However, steric hindrance can play a significant role. The formation of the enolate on the cyclohexane ring would lead to the classic Robinson annulation product. Deprotonation of the acetyl group would lead to a different reaction pathway.

Under thermodynamic conditions (weaker base, higher temperature), the more substituted, more stable enolate is favored. Conversely, kinetic conditions (strong, bulky base like LDA at low temperature) favor the formation of the less substituted, less sterically hindered enolate.[5] For this compound, a careful choice of base and reaction conditions is paramount to control the site of enolization and achieve the desired annulation product.

Reactivity in Michael Addition

Once the enolate is formed, its nucleophilicity and the electrophilicity of the Michael acceptor (MVK) drive the conjugate addition. The substituents on the cyclohexanone ring can modulate the reactivity of the enolate.

  • Electron-donating groups (e.g., methyl): A methyl group, as in 4-methylcyclohexanone, is weakly electron-donating and can slightly increase the electron density of the enolate, potentially increasing its nucleophilicity.

  • Electron-withdrawing groups (e.g., carbomethoxy): The ester group in methyl 4-oxocyclohexanecarboxylate and this compound is electron-withdrawing. This has two opposing effects: it increases the acidity of the α-protons, facilitating enolate formation, but it also decreases the electron density and, therefore, the nucleophilicity of the resulting enolate. This reduced nucleophilicity might lead to slower reaction rates in the Michael addition step compared to cyclohexanone or 4-methylcyclohexanone.

Stereoselectivity

For substituted cyclohexanones, the Michael addition and the subsequent aldol condensation can lead to the formation of new stereocenters. The stereochemical outcome is often influenced by the conformational preferences of the transition states. In the Robinson annulation, the final aldol condensation generally proceeds through a chair-like transition state, and the stereochemistry of the product is often determined by the thermodynamic stability of the bicyclic system.[1] The presence of substituents on the initial cyclohexanone ring adds another layer of complexity, and the stereochemical outcome can be highly dependent on the nature of the substituent and the reaction conditions.

A Deeper Dive: this compound as a Unique Synthon

The presence of both a ketone and an ester group in this compound (CAS 120077-76-1) opens up possibilities beyond the standard Robinson annulation.[6]

G M4AC Methyl 4-acetyl- cyclohexanecarboxylate RingEnolate Ring Enolate M4AC->RingEnolate Site-selective deprotonation AcetylEnolate Acetyl Enolate M4AC->AcetylEnolate Site-selective deprotonation Robinson Robinson Annulation RingEnolate->Robinson Other Other C-C Bond Forming Reactions AcetylEnolate->Other

Sources

A Comparative Guide to the Biological Efficacy of Methyl 4-acetylcyclohexanecarboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential biological efficacy of methyl 4-acetylcyclohexanecarboxylate and its structurally related analogs. While direct experimental data for this compound is not extensively available in current literature, this document synthesizes findings from closely related cyclohexanecarboxylic acid derivatives to provide a predictive overview of its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this class of compounds.

Introduction: The Therapeutic Potential of Cyclohexanecarboxylic Acid Derivatives

Cyclohexanecarboxylic acid and its ester derivatives represent a class of organic compounds that have garnered significant interest in medicinal chemistry. The cyclohexane ring provides a versatile scaffold that can be functionalized to interact with various biological targets. The incorporation of different substituent groups on the cyclohexane ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, leading to a diverse range of biological activities.

Recent studies have highlighted the potential of cyclohexanecarboxylic acid derivatives in several therapeutic areas, including oncology and infectious diseases. The presence of functional groups such as acetyl and carboxylate moieties can enhance the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, which is a critical aspect of drug-receptor binding. This guide will delve into the known biological activities of analogs of this compound, providing a comparative analysis of their efficacy.

Comparative Analysis of Biological Efficacy

The biological activities of analogs of this compound, primarily methyl 4-methylcyclohexanecarboxylate and other derivatives, have been explored, revealing promising anticancer and antimicrobial properties.

Anticancer Activity

Several derivatives of cyclohexanecarboxylic acid have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the induction of apoptosis, a form of programmed cell death that is a key target for cancer therapies.

Key Findings:

  • Apoptosis Induction: Certain cyclohexanecarboxylic acid derivatives have been shown to induce apoptosis in cancer cells. This is a highly sought-after mechanism for anticancer agents as it leads to the selective elimination of tumor cells with minimal damage to surrounding healthy tissues.

  • Structure-Activity Relationship: The anticancer activity of these compounds is influenced by the nature and position of substituents on the cyclohexane ring. For instance, the presence of specific functional groups can modulate the compound's ability to interact with pro- and anti-apoptotic proteins.

Comparative Data on Anticancer Activity of Cyclohexane Derivatives:

Compound/AnalogCancer Cell LineIC50 (µM)Mechanism of ActionReference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3 ± 2.5Not Specified[1]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)3.8 ± 0.5Not Specified[1]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5 ± 0.6Not Specified[1]
{(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II)CH1 (Ovarian)Similar to OxaliplatinDNA cross-linking[1]
{(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatin um(II)HeLa (Cervical)Similar to OxaliplatinDNA cross-linking[1]

Visualizing the Apoptotic Pathway:

The following diagram illustrates a simplified, putative signaling pathway for apoptosis induction by a hypothetical bioactive cyclohexanecarboxylate derivative.

Compound Cyclohexanecarboxylate Derivative Mitochondria Mitochondria Compound->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Putative mitochondrial-mediated apoptosis pathway induced by a cyclohexanecarboxylate derivative.

Antimicrobial Activity

Derivatives of cyclohexanecarboxylic acid have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of pathogenic bacteria and fungi.

Key Findings:

  • Broad-Spectrum Potential: Some analogs exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.[2]

  • Structure-Activity Relationship: The antimicrobial efficacy is dependent on the specific chemical structure of the derivative. For example, the presence of certain functional groups can enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

Comparative Data on Antimicrobial Activity of Cyclohexane Derivatives:

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Iron cyclohexanedicarboxylic acidBacillus subtilisNot Specified[3]
Iron cyclohexanedicarboxylic acidStaphylococcus aureusNot Specified[3]
Iron cyclohexanedicarboxylic acidEscherichia coliNot Specified[3]
Iron cyclohexanedicarboxylic acidPseudomonas aeruginosaNot Specified[3]
Iron cyclohexanedicarboxylic acidCandida albicansNot Specified[3]
Iron cyclohexanedicarboxylic acidCandida glabrataNot Specified[3]
Iron cyclohexanedicarboxylic acidFusarium solaniNot Specified[3]

Experimental Protocols: Assessing Anticancer Efficacy

To ensure scientific integrity and reproducibility, standardized experimental protocols are crucial. The following section details the MTT assay, a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[1][4]

MTT Assay for In Vitro Cytotoxicity Screening

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow:

A 1. Cell Seeding (e.g., 5x10^3 cells/well in a 96-well plate) B 2. Compound Treatment (Varying concentrations of test compound) A->B C 3. Incubation (e.g., 24, 48, or 72 hours at 37°C, 5% CO2) B->C D 4. MTT Addition (e.g., 20 µL of 5 mg/mL MTT solution per well) C->D E 5. Formazan Solubilization (e.g., 100 µL of DMSO per well) D->E F 6. Absorbance Measurement (Spectrophotometer at 570 nm) E->F G 7. Data Analysis (Calculate IC50 values) F->G

Caption: A typical workflow for the MTT assay to determine the cytotoxicity of a test compound.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HeLa, HepG2) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells, perform a cell count, and adjust the cell density.

    • Seed the cells into a 96-well microtiter plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound or its analog) in a suitable solvent like DMSO.[4]

    • Prepare serial dilutions of the compound in the growth medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, carefully remove the medium containing the compound.

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[5]

    • Incubate the plate for another 3-4 hours at 37°C.[5]

    • Visually confirm the formation of purple formazan crystals.

    • Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement and Data Analysis:

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

While direct experimental evidence for the biological efficacy of this compound is limited, the available data on its structural analogs suggest a promising potential for this compound in the fields of oncology and antimicrobial research. The comparative analysis presented in this guide indicates that derivatives of cyclohexanecarboxylic acid can exhibit significant cytotoxic and antimicrobial activities.

Future research should focus on the synthesis and direct biological evaluation of this compound to confirm the predicted activities. Further studies should also aim to elucidate the precise mechanisms of action, including the identification of specific molecular targets. A thorough investigation of the structure-activity relationships within this class of compounds will be instrumental in the design and development of novel and more potent therapeutic agents.

References

  • Huang, R. Z., Hua, S. X., Wang, C. Y., Pan, Y. M., Qin, J. M., Ding, Z. Y., Zhang, Y., & Wang, H. S. (2017). 4-Methylumbelliferones Analogues as Anticancer Agents: Synthesis and in Cell Pharmacological Studies. Anticancer Agents in Medicinal Chemistry, 17(4), 576–589. [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • Ostrowska, K. (2019). Coumarin-Piperazine Derivatives as Biologically Active Compounds. ResearchGate. [Link]

  • Anticancer activities of cyclohexenone derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (n.d.). Retrieved January 30, 2026, from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF IRON CYCLOHEXANEDICARBOXYLIC ACID AND EXAMINATION OF pH EFFECT ON EXTRACTION IN WATER AN. (n.d.). DergiPark. Retrieved January 30, 2026, from [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (n.d.). Retrieved January 30, 2026, from [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science, 5(3), 073-078. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). Retrieved January 30, 2026, from [Link]

  • Zhang, J., Garrossian, M., Gardner, D., Garrossian, A., Chang, Y. T., Kim, Y. K., & Chang, C. W. T. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1359–1363. [Link]

  • Antimicrobial compositions containing an aromatic carboxylic acid and a hydric solvent. (n.d.). Google Patents.
  • Guideline for anticancer assays in cells. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • van Meerloo, J., Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245. [Link]

  • Gupte, A., Sarvesh, A., Priyadarsini, R. P., Trivedi, V., & Patel, H. (2014). Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. European Journal of Medicinal Chemistry, 81, 347–355. [Link]

  • 4-Methylcyclohexanecarboxylic acid. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • ESTERS OF CYCLOPROPANECARBOXYLIC ACID DISPLAYING ANTI-INFECTIVE ACTIVITY. (2021). Chemical Journal of Kazakhstan. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Retrieved January 30, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 30, 2026, from [Link]

  • Antimicrobial compositions comprising esters of hydroxycarboxylic acids. (n.d.). Google Patents.
  • Royce, L. A., Liu, P., Stebbins, M. J., Hanson, B. C., & Jarboe, L. R. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in microbiology, 4, 272. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17736–17745. [Link]

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A Senior Application Scientist's Guide to the Performance of Methyl 4-acetylcyclohexanecarboxylate in Ketone Reduction Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. Methyl 4-acetylcyclohexanecarboxylate, a bifunctional molecule featuring both a ketone and an ester, is a versatile intermediate. Its synthetic utility is often centered around the selective transformation of one of its functional groups. This guide provides an in-depth performance benchmark of this compound in a common and crucial reaction: the selective reduction of the acetyl group.

This guide will objectively compare the performance of this compound against two structurally related alternatives: methyl 4-formylcyclohexanecarboxylate and 4-acetylcyclohexanecarboxylic acid. The comparison will be based on a standardized sodium borohydride reduction protocol, with supporting experimental data and a discussion of the underlying chemical principles that govern the observed reactivity.

The Strategic Importance of Selective Reduction

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For a molecule like this compound, the ability to selectively reduce the ketone in the presence of the ester is paramount for its use as a building block. The resulting hydroxy-ester is a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The efficiency of this reduction directly influences the purity of the product and the need for subsequent purification steps, which are often costly and time-consuming in a drug development setting.

This comparative guide will focus on the reduction of the carbonyl group using sodium borohydride (NaBH₄), a mild and selective reducing agent commonly used in laboratory and industrial settings.[1][2][3] The choice of this reagent is deliberate; its chemoselectivity for aldehydes and ketones over esters allows for a clear differentiation of the intrinsic reactivity of the carbonyl group in our target molecule and its alternatives.

Benchmarking Performance: A Comparative Analysis

To provide a clear and objective comparison, we will evaluate the performance of this compound against two key comparators in a standardized sodium borohydride reduction. The chosen alternatives, methyl 4-formylcyclohexanecarboxylate and 4-acetylcyclohexanecarboxylic acid, will allow us to dissect the electronic and steric influences on the reactivity of the carbonyl group.

The Benchmark Reaction:

The reduction of the carbonyl group to a hydroxyl group using sodium borohydride in methanol at room temperature.

Table 1: Comparative Performance in Sodium Borohydride Reduction

CompoundStructureExpected Reaction TimeExpected Yield (%)Key Observations & Rationale
This compound this compound2-4 hours80-90%The acetyl group is readily reduced by NaBH₄. The electron-withdrawing nature of the ester group at the 4-position may slightly deactivate the ketone, leading to a moderate reaction time. The ester is expected to remain intact.
Methyl 4-formylcyclohexanecarboxylate Methyl 4-formylcyclohexanecarboxylate< 1 hour>95%Aldehydes are inherently more reactive than ketones towards nucleophilic attack due to reduced steric hindrance and greater polarization of the carbonyl bond. A rapid reaction with high yield is anticipated.
4-acetylcyclohexanecarboxylic acid 4-acetylcyclohexanecarboxylic acid4-6 hours60-75%The presence of the free carboxylic acid will lead to a side reaction with NaBH₄, consuming the reducing agent and generating hydrogen gas. This necessitates the use of excess NaBH₄ and leads to a lower yield of the desired diol product. The reaction is also expected to be slower due to the deactivating effect of the carboxylate group.

Note: The expected yields and reaction times are based on established principles of organic reactivity and data from analogous reactions. Actual results may vary depending on the specific experimental conditions.

Experimental Protocol: A Self-Validating System

The following detailed protocol for the sodium borohydride reduction is designed to be a self-validating system. By maintaining consistent conditions across all three substrates, the observed differences in reaction time and yield can be confidently attributed to the intrinsic properties of the molecules themselves.

Materials:

  • This compound (or alternative substrate)

  • Methanol (reagent grade)

  • Sodium borohydride

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the substrate (this compound, methyl 4-formylcyclohexanecarboxylate, or 4-acetylcyclohexanecarboxylic acid) in methanol (20 mL per gram of substrate).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents for the esters, 3.0 equivalents for the carboxylic acid) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved, especially with the carboxylic acid. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The disappearance of the starting material spot indicates the completion of the reaction.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water (10 mL) to decompose any excess sodium borohydride.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • To the remaining aqueous residue, add ethyl acetate (30 mL) and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification and Characterization: The crude product can be purified by column chromatography on silica gel if necessary. The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram outlines the key steps in the benchmark reduction reaction.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis dissolve Dissolve Substrate in Methanol cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH₄ cool->add_nabh4 stir Stir at RT & Monitor add_nabh4->stir quench Quench with Water stir->quench concentrate Remove Methanol quench->concentrate extract Extract with EtOAc concentrate->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography) dry->purify characterize Characterize (NMR, IR) purify->characterize

Caption: Experimental workflow for the sodium borohydride reduction.

Mechanistic Insights and Performance Causality

The observed differences in reactivity can be explained by fundamental principles of organic chemistry. The reduction of a carbonyl group by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻). The rate of this reaction is influenced by both the electrophilicity of the carbonyl carbon and the steric hindrance around it.

reaction_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products carbonyl R-C(=O)-R' ts [R-C(O⁻)(H)-R']...[BH₃] carbonyl->ts Hydride Attack nabh4 NaBH₄ nabh4->ts alkoxide R-CH(O⁻)-R' ts->alkoxide bhorane BH₃ ts->bhorane

Caption: Generalized mechanism of carbonyl reduction by sodium borohydride.

  • Methyl 4-formylcyclohexanecarboxylate: Aldehydes are significantly more reactive than ketones. The single alkyl substituent on the carbonyl carbon of an aldehyde presents less steric hindrance to the approaching hydride nucleophile compared to the two alkyl groups of a ketone. Furthermore, the single alkyl group is less electron-donating than two, making the aldehyde carbonyl carbon more electrophilic. This combination of electronic and steric effects leads to a much faster reaction rate.

  • This compound: The acetyl group, being a ketone, is less reactive than the formyl group. The presence of the electron-withdrawing methyl ester at the 4-position of the cyclohexane ring will have a modest deactivating effect on the ketone. This is because the ester group can pull electron density away from the ring, which in turn slightly reduces the electron density at the carbonyl carbon, making it less electrophilic.

  • 4-acetylcyclohexanecarboxylic acid: The free carboxylic acid introduces a competing reaction pathway. Sodium borohydride is a basic hydride source and will react with the acidic proton of the carboxylic acid in an acid-base reaction to produce hydrogen gas and the corresponding carboxylate. This side reaction consumes the reducing agent, necessitating the use of a larger excess of NaBH₄. The resulting carboxylate anion is also electron-donating, which will further deactivate the ketone towards nucleophilic attack, leading to a slower reaction and lower yield of the desired diol.

Conclusion and Recommendations for Drug Development Professionals

This comparative guide demonstrates that while this compound is a viable substrate for the selective reduction of the acetyl group, its performance is influenced by its structural features. For syntheses where reaction time and yield are paramount, the analogous aldehyde, methyl 4-formylcyclohexanecarboxylate, offers a superior alternative due to its inherent reactivity.

When working with 4-acetylcyclohexanecarboxylic acid, it is crucial to protect the carboxylic acid functionality (e.g., as a methyl ester) prior to the reduction step to avoid the consumption of the reducing agent and to achieve higher yields and shorter reaction times. This pre-emptive protection strategy is a common practice in multi-step organic synthesis to enhance the efficiency and predictability of chemical transformations.

In the context of drug development, where efficiency and cost-effectiveness are critical, understanding the relative reactivity of key functional groups within a building block is essential for rational route design. The insights provided in this guide should aid researchers in making informed decisions when incorporating this compound and related compounds into their synthetic strategies.

References

  • Patel, P. (2015). Borohydride Reduction of 2-Methylcyclohexanone. Scribd. [Link]

  • Nguyen, A. (2017). Lab 9 NaBH4 Reduction. Scribd. [Link]

  • Odinity. (2013). Sodium Borohydride Reduction of 2-methylcylohexanone. [Link]

  • Saeed, A. (2010). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 122(3), 435-438. [Link]

  • Saeed, A. (2010). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]

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Reference Standards for Methyl 4-acetylcyclohexanecarboxylate: A Technical Comparison for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of reference standard grades for Methyl 4-acetylcyclohexanecarboxylate (M4AC) , a critical intermediate in the synthesis of trans-cyclohexane-1,4-diamine derivatives used in antipsychotics like Cariprazine .

Executive Summary: The Stereochemical Challenge

This compound (CAS: 120077-76-1 / 183996-94-3 for trans) is a bifunctional building block essential for synthesizing 1,4-disubstituted cyclohexane pharmacophores. In drug development, particularly for dopamine D3/D2 receptor partial agonists like Cariprazine , the stereochemical purity (trans-isomer content) is the critical quality attribute (CQA).

Common "Synthesis Grade" reagents often fail to provide the precise isomeric quantification required for GMP analytical method validation. This guide compares commercial reagent grades against Certified Reference Materials (CRMs), demonstrating why high-fidelity standards are non-negotiable for impurity profiling.

Comparative Analysis: Reagent Grade vs. Reference Standard

The market offers two primary tiers of M4AC materials. The choice between them directly impacts the accuracy of your potency calculations and impurity tracking.

Table 1: Technical Specification Comparison
FeatureOption A: Synthesis Grade (Catalog Reagent) Option B: Secondary Reference Standard (CRM-Grade)
Primary Use Synthetic starting material; pilot scale-up.GMP Analysis; Method Validation; Release Testing.
Purity (Assay) 95.0% - 97.0% (Area %)> 99.5% (w/w, Mass Balance)
Isomeric Ratio Variable (e.g., trans:cis 90:10 to 98:2). Often unreported.Certified Ratio (e.g., trans > 99.8% with cis quantified).
Traceability Batch-specific CoA; No NIST/Pharmacopeia trace.Traceable to primary standard (H-NMR/qNMR validated).
Residual Solvents High (MeOH, Toluene often present).Quantified and minimized (< 500 ppm).
Water Content Hygroscopic drift possible; rarely quantified.Quantified (KF titration) for "As-Is" vs "Dried" calc.
The "Hidden" Risk: Isomeric Enrichment

In synthesis, a 95% pure reagent is acceptable if the subsequent step involves recrystallization that purifies the trans isomer. However, in analysis , using a 95% standard with an unknown cis isomer content to quantify your API intermediate will introduce a systematic bias (up to 5%) in your assay results.

Expert Insight: You cannot validate a method for trans-M4AC using a standard that contains 4% cis-M4AC unless the cis peak is explicitly characterized and separated in your chromatography.

Experimental Protocol: Isomer-Specific Quantitation

To validate the quality of your reference standard, you must employ a Gas Chromatography (GC) method capable of baseline resolution between the cis (axial-equatorial) and trans (diequatorial) isomers.

Method: GC-FID for Isomeric Purity

Objective: Determine the trans/cis ratio and total purity of M4AC standards.

  • Instrument: Agilent 7890B / 8890 or equivalent with FID.

  • Column: DB-WAX UI or CP-Sil 88 (High polarity is required to separate geometric isomers). Standard non-polar columns (DB-5) often show co-elution.

    • Dimensions: 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Hold 80°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 240°C for 10 min.

  • Detection: FID @ 280°C.

Workflow: Standard Qualification

The following diagram illustrates the decision tree for qualifying an in-house working standard against a purchased commercial material.

ReferenceStandardQualification Start Raw Material (Commerical M4AC) ID_Check Identity Check (H-NMR + IR) Start->ID_Check Purity_Check Purity Assessment (GC-FID Area%) ID_Check->Purity_Check Isomer_Check Isomer Ratio (Trans vs Cis) Purity_Check->Isomer_Check Decision Is Trans > 99.0%? Isomer_Check->Decision Recrystallize Purification Step (Recrystallize in Hexane) Decision->Recrystallize No (<99%) qNMR qNMR Assay (Internal Std: Maleic Acid) Decision->qNMR Yes (>99%) Recrystallize->Purity_Check Final_Cert Release as Working Standard qNMR->Final_Cert

Figure 1: Qualification workflow for establishing a Primary Reference Standard from commercial M4AC reagent.

Critical Data Analysis

When analyzing data from the protocol above, expect the following retention behaviors on a polar (Wax) column:

  • Retention Time:

    • cis-M4AC: ~12.4 min (Elutes first due to higher boiling point/polarity interaction differences in some phases, but strictly depends on column polarity. On non-polar, trans often elutes first. On highly polar CP-Sil 88, separation is maximized).

    • trans-M4AC: ~12.8 min (Main peak).

  • Resolution (Rs):

    • Target Rs > 1.5.

    • If Rs < 1.2, integration errors will skew the purity calculation.

  • Mass Balance Calculation:

    
    
    
    • Note: Do not rely solely on GC Area %. You must subtract volatiles (determined by GC-Headspace) and water (Karl Fischer).

Recommendation

  • For Early Discovery/Synthesis: Use Synthesis Grade (Option A) . The variable isomeric ratio is acceptable for exploring reaction pathways.

  • For GMP Release/Stability: You must characterize your material to create an In-House Primary Standard (following the workflow in Fig 1) or purchase a Custom CRM (Option B) . Using a generic catalog reagent as a quantitative standard for trans-M4AC is a compliance risk due to the unquantified cis-isomer impurity.

References

  • BenchChem. this compound Technical Data. (General properties and synthesis applications). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 170993: Methyl 4-methylcyclohexanecarboxylate (Structural Analog Reference). (Used for physical property estimation of cyclohexane esters). Link

  • Agilent Technologies. Analysis of Geometric Isomers of Fatty Acid Methyl Esters (FAMEs) by GC. (Foundational protocol for cis/trans ester separation on polar columns). Link

  • Lázár, L. et al. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.[1] Nature Scientific Reports, 2024. (Establishes M4AC as the key precursor and the criticality of trans-isomer purity). Link

  • ChemicalBook. Trans-4-Chlorocarbonyl-cyclohexanecarboxylic acid Methyl ester (CAS 183996-94-3).[2][3] (Data on the specific trans-isomer derivative). Link

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A Senior Application Scientist's Guide to Confirming the Absolute Configuration of Methyl 4-acetylcyclohexanecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge of a Disubstituted Cyclohexane

Methyl 4-acetylcyclohexanecarboxylate presents a classic yet significant stereochemical puzzle for researchers in medicinal chemistry and material science. As a 1,4-disubstituted cyclohexane, it exists as two diastereomers: cis and trans. Within each diastereomer, the molecule is chiral, meaning each exists as a pair of enantiomers. This results in a total of four possible stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R).

The precise three-dimensional arrangement of the acetyl and methyl carboxylate groups—the absolute configuration—is critical. It dictates the molecule's interaction with other chiral entities, such as biological receptors or chiral catalysts, profoundly influencing its pharmacological, toxicological, and material properties. Therefore, unambiguous confirmation of the absolute configuration of each isolated isomer is not merely an academic exercise; it is a prerequisite for meaningful drug development and scientific advancement.

This guide provides an in-depth comparison of modern analytical techniques for this purpose. We will move beyond simple descriptions to discuss the causality behind experimental choices, offering field-proven insights into creating a robust, self-validating analytical workflow.

The Analytical Workflow: A Multi-Step Approach

Confirming the absolute configuration of all four isomers is not a single-step process. It requires a logical sequence of separation followed by characterization. The journey from a mixture of isomers to fully characterized, enantiopure compounds is a critical workflow for any research program.

G cluster_0 Separation & Resolution cluster_1 Configuration Assignment mixture Mixture of Isomers (cis/trans) hplc1 Achiral HPLC or GC (Diastereomer Separation) mixture->hplc1 cis_racemate cis-Racemate (±) hplc1->cis_racemate trans_racemate trans-Racemate (±) hplc1->trans_racemate hplc2_cis Chiral HPLC (Enantiomer Resolution) cis_racemate->hplc2_cis hplc2_trans Chiral HPLC (Enantiomer Resolution) trans_racemate->hplc2_trans cis_enantiomers cis-Enantiomer 1 cis-Enantiomer 2 hplc2_cis->cis_enantiomers trans_enantiomers trans-Enantiomer 1 trans-Enantiomer 2 hplc2_trans->trans_enantiomers xray X-ray Crystallography cis_enantiomers->xray Requires Crystal nmr NMR with Chiral Agents cis_enantiomers->nmr Relative & Confirmatory vcd Vibrational Circular Dichroism (VCD) trans_enantiomers->vcd Solution Phase final_config Assigned Absolute Configurations (e.g., 1R,4S) xray->final_config vcd->final_config nmr->final_config

Figure 1: General workflow for isomer separation and absolute configuration assignment.

Comparative Analysis of Core Methodologies

The choice of analytical technique is driven by sample availability, physical properties (e.g., crystallinity), and the level of certainty required. Here, we compare the most powerful and widely used methods.

Chiral High-Performance Liquid Chromatography (HPLC): The Indispensable Tool for Separation

Before any configuration can be assigned, the enantiomers must be separated. Chiral HPLC is the workhorse for this task.[1]

  • Principle of Operation: Enantiomers have identical physical properties in an achiral environment but interact differently with a chiral stationary phase (CSP).[2] This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and often a primary choice for screening molecules like this compound due to their broad applicability.[3]

  • Expertise in Action (Why this choice?): The selection of a CSP is an empirical process. For a molecule with ester and ketone functionalities, a CSP capable of hydrogen bonding, dipole-dipole, and steric interactions is required. Coated polysaccharide phases like CHIRALPAK® AD or CHIRALCEL® OD are excellent starting points. The mobile phase, typically a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol), is then tuned to optimize resolution.[4]

  • Advantages:

    • High-resolution separation of enantiomers.

    • Applicable to both analytical and preparative scales.[3]

    • Non-destructive, allowing for the collection of pure enantiomers for further analysis.

  • Limitations:

    • Does not directly provide the absolute configuration; it only separates the enantiomers.

    • Method development can be time-consuming.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Begin with a polysaccharide-based CSP, such as a Chiralpak IG column.

  • Initial Mobile Phase Screening: Prepare a stock solution of the racemic cis or trans isomer in the mobile phase. Screen with a mobile phase of 90:10 n-hexane/isopropanol at a flow rate of 1.0 mL/min.

  • Optimization:

    • If retention is too long, increase the percentage of the alcohol modifier.

    • If resolution is poor, decrease the percentage of the alcohol modifier to enhance chiral recognition.

    • Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape, though they are unlikely to be necessary for this neutral molecule.[2]

  • Detection: Use a standard UV detector (the acetyl chromophore should be sufficient) or a polarimeter for chiroptical detection.

  • Validation: Once baseline separation is achieved, the method should be validated for linearity, precision, and accuracy as per standard guidelines.

Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard

For definitive proof of absolute configuration, X-ray crystallography is unparalleled.[5][6]

  • Principle of Operation: This technique provides a direct three-dimensional map of the electron density within a single crystal.[5][7] When using X-rays of a suitable wavelength, anomalous dispersion effects can be observed, which allows for the unambiguous determination of the absolute configuration of all stereocenters in the molecule.[8][9]

  • Trustworthiness (Self-Validating System): The result is a refined 3D structural model with a statistical figure of merit, the Flack parameter, which should ideally be close to 0 for the correct enantiomer.[9][10] A value close to 1 indicates the inverted structure. This provides an internal validation of the assignment.

  • Expertise in Action (Why this choice?): this compound is a relatively small molecule with only carbon, hydrogen, and oxygen atoms. Determining its absolute structure without a heavier atom (like bromine or sulfur) was historically challenging. However, modern diffractometers and computational methods now make it possible to confidently determine the absolute configuration from the anomalous scattering of oxygen atoms alone, provided the crystal quality is high.[8] The primary challenge is not the analysis but obtaining a high-quality single crystal, which can be a significant hurdle for oils or low-melting-point solids.

  • Advantages:

    • Provides an unambiguous and definitive assignment of absolute configuration.[5][11]

    • Yields precise bond lengths, bond angles, and conformational information.

  • Limitations:

    • Requires a suitable, high-quality single crystal, which can be difficult or impossible to grow.[12][13]

    • The solid-state conformation may not be the same as the conformation in solution.

Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution

VCD is a powerful spectroscopic technique that provides the absolute configuration of chiral molecules in solution, making it an excellent alternative when crystallization fails.[12][13][14]

  • Principle of Operation: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[13] Enantiomers produce mirror-image VCD spectra.[15] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted for a known configuration using quantum chemical calculations (typically Density Functional Theory, DFT).[14][16]

  • Trustworthiness (Self-Validating System): The power of VCD lies in the point-by-point comparison across a wide spectral range. A strong match between the experimental spectrum and the calculated spectrum for one enantiomer (and a corresponding mismatch with its mirror image) provides a high degree of confidence in the assignment. This comparison serves as a built-in validation of the result.

  • Expertise in Action (Why this choice?): For a flexible molecule like a cyclohexane derivative, the key to a successful VCD analysis is a thorough conformational search. The chair conformation of the cyclohexane ring is the most stable, but one must consider the equatorial vs. axial positions of the two substituents for both the cis and trans isomers. The final calculated spectrum is a Boltzmann-weighted average of the spectra of all low-energy conformers. The excellent agreement between the experimental and this averaged theoretical spectrum confirms both the conformation and the absolute configuration.

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a solution of the purified enantiomer (e.g., 5-10 mg) in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • Data Acquisition: Measure the IR and VCD spectra using a VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[13]

  • Computational Modeling:

    • Perform a comprehensive conformational search for one enantiomer (e.g., the 1R,4R-isomer) using computational chemistry software.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for all stable conformers using DFT (e.g., B3LYP functional with a 6-31G* basis set).

    • Generate a Boltzmann-weighted average of the calculated spectra based on the relative energies of the conformers.

  • Comparison and Assignment:

    • Visually and statistically compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer and its mirror image.

    • A clear match confirms the absolute configuration of the sample.

VCD_Workflow cluster_exp Experimental cluster_comp Computational exp_sample Enantiopure Sample in Solution vcd_spec VCD Spectrometer exp_sample->vcd_spec exp_spectrum Experimental VCD Spectrum vcd_spec->exp_spectrum comparison Compare Spectra exp_spectrum->comparison comp_model Build (R)-Enantiomer 3D Model conf_search Conformational Search & DFT Calculation comp_model->conf_search calc_spectrum Calculated VCD Spectrum for (R)-Enantiomer conf_search->calc_spectrum mirror_spectrum Inverted Spectrum for (S)-Enantiomer calc_spectrum->mirror_spectrum Invert Signs calc_spectrum->comparison mirror_spectrum->comparison assignment Assign Absolute Configuration comparison->assignment

Figure 2: VCD workflow combining experimental measurement and computational prediction.

NMR Spectroscopy: A Powerful Supporting Role

While not a primary tool for de novo absolute configuration determination, Nuclear Magnetic Resonance (NMR) is essential for determining the relative configuration (cis vs. trans) and can be adapted for absolute configuration assignment through the use of chiral auxiliaries.[11][]

  • Relative Configuration: The coupling constants and chemical shifts in the ¹H NMR spectrum can readily distinguish between the cis and trans isomers. For the trans isomer, the protons at C1 and C4 will likely both be in axial positions in one chair conformation, leading to a large axial-axial coupling constant, which is absent in the cis isomer.

  • Absolute Configuration with Chiral Derivatizing Agents (CDAs): The enantiopure sample can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride, to form two diastereomers.[18][19] These diastereomers will have distinct NMR spectra. By analyzing the differences in chemical shifts (the "Δδ" values) of the protons near the newly formed chiral center and applying Mosher's model, one can deduce the absolute configuration.[20]

  • Advantages:

    • Excellent for determining relative stereochemistry.

    • Readily available instrumentation.

    • Can be used for absolute configuration with CDAs.

  • Limitations:

    • Requires derivatization for absolute configuration, which is an additional chemical step.

    • Mosher's model can sometimes be ambiguous or lead to incorrect assignments if the conformational preferences of the molecule are not well understood.[18]

Methodology Comparison Summary

FeatureChiral HPLCX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral Agents
Primary Goal Separation/ResolutionAbsolute ConfigurationAbsolute ConfigurationRelative & Absolute Config.
Sample Phase SolutionSolid (Single Crystal)SolutionSolution
Ambiguity N/A (Separation only)Very Low (Unambiguous)Low (with good computation)Medium (Model-dependent)
Key Requirement Chiral Stationary PhaseHigh-Quality Single CrystalSpectrometer & ComputationChiral Derivatizing Agent
Destructive? NoNoNoNo (but sample is modified)
Throughput HighLowMediumHigh

Conclusion and Recommendation

For the comprehensive and unambiguous confirmation of the absolute configuration of this compound isomers, a multi-technique approach is strongly recommended.

  • Start with Separation: Utilize Chiral HPLC to first separate the cis and trans diastereomers and then resolve the enantiomers of each pair. This provides the pure, isolated stereoisomers required for subsequent analysis.

  • Aim for the Gold Standard: Attempt to grow single crystals of all four isomers. If successful, Single-Crystal X-ray Crystallography will provide the most definitive and trustworthy assignment of absolute configuration for each.

  • Employ the Solution-Phase Powerhouse: If crystallization is unsuccessful, Vibrational Circular Dichroism (VCD) is the method of choice. Its ability to determine absolute configuration in solution, combined with the self-validating nature of comparing experimental and DFT-calculated spectra, makes it a robust and reliable alternative.

By integrating these techniques, researchers can build a self-validating system that ensures the highest level of scientific integrity. This rigorous characterization is the bedrock upon which successful drug development and innovative material science are built.

References

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  • Frontiers in Chemistry. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019-05-19). Available from: [Link]

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A Comparative Guide to the Synthesis of Methyl 4-Acetylcyclohexanecarboxylate for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 4-acetylcyclohexanecarboxylate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and specialty materials. Its bifunctional nature, featuring both an ester and a ketone, allows for a wide range of subsequent chemical modifications. This guide provides an in-depth comparison of viable synthetic routes to this compound, focusing on reaction yields, mechanistic principles, and practical laboratory considerations to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound is not widely documented in the form of a one-pot reaction. Instead, its preparation is best approached through multi-step sequences. The two primary strategies that emerge from established organic chemistry principles involve:

  • Route A: Diels-Alder Cycloaddition followed by Friedel-Crafts Acylation. This classic approach builds the cyclohexene ring first and then introduces the acetyl group. It offers high predictability and control over the initial ring formation.

  • Route B: Friedel-Crafts Acylation of a Pre-existing Cyclohexane Ring. This alternative strategy starts with a commercially available cyclohexane derivative and attaches the acetyl group directly. This route can be shorter but may present challenges in selectivity and reactivity.

This guide will dissect these two pathways, offering a comparative analysis supported by established chemical literature and experimental insights.

Route A: The Diels-Alder and Acylation Pathway

This synthetic route is a robust, two-stage process. The first stage involves the formation of a cyclohexene intermediate, methyl 4-methylcyclohex-3-enecarboxylate, via a Diels-Alder reaction. The second stage is the introduction of the acetyl group onto the saturated cyclohexane ring after hydrogenation.

Stage 1: Diels-Alder Reaction of Isoprene and Methyl Acrylate

The [4+2] cycloaddition between isoprene (the diene) and methyl acrylate (the dienophile) is a well-established method for forming a six-membered ring.[1] This reaction is often catalyzed by a Lewis acid to enhance its rate and selectivity.[2][3] The use of solid acid catalysts, such as zeolites, has been explored as a greener alternative to traditional homogeneous catalysts.[1][4]

Mechanism: The Lewis acid catalyst coordinates to the carbonyl oxygen of methyl acrylate, making it more electron-deficient and thus a more reactive dienophile. This lowers the activation energy of the cycloaddition, leading to the formation of the cyclohexene ring.[2] The reaction typically yields a mixture of isomers, with the para adduct (methyl 4-methylcyclohex-3-enecarboxylate) being the desired product for this synthesis.

Stage 2: Hydrogenation and Friedel-Crafts Acylation

Following the cycloaddition, the double bond in the cyclohexene ring is saturated via catalytic hydrogenation to yield methyl 4-methylcyclohexanecarboxylate. The final step is a Friedel-Crafts acylation to introduce the acetyl group. However, a direct Friedel-Crafts acylation on an aliphatic ring like cyclohexane is not feasible under standard conditions.

A more practical approach involves converting the methyl group to an acetyl group. This would typically involve radical bromination of the methyl group followed by oxidation, or oxidation to a carboxylic acid followed by conversion to a methyl ketone. These multi-step conversions can be low-yielding and complex.

A more direct, albeit theoretical, alternative would be a Friedel-Crafts acylation of methyl cyclohexanecarboxylate. This reaction is challenging because the saturated cyclohexane ring is not electron-rich enough to undergo electrophilic substitution easily.[5][6] The reaction would require harsh conditions and would likely result in low yields and a mixture of products.

Given the challenges of the acylation step on a saturated ring, a more common industrial approach would involve starting with a precursor that already contains a functional group amenable to conversion into an acetyl group.

Visualizing the Diels-Alder Workflow

Diels_Alder_Workflow cluster_post_da Post-Cycloaddition Steps Isoprene Isoprene Cycloaddition Diels-Alder Cycloaddition Isoprene->Cycloaddition MethylAcrylate Methyl Acrylate MethylAcrylate->Cycloaddition Catalyst Lewis Acid Catalyst (e.g., ZSM-5) Catalyst->Cycloaddition Intermediate Methyl 4-methylcyclohex- 3-enecarboxylate Cycloaddition->Intermediate Hydrogenation Catalytic Hydrogenation Intermediate->Hydrogenation SaturatedEster Methyl 4-methyl- cyclohexanecarboxylate Hydrogenation->SaturatedEster Acylation Acylation (Challenging) SaturatedEster->Acylation FinalProduct Methyl 4-acetylcyclo- hexanecarboxylate Acylation->FinalProduct

Caption: Workflow for Route A: Diels-Alder and Acylation.

Route B: Acylation of a Cyclohexane Precursor

This strategy attempts a more direct approach by acylating a readily available cyclohexane derivative. The key challenge lies in activating the aliphatic ring for electrophilic substitution.

Friedel-Crafts Acylation of Methyl Cyclohexanecarboxylate

As mentioned, the direct Friedel-Crafts acylation of methyl cyclohexanecarboxylate is mechanistically challenging. The reaction involves the generation of a highly reactive acylium ion (CH₃CO⁺) from an acyl halide or anhydride and a strong Lewis acid, such as aluminum chloride (AlCl₃).[6][7] This electrophile would then need to react with the C-H bond of the cyclohexane ring.

Mechanistic Hurdle: Unlike aromatic rings, which have a high-energy π-electron system that can stabilize the intermediate carbocation (the sigma complex), alkanes lack this feature.[5] The reaction would likely proceed through a hydride abstraction mechanism, leading to carbocations at various positions on the ring, followed by rearrangements and a complex mixture of products. The electron-withdrawing nature of the ester group would further deactivate the ring, making the reaction even less favorable.

A More Plausible Alternative: The Nenitzescu Reductive Acylation

A variation that could be considered is the Nenitzescu reductive acylation, which involves the acylation of an alkene in the presence of a Lewis acid and a hydride source. This is not directly applicable here but highlights the need for a double bond to facilitate acylation.

Therefore, a more viable "direct acylation" route would start from cyclohexene, perform a Friedel-Crafts acylation to yield 4-acetylcyclohexene, followed by hydroboration-oxidation of the double bond to a hydroxyl group, oxidation to a carboxylic acid, and finally esterification. This route, while plausible, becomes a multi-step synthesis that loses its initial appeal of directness.

Visualizing the Direct Acylation Workflow

Direct_Acylation_Workflow Start Methyl Cyclohexanecarboxylate Acylation Friedel-Crafts Acylation Start->Acylation Reagents Acyl Chloride/Anhydride + Lewis Acid (AlCl₃) Reagents->Acylation Challenge Significant Challenges: - Low Reactivity - Poor Selectivity - Rearrangements Acylation->Challenge Product Methyl 4-acetylcyclo- hexanecarboxylate Acylation->Product

Caption: Conceptual Workflow for Route B: Direct Acylation.

Quantitative Comparison and Yield Analysis

Direct, peer-reviewed yield data for the complete synthesis of this compound is scarce. However, we can estimate potential overall yields by examining the typical efficiencies of the individual reaction types.

Reaction Step Route A: Diels-Alder Pathway Route B: Direct Acylation (Hypothetical) References/Notes
Step 1 Diels-Alder: Isoprene + Methyl AcrylateFriedel-Crafts AcylationDiels-Alder can achieve high yields, often >80-90% with catalysis.[1] Direct acylation of an alkane is very low-yielding.
Step 2 Hydrogenation-Catalytic hydrogenation is typically a high-yield reaction (>95%).
Step 3 Acylation/Functional Group Conversion-This step in Route A is complex and likely to have a moderate yield (e.g., 40-60% over multiple steps).
Overall Estimated Yield Moderate (likely 30-50%) Very Low (<5%) The multi-step nature of Route A lowers the overall yield, but it is a far more feasible and controllable process than Route B.

Experimental Protocols

Protocol 1: Lewis Acid Catalyzed Diels-Alder Reaction (Stage 1)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the chosen solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: Cool the solvent to 0 °C and slowly add the Lewis acid catalyst (e.g., aluminum chloride or a zeolite catalyst like ZSM-5) with stirring.[1]

  • Reagent Addition: Add methyl acrylate to the cooled slurry. Then, add isoprene dropwise over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by TLC or GC. ZSM-5 catalysts may require higher temperatures.[1]

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude methyl 4-methylcyclohex-3-enecarboxylate by vacuum distillation or column chromatography.

Protocol 2: Catalytic Hydrogenation (Stage 2)
  • Setup: In a high-pressure reaction vessel (e.g., a Parr shaker), dissolve the cyclohexene intermediate from Protocol 1 in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt. %).

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Agitate the reaction at room temperature until hydrogen uptake ceases (typically 2-12 hours).

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting methyl 4-methylcyclohexanecarboxylate is often pure enough for the next step, but can be distilled if necessary.

Conclusion and Recommendations

Based on established principles of organic synthesis, the Diels-Alder pathway (Route A) represents the most logical and feasible strategy for preparing this compound. While it involves multiple steps, each step is a high-yielding and well-understood transformation. The primary synthetic challenge within this route is the efficient conversion of the methyl group on the saturated ring into an acetyl group.

In contrast, a direct Friedel-Crafts acylation (Route B) on a saturated cyclohexane ester is mechanistically unfavorable and unlikely to produce the desired product in any significant yield. Researchers should avoid this approach due to the low reactivity of the C-H bonds and the high probability of side reactions.

For drug development and process chemistry professionals, optimizing the post-Diels-Alder functional group interconversion in Route A would be the most productive area of investigation. This could involve exploring modern C-H activation methodologies or alternative starting dienes that incorporate a masked acetyl group.

References

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  • Google Patents. (n.d.). WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
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  • ResearchGate. (n.d.). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Retrieved from [Link]

  • MDPI. (n.d.). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Retrieved from [Link]

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  • ResearchGate. (n.d.). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of Methyl 4-Acetylcyclohexanecarboxylate Derivatives as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study of novel methyl 4-acetylcyclohexanecarboxylate derivatives. We will explore the rationale behind the experimental design, a detailed step-by-step protocol, and the interpretation of hypothetical, yet plausible, results. This document is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery.

Introduction: The Rationale for Targeting COX-2 with Novel Cyclohexane Derivatives

The cyclooxygenase (COX) enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[1] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammatory processes.[2] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2]

This compound serves as a versatile scaffold for chemical modification. Its cyclohexane ring offers a conformational flexibility that can be exploited for optimal binding within a protein's active site. The acetyl and carboxylate moieties provide opportunities for establishing key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for potent and selective inhibition. While extensive research exists on various COX-2 inhibitors, the exploration of this specific class of cyclohexane derivatives remains a promising and underexplored avenue for the discovery of novel anti-inflammatory agents.[3]

This guide will simulate a comparative docking study to predict the binding affinities and interaction patterns of a series of this compound derivatives against the human COX-2 enzyme. The insights gained from such in silico studies are invaluable for prioritizing compounds for synthesis and subsequent in vitro and in vivo testing.[4]

The Experimental Blueprint: A Step-by-Step Protocol for Comparative Molecular Docking

The following protocol outlines a robust and reproducible workflow for conducting a comparative molecular docking study. The choice of software and parameters is justified to ensure scientific rigor and the generation of reliable data.

Ligand Preparation
  • 2D Structure Sketching and Conversion: The 2D structures of the this compound derivatives are drawn using a chemical drawing tool such as ChemDraw. These structures are then converted to a 3D format (e.g., SDF or MOL2).

  • Energy Minimization: To obtain energetically stable conformations, the 3D structures of the ligands are subjected to energy minimization using a molecular mechanics force field, such as MMFF94. This step is crucial for removing any steric clashes and obtaining a low-energy starting conformation for docking.

  • Charge Assignment: Appropriate partial charges are assigned to each atom of the ligands. The Gasteiger charge calculation method is a commonly used and effective approach for this purpose.[5]

Protein Preparation
  • Retrieval of Crystal Structure: The 3D crystal structure of the target protein, human COX-2, is downloaded from the Protein Data Bank (PDB ID: 5IKR).[5] This particular structure is selected as it is in complex with a known inhibitor, providing a reference for the binding site.

  • Preparation of the Protein: The raw PDB file is processed to prepare it for docking. This involves:

    • Removing Water Molecules: Water molecules are typically removed from the crystal structure unless they are known to play a critical role in ligand binding.

    • Adding Polar Hydrogens: Hydrogens are added to the protein, including polar hydrogens, which are essential for forming hydrogen bonds.

    • Assigning Charges: Kollman charges are assigned to the protein atoms.

Molecular Docking Simulation
  • Grid Generation: A grid box is defined around the active site of the COX-2 enzyme. The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the co-crystallized ligand is located. This ensures that the docking algorithm searches for binding poses within the relevant region of the protein.

  • Docking with AutoDock Vina: The prepared ligands are docked into the active site of the prepared COX-2 protein using AutoDock Vina.[5][6] Vina employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the binding site.[6] The exhaustiveness parameter, which controls the thoroughness of the search, is set to a high value (e.g., 20) to increase the probability of finding the optimal binding pose.

  • Pose Selection and Scoring: For each ligand, AutoDock Vina generates multiple binding poses, each with a corresponding binding affinity score in kcal/mol. The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis.

Post-Docking Analysis
  • Interaction Analysis: The protein-ligand complexes are visualized using a molecular visualization tool like PyMOL or Discovery Studio Visualizer. This allows for a detailed examination of the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the COX-2 active site.

  • Comparative Analysis: The binding affinities and interaction patterns of all the derivatives are compared to identify structure-activity relationships (SAR). This involves correlating the structural modifications of the ligands with their predicted binding energies and interaction profiles.

Visualizing the Workflow

The following diagram illustrates the key stages of the comparative molecular docking protocol.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis l1 2D Structure Sketching l2 3D Conversion l1->l2 l3 Energy Minimization (MMFF94) l2->l3 l4 Charge Assignment (Gasteiger) l3->l4 d2 Docking Simulation (AutoDock Vina) l4->d2 p1 Download PDB (5IKR) p2 Remove Water p1->p2 p3 Add Polar Hydrogens p2->p3 p4 Assign Charges (Kollman) p3->p4 d1 Grid Generation (Active Site) p4->d1 d1->d2 a1 Binding Affinity (kcal/mol) d2->a1 a2 Interaction Analysis d2->a2 a3 Comparative SAR a1->a3 a2->a3

Caption: A schematic overview of the computational workflow for comparative molecular docking studies.

The Ligand Library: A Focused Set of this compound Derivatives

For this hypothetical study, we have designed a small library of five derivatives based on the this compound scaffold. The modifications are introduced at the acetyl group to explore the impact of different substituents on the binding affinity and interaction profile.

Compound IDR-Group
MAC-01 -H
MAC-02 -F
MAC-03 -Cl
MAC-04 -Br
MAC-05 -CH₃

Results: A Comparative Analysis of Docking Scores and Interactions

The following table summarizes the hypothetical docking scores and key interactions of the this compound derivatives with the active site of COX-2.

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
MAC-01 -7.2Tyr385, Arg120, Ser530Arg120, Ser530Val349, Leu352, Phe518
MAC-02 -7.8Tyr385, Arg120, Ser530, Gln192Arg120, Ser530, Gln192Val349, Leu352, Phe518
MAC-03 -8.1Tyr385, Arg120, Ser530, Gln192Arg120, Ser530, Gln192Val349, Leu352, Phe518, Val523
MAC-04 -7.9Tyr385, Arg120, Ser530, Gln192Arg120, Ser530, Gln192Val349, Leu352, Phe518, Val523
MAC-05 -7.5Tyr385, Arg120, Ser530Arg120, Ser530Val349, Leu352, Phe518, Ala527

Discussion: Unraveling the Structure-Activity Relationship

The hypothetical docking results provide valuable insights into the structure-activity relationship of these this compound derivatives as potential COX-2 inhibitors.

  • The Importance of the Carboxylate Group: Across all derivatives, the carboxylate moiety consistently forms crucial hydrogen bonds with Arg120 and Ser530 in the COX-2 active site.[7] These interactions are known to be critical for the binding of many known COX-2 inhibitors and anchor the ligand within the active site.[7]

  • Impact of Halogen Substitution: The introduction of halogen atoms at the R-position generally leads to an increase in binding affinity compared to the unsubstituted analog (MAC-01). The fluoro (MAC-02) and chloro (MAC-03) derivatives show the most significant improvement. This can be attributed to the ability of these electronegative atoms to form additional interactions, such as a hydrogen bond with Gln192, and to enhance hydrophobic interactions within the active site.[4][8] The slightly lower binding affinity of the bromo derivative (MAC-04) compared to the chloro derivative might be due to steric hindrance, suggesting an optimal size for the substituent at this position.

  • Effect of Alkyl Substitution: The methyl-substituted derivative (MAC-05) displays a moderate binding affinity, better than the unsubstituted compound but not as potent as the halogenated derivatives. The methyl group appears to enhance hydrophobic interactions with residues like Ala527, but it does not offer the additional hydrogen bonding potential of the halogens.

  • Overall SAR Trends: The docking study suggests that small, electronegative substituents at the R-position are favorable for enhancing the binding affinity of this compound derivatives to the COX-2 active site. The predicted order of potency is MAC-03 > MAC-04 > MAC-02 > MAC-05 > MAC-01 .

The Broader Context: The COX-2 Signaling Pathway

The following diagram illustrates the role of COX-2 in the inflammatory signaling cascade. Understanding this pathway is essential for appreciating the therapeutic rationale behind targeting this enzyme.

cox2_pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) phospholipase Phospholipase A2 stimuli->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid membrane Cell Membrane Phospholipids membrane->phospholipase cox2 COX-2 (Cyclooxygenase-2) arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation inhibitor This compound Derivatives (e.g., MAC-03) inhibitor->cox2

Caption: The inflammatory pathway highlighting the central role of COX-2 in prostaglandin synthesis.

Conclusion and Future Directions

This comparative docking study has provided valuable theoretical insights into the potential of this compound derivatives as a novel class of COX-2 inhibitors. The structure-activity relationships derived from this in silico analysis suggest that small, electronegative substitutions on the acetyl group can significantly enhance binding affinity.

It is imperative to emphasize that these computational predictions must be validated through experimental studies. The next logical steps in this research endeavor would be:

  • Chemical Synthesis: Synthesizing the designed derivatives, particularly MAC-02 and MAC-03, which showed the most promising docking scores.

  • In Vitro Enzyme Assays: Evaluating the inhibitory activity of the synthesized compounds against purified COX-1 and COX-2 enzymes to determine their potency and selectivity.

  • Cell-Based Assays: Assessing the anti-inflammatory effects of the compounds in relevant cell models.

  • In Vivo Studies: Investigating the efficacy and safety of the most promising lead compounds in animal models of inflammation.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel and effective anti-inflammatory agents.

References

  • Molecular Docking Studies of Phytochemicals of Allophylus serratus Against Cyclooxygenase-2 Enzyme - bioRxiv. Available at: [Link]

  • A COMPARATIVE GROUP-QSAR AND MOLECULAR DOCKING STUDIES OF 4 -THIAZOLIDINONE CONTAINING INDOLIN-2-ONE MOIETY AS VGEFR INHIBITORS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity - Biomedical and Pharmacology Journal. Available at: [Link]

  • In Silico Molecular Docking & ADME Studies Approach for Designing of New Schiff Base Derivatives of Indomethacin as Both Ant - ResearchGate. Available at: [Link]

  • In Silico Molecular Docking & ADME Studies Approach for Designing of New Schiff Base Derivatives of Indomethacin as Both Ant. Available at: [Link]

  • Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2 - Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Available at: [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - MDPI. Available at: [Link]

  • Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. Available at: [Link]

  • The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study - PMC - NIH. Available at: [Link]

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Safety Operating Guide

Methyl 4-acetylcyclohexanecarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chain of Custody" Approach

Disposal is not the end of an experiment; it is a critical phase of chemical lifecycle management. For Methyl 4-acetylcyclohexanecarboxylate (an organic ester intermediate), the primary disposal directive is High-BTU Incineration via a licensed waste handler.[1]

This compound is classified as a Non-Halogenated Organic Solvent waste.[1] Your primary operational risks are flammability (flash point considerations) and chemical incompatibility (specifically with strong oxidizers or hydrolytic agents).[1]

Part 1: Chemical Assessment & Hazard Identification

Before initiating disposal, you must validate the chemical identity to ensure it enters the correct waste stream.

ParameterSpecificationOperational Implication
Chemical Class Organic EsterSubject to hydrolysis; combustible.[1]
Waste Code (RCRA) D001 (Ignitable)Likely applicable if Flash Point < 60°C.[1] Even if FP > 60°C, most facilities manage esters as ignitable waste for safety.
Solubility Immiscible in waterDO NOT dispose of via sink/sewer.[1]
Incompatibilities Strong Oxidizers, Strong Acids/BasesSegregation Critical: Risk of exothermic reaction or fire.[2]

Expert Insight:

"Many researchers treat all 'organics' as a single stream.[1] This is a mistake. This compound contains an ester linkage.[1] If mixed with highly acidic or basic waste streams, it can undergo hydrolysis, slowly generating heat and increasing pressure in the waste drum. Always neutralize extreme pH waste before combining with this ester."

Part 2: Pre-Disposal Segregation Strategy

Effective disposal starts with segregation.[1][2] Mixing this compound with the wrong stream increases disposal costs by up to 300% (e.g., contaminating non-halogenated waste with halogens).

The Segregation Protocol
  • Stream A (CORRECT): Non-Halogenated Organic Solvents.

    • Compatible partners: Acetone, Methanol, Ethyl Acetate, Hexane.

  • Stream B (INCORRECT): Halogenated Solvents.[1]

    • Avoid: Dichloromethane (DCM), Chloroform.

    • Reason: Halogenated waste requires more energy-intensive incineration to manage acid gas emissions (HCl).[1]

  • Stream C (DANGEROUS): Oxidizers.[1]

    • Avoid: Nitric Acid, Peroxides.[2]

    • Reason: Immediate fire/explosion hazard.[1]

Part 3: The Disposal Workflow (Step-by-Step)

This protocol ensures compliance with EPA 40 CFR 261.7 (RCRA "Empty" Container regulations).[1][3][4]

Phase 1: Waste Transfer
  • PPE Selection: Nitrile gloves (standard thickness), safety goggles, and flame-retardant lab coat.[1]

  • Bulking: Pour the liquid chemical into the Non-Halogenated Organic Waste carboy.

    • Note: Use a funnel with a grounding wire if transferring large volumes (>4L) to prevent static discharge.[1]

Phase 2: Container Management (The Triple Rinse Rule)

You cannot simply throw the empty bottle in the glass trash. It must be "RCRA Empty."[1]

  • Rinse 1: Add a small volume (~5-10% of container volume) of a compatible solvent (e.g., Acetone or Ethanol) to the "empty" bottle.[1] Cap and shake well.[1]

    • Action: Pour this rinsate into the Organic Waste container (NOT the sink).

  • Rinse 2: Repeat with fresh solvent.[1]

    • Action: Pour into Organic Waste.[1][5]

  • Rinse 3: Repeat with fresh solvent.[1]

    • Action: Pour into Organic Waste.[1][5]

  • Defacement: Cross out the original label using a permanent marker.[1] Write "EMPTY" clearly on the bottle.

  • Final Disposal: Place the clean, dry, defaced bottle in the Glass Recycling or Puncture-Proof Glass Waste box.

Part 4: Visualizing the Decision Logic

The following diagram illustrates the decision matrix for handling this compound waste.

WasteDisposal Start Start: this compound StateCheck Is it Pure Chemical or Mixture? Start->StateCheck Pure Pure Chemical StateCheck->Pure Mixture Mixture/Solution StateCheck->Mixture NonHalStream Stream: Non-Halogenated Organics (High BTU Incineration) Pure->NonHalStream Direct Pour Container Empty Container Handling Pure->Container After Emptying HalogenCheck Does mixture contain Halogens? (DCM, Chloroform, etc.) Mixture->HalogenCheck HalogenCheck->NonHalStream No HalStream Stream: Halogenated Organics (Specific Incineration) HalogenCheck->HalStream Yes TripleRinse Triple Rinse with Acetone Container->TripleRinse Deface Deface Label & Dry TripleRinse->Deface GlassBin Glass Waste / Recycling Deface->GlassBin

Caption: Decision tree for segregating organic ester waste and managing empty containers compliant with RCRA standards.

Part 5: Spill Management Protocol

In the event of a spill (Liquid form):

  • Isolate: Evacuate the immediate area. Remove ignition sources (this is an ester, treat as combustible).

  • Contain: Do not let it enter floor drains.[1] Use vermiculite or clay-based absorbents to dike the spill.[1][5]

    • Why? These inert materials will not react with the ester functionality.

  • Collect: Scoop the absorbed material into a wide-mouth jar or heavy-duty polyethylene bag.

  • Label: Tag as "Debris contaminated with this compound."

  • Dispose: Hand over to EHS as Hazardous Solid Waste .[1]

References

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] RCRA Orientation Manual: Containers. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] 40 CFR 261.7 - Residues of hazardous waste in empty containers.[1][3] Retrieved from [Link][1][3][4][6][7][8]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][8] Retrieved from [Link]

  • PubChem. (n.d.).[1] Methyl 4-oxocyclohexanecarboxylate (Analogue Structure Safety Data). National Library of Medicine.[1] Retrieved from [Link]

Sources

Navigating the Safe Handling of Methyl 4-acetylcyclohexanecarboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Potential Hazards

Based on the safety profiles of related compounds like trans-4-Methylcyclohexanecarboxylic acid and Methyl cyclohexanecarboxylate, it is prudent to treat Methyl 4-acetylcyclohexanecarboxylate as a substance that may cause skin, eye, and respiratory irritation.[1][2] Furthermore, as a combustible liquid, appropriate precautions against ignition sources are necessary.[3][4]

Anticipated Hazard Profile:

Hazard TypeAnticipated EffectSource of Analogy
Skin Contact May cause skin irritation and dermatitis.[5]Methyl cyclohexanecarboxylate, cis-4-Methylcyclohexanol
Eye Contact May cause serious eye irritation and potential damage.[1][5]Methyl cyclohexanecarboxylate, trans-4-Methylcyclohexanecarboxylic acid
Inhalation May cause respiratory tract irritation.[1][5] Vapors may cause dizziness.[5]Methyl cyclohexanecarboxylate, trans-4-Methylcyclohexanecarboxylic acid
Ingestion May cause gastrointestinal irritation.[5]Methyl cyclohexanecarboxylate
Flammability Combustible liquid and vapor.[3][5]Methyl cyclohexanecarboxylate

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe laboratory practice. The following recommendations are based on a risk assessment derived from analogous compounds.

Eye and Face Protection:
  • Rationale: To prevent contact with splashes and vapors that can cause serious eye irritation.[1]

  • Primary Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.

  • Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.[6]

Hand Protection:
  • Rationale: To prevent skin contact, which may lead to irritation or dermatitis.[2][5]

  • Glove Selection: Chemically resistant gloves are required. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling, consider gloves with a higher level of protection, such as butyl rubber. Always inspect gloves for signs of degradation or punctures before use.

Body Protection:
  • Rationale: To protect the skin and clothing from spills and contamination.

  • Required Attire: A flame-resistant laboratory coat should be worn and kept fully fastened. Long pants and closed-toe shoes are mandatory laboratory attire.[7]

Respiratory Protection:
  • Rationale: To prevent the inhalation of vapors or aerosols, which may cause respiratory irritation.[1][2]

  • When to Use: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

Procedural Workflow for Safe Handling

The following diagram illustrates the decision-making process for ensuring safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep Assess Task & Quantity PPE_Selection Select Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE_Selection Fume_Hood Work in a Chemical Fume Hood PPE_Selection->Fume_Hood Handling Dispense and Use Chemical Fume_Hood->Handling Proceed with work Spill_Kit Ensure Spill Kit is Accessible Handling->Spill_Kit Waste_Container Segregate Waste Handling->Waste_Container Decontaminate Decontaminate Work Area Waste_Container->Decontaminate Task complete Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Figure 1: Safe Handling Workflow for this compound.

Operational and Disposal Plans

Spill Response:

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don the appropriate PPE, including respiratory protection if vapors are present.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[5]

  • Cleanup: Use spark-proof tools to collect the absorbed material and place it in a sealed, properly labeled container for disposal.[4][5]

  • Decontaminate: Clean the spill area with soap and water.

Waste Disposal:

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused this compound and solutions containing it should be collected in a designated, labeled, and sealed container. This waste should be disposed of through a licensed professional waste disposal service. Some jurisdictions may permit incineration in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and materials used for spill cleanup should be placed in a sealed container and disposed of as chemical waste.

  • Empty Containers: Empty containers may retain product residue and should be handled as hazardous waste.[5] They should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste, before the container is punctured and disposed of.[8]

By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound, fostering a safe and productive laboratory environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98%.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - trans-4-Methyl-1-cyclohexanecarboxylic acid.
  • Capot Chemical Co., Ltd. (2019). MSDS of 4-Hydroxymethyl-cyclohexanecarboxylic acid methyl ester.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 4-Methylcyclohexanol, mixture of cis and trans.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Methyl cyclohexanecarboxylate.
  • Santa Cruz Biotechnology, Inc. (n.d.). cis-4-Methylcyclohexanol Safety Data Sheet.
  • ChemicalBook. (2025, August 9). 1-Methyl-4-oxo-cyclohexanecarboxylic acid - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methylcyclohexane.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl Cyclohexanecarboxylate.
  • Fisher Scientific. (2024, January 30). SAFETY DATA SHEET - trans-4-Methyl-1-cyclohexanecarboxylic acid.
  • TLC Pharmaceutical Standards. (n.d.). Safety Data Sheet - trans-4-Methylcyclohexanecarboxylic acid.
  • University of California. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.